Product packaging for n-(2-Chloropyridin-3-yl)-2-nitrobenzamide(Cat. No.:CAS No. 1028-86-0)

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Cat. No.: B093338
CAS No.: 1028-86-0
M. Wt: 277.66 g/mol
InChI Key: JZEBEDCRJXPXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C12H8ClN3O3 and its molecular weight is 277.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClN3O3 B093338 n-(2-Chloropyridin-3-yl)-2-nitrobenzamide CAS No. 1028-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-9(5-3-7-14-11)15-12(17)8-4-1-2-6-10(8)16(18)19/h1-7H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEBEDCRJXPXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145518
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-86-0
Record name N-(2-Chloro-3-pyridinyl)-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-3-pyridyl)-o-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-3-pyridyl)-o-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS No. 1028-86-0) is a synthetically derived organic compound that holds considerable interest for researchers in medicinal chemistry and drug development.[1] Its structure is characterized by three key functional moieties: a 2-chloropyridine ring, a 2-nitrobenzene ring, and an amide linker. This unique combination of pharmacophores makes it a valuable scaffold and a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] The presence of the pyridine and nitroaromatic groups is significant, as these motifs are found in numerous therapeutic agents.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and its potential as a precursor in the development of novel chemical entities.

Section 1: Core Physicochemical Properties

The foundational physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1028-86-0[1][2][3][4][5]
Molecular Formula C₁₂H₈ClN₃O₃[3][4][5]
Molecular Weight 277.66 g/mol [1][5]
Melting Point 157-159 °C[2]
Appearance Crystalline solid[2]
Purity (Typical) ≥95%[4]
Topological Polar Surface Area 87.8 Ų[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Predicted pKa 10.58 ± 0.70[3]
Storage Room temperature[4]

Section 2: Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research. The most direct and widely recognized method is the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.[1][2]

Primary Synthetic Route: Acylation

This nucleophilic acyl substitution reaction is efficient and proceeds under mild conditions. The choice of an acyl chloride as the electrophile is deliberate; its high reactivity ensures a favorable reaction rate with the nucleophilic amino group of the pyridine derivative. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.[2]

Experimental Protocol:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-chloropyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled mixture with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute aqueous HCl solution, a saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Preparation of Key Reagent: 2-Nitrobenzoyl Chloride

The acylating agent is readily prepared from its corresponding carboxylic acid. Using thionyl chloride is a standard laboratory method due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7]

Experimental Protocol:

  • In a fume hood, combine 2-nitrobenzoic acid (1.0 equivalent) with an excess of thionyl chloride (2.0-3.0 equivalents).[8]

  • Heat the mixture under reflux for 2-3 hours until the evolution of gas ceases.[6][8]

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-nitrobenzoyl chloride can often be used in the next step without further purification.[8]

Purification

For most research applications, the crude this compound requires purification. Recrystallization from a suitable solvent system, such as ethanol/water, or purification via column chromatography on silica gel are effective methods.

Synthetic Workflow Diagram

The overall synthesis can be visualized as a two-stage process, starting from the commercially available 2-nitrobenzoic acid.

SynthesisWorkflow cluster_reagent_prep Reagent Preparation cluster_main_reaction Main Reaction NBA 2-Nitrobenzoic Acid NBC 2-Nitrobenzoyl Chloride NBA->NBC SOCl₂, Reflux Product N-(2-chloropyridin-3-yl)- 2-nitrobenzamide NBC->Product ACP 3-Amino-2-chloropyridine ACP->Product + Triethylamine, DCM, 0°C to RT

Synthetic workflow for this compound.

Section 3: Spectroscopic and Structural Characterization

While comprehensive peer-reviewed spectral data is not widely published, the structure of the molecule allows for a robust prediction of its characterization profile.[1]

Mass Spectrometry

In tandem mass spectrometry (MS/MS), the most probable fragmentation pathway involves the cleavage of the amide bond, which is the most labile linkage. This would result in two primary fragment ions: the 2-nitrobenzoyl cation and the protonated 3-amino-2-chloropyridine ion. Further fragmentation of the nitro group (loss of NO or NO₂) is also expected.

Fragmentation Parent [M+H]⁺ (m/z ≈ 278) Frag1 2-Nitrobenzoyl Cation (m/z ≈ 150) Parent->Frag1 Amide Cleavage Frag2 Protonated 3-Amino-2-chloropyridine (m/z ≈ 129) Parent->Frag2 Amide Cleavage

Expected primary fragmentation pathway in MS/MS.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

  • N-H Stretching: A sharp peak around 3300-3500 cm⁻¹ from the amide N-H bond.

  • C=O Stretching (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

  • Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ range.

  • N-O Stretching (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would display distinct signals for the protons on both aromatic rings. The amide proton (N-H) would likely appear as a broad singlet downfield. The protons on the chloropyridine ring and the nitrobenzene ring would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.

  • ¹³C NMR: Would show 12 distinct carbon signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically δ > 160 ppm).

X-ray Crystallography

To date, the single-crystal X-ray diffraction data for this compound has not been reported in the scientific literature.[1] Such an analysis would be invaluable, providing definitive confirmation of its three-dimensional structure, including the dihedral angles between the two aromatic rings and details of intermolecular interactions in the solid state.

Section 4: Chemical Reactivity and Derivatization for Drug Discovery

The true value of this compound in a research context lies in its potential as a chemical scaffold. The functional groups present are not merely structural; they are reactive handles for further chemical modification.[9]

Reduction of the Nitro Group

A key transformation is the reduction of the ortho-nitro group to a primary amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide . This is a critical step, as the resulting aniline derivative is a versatile precursor for a wide range of subsequent reactions.[1][10]

Synthesis of Bioactive Derivatives

The newly formed amino group is a potent nucleophile, enabling the synthesis of diverse compound libraries.

  • Thiourea and Acylurea Derivatives: Reaction of the amino intermediate with various isothiocyanates or isocyanates provides a straightforward route to thiourea and acylurea derivatives, respectively.[1] These moieties are prevalent in many biologically active compounds.

  • Heterocycle Formation: The bifunctional nature of the 2-aminobenzamide intermediate makes it an excellent precursor for forming fused heterocyclic systems, such as quinazolinones, through condensation reactions.[1]

Derivatization cluster_derivatives Bioactive Derivatives Start N-(2-chloropyridin-3-yl)- 2-nitrobenzamide Intermediate 2-Amino-N-(2-chloropyridin-3-yl)benzamide Start->Intermediate Reduction (e.g., SnCl₂/HCl) Thiourea Thiourea Derivatives Intermediate->Thiourea + R-NCS Acylurea Acylurea Derivatives Intermediate->Acylurea + R-NCO Heterocycles Fused Heterocycles (e.g., Quinazolinones) Intermediate->Heterocycles Condensation

Key derivatization pathways for drug discovery applications.

Conclusion

This compound is a well-defined chemical entity with a straightforward and reliable synthetic pathway. While its own biological profile is not extensively documented, its true utility lies in its role as a versatile intermediate. The strategic placement of its chloro, nitro, and amide functionalities provides multiple avenues for chemical modification, making it an ideal starting point for generating diverse libraries of novel compounds. Its derivatization into aminobenzamides, ureas, and fused heterocyclic systems positions it as a valuable building block for researchers and scientists engaged in the rational design of new therapeutic agents.[1][11]

References

An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a compound of interest in medicinal chemistry. Given the current absence of definitive experimental structural data in the scientific literature, this document synthesizes information from established synthetic routes, comparative analysis with structurally similar compounds, and the application of computational chemistry principles to offer a comprehensive understanding of its molecular architecture.

Introduction and Significance

This compound, with the molecular formula C₁₂H₈ClN₃O₃, belongs to the benzamide class of compounds.[1][2] Benzamides are a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antipsychotic drugs.[3] The presence of a chloropyridine ring and a nitroaromatic group in the same molecule suggests its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems and as a candidate for biological activity screening.[3] This guide aims to elucidate the molecular structure of this compound, a critical step in understanding its reactivity, potential biological interactions, and suitability for further drug development.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through a standard acylation reaction.[3][4] This involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[4]

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amino group of the chloropyridine. The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-amino-2-chloropyridine 3-Amino-2-chloropyridine Target_Molecule N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide 3-amino-2-chloropyridine->Target_Molecule + o-nitrobenzoyl_chloride o-Nitrobenzoyl Chloride o-nitrobenzoyl_chloride->Target_Molecule + Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct

Caption: Synthetic pathway for this compound.

Molecular Structure: A Hybrid Approach in the Absence of Experimental Data

A definitive understanding of a molecule's three-dimensional structure is best achieved through single-crystal X-ray diffraction. However, a review of the current scientific literature reveals that such a study has not yet been reported for this compound.[3] In the absence of this experimental data, we can infer and predict the structural characteristics through a combination of comparative analysis with a closely related analogue and the application of computational chemistry.

Insights from the Crystal Structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide

A close structural analogue, 2-Amino-N-(2-chloropyridin-3-yl)benzamide, which differs only by the substitution of the nitro group with an amino group, has been characterized by single-crystal X-ray diffraction.[5][6] This provides invaluable, experimentally determined data on bond lengths, bond angles, and the overall conformation of a very similar molecular framework.

The crystal structure reveals that the two aromatic rings are nearly coplanar, with a dihedral angle of approximately 2.28°.[5][7] This planarity is likely influenced by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide linkage.[5][7]

Caption: Molecular structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide.

Table 1: Selected Experimental Bond Lengths and Angles for 2-Amino-N-(2-chloropyridin-3-yl)benzamide [6]

FeatureBond/AngleLength (Å) / Angle (°)
Amide Bond C(carbonyl)-N1.35
C=O1.23
Chloropyridine Ring C-Cl1.74
C-N-C117.5
Inter-ring Linkage C(phenyl)-C(carbonyl)1.50
N(amide)-C(pyridine)1.42
Dihedral Angle Phenyl Ring - Pyridine Ring2.28

The substitution of the electron-donating amino group with the strongly electron-withdrawing nitro group in the target molecule is expected to induce significant changes. The nitro group is sterically larger and will likely lead to a greater dihedral angle between the two aromatic rings to minimize steric hindrance. Furthermore, the electronic effects of the nitro group will alter the bond lengths and charge distribution throughout the molecule.

Computational Chemistry as a Predictive Tool: Density Functional Theory (DFT)

In the absence of experimental data, Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules.[3] A typical DFT study involves geometry optimization to find the lowest energy conformation of the molecule. This is often performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3]

DFT_Workflow Input Initial Molecular Structure (e.g., from 2D sketch) DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Electronic_Properties Calculation of Electronic Properties (e.g., orbital energies, charge distribution) DFT_Calculation->Electronic_Properties Output Optimized 3D Structure (Bond lengths, angles, dihedral angles) Geometry_Optimization->Output Spectra Predicted Spectra (NMR, IR) Electronic_Properties->Spectra

Caption: A generalized workflow for DFT calculations.

A DFT calculation for this compound would provide theoretical values for bond lengths, angles, and the crucial dihedral angle between the phenyl and pyridine rings. It is anticipated that the optimized structure would show a greater degree of non-planarity compared to its amino-analogue due to the steric bulk of the ortho-nitro group.

Table 2: Predicted Molecular Geometry Parameters for this compound (Hypothetical DFT Results)

ParameterPredicted ValueRationale for Prediction
Dihedral Angle (Phenyl-Pyridine) > 10°Increased steric hindrance from the ortho-nitro group compared to an amino group.
C(carbonyl)-N(amide) Bond Length ~1.36 ÅTypical amide bond length, slightly influenced by electronic effects.
C(phenyl)-N(nitro) Bond Length ~1.48 ÅTypical C-N bond length for a nitro group on an aromatic ring.
N-O (nitro) Bond Lengths ~1.22 ÅCharacteristic of the delocalized bonding in a nitro group.
C-Cl Bond Length ~1.73 ÅTypical C-Cl bond length on a pyridine ring.

Spectroscopic Characterization: Predicted and Inferred Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data can provide a valuable fingerprint for the molecule.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Assignment and Expected Splitting
¹H NMR
~8.5-9.0Amide N-H (broad singlet)
~7.5-8.4Aromatic protons on both rings (multiplets)
¹³C NMR
~165Amide Carbonyl (C=O)
~120-150Aromatic carbons

The exact chemical shifts and coupling constants would be influenced by the specific conformation of the molecule in solution.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorption bands of its functional groups.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H (amide)3200-3400Stretching vibration
C=O (amide)1650-1680Stretching vibration (Amide I band)
NO₂ (nitro)1500-1550 and 1300-1350Asymmetric and symmetric stretching
C-Cl700-800Stretching vibration
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+• would be expected at m/z 277 (for ³⁵Cl) and 279 (for ³⁷Cl) in a roughly 3:1 ratio. The most likely fragmentation pathway would involve the cleavage of the amide bond, which is typically the most labile linkage in such structures.[3]

Fragmentation Parent_Ion [M]+• m/z 277/279 Fragment1 [C₇H₄NO₃]+• 2-nitrobenzoyl cation m/z 150 Parent_Ion->Fragment1 Amide bond cleavage Fragment2 [C₅H₃ClN]+• 2-chloro-3-aminopyridine radical cation m/z 127/129 Parent_Ion->Fragment2 Amide bond cleavage

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the molecular structure of this compound based on available synthetic data, comparative analysis with a structurally confirmed analogue, and the principles of computational chemistry and spectroscopy. While a robust theoretical model of the molecule's structure can be proposed, it is crucial to emphasize that this remains a predictive model.

The definitive elucidation of the molecular structure of this compound requires further experimental investigation. A single-crystal X-ray diffraction study is paramount to determine the precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Furthermore, comprehensive spectroscopic characterization using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is necessary to validate the predicted data and provide a complete and unambiguous structural assignment. Such experimental work will be invaluable for any future research and development involving this promising chemical entity.

References

An In-Depth Technical Guide to the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for N-(2-chloropyridin-3-yl)-2-nitrobenzamide. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles, mechanistic insights, and safety considerations essential for successful synthesis. We will delve into the retrosynthetic logic, the preparation of key intermediates, and the final acylation step, which proceeds via a Schotten-Baumann type reaction. This guide is intended for researchers and professionals in organic synthesis and drug development who require a detailed and scientifically grounded methodology for preparing this valuable chemical intermediate.

Introduction

This compound (CAS No. 1028-86-0) is a substituted amide featuring a 2-chloropyridine moiety linked to a 2-nitrobenzoyl group.[1][2][3] Its structure incorporates several functional groups that make it a versatile building block in medicinal chemistry and materials science. Specifically, it has been identified as an intermediate in the synthesis of more complex molecules, such as piperidone derivatives.[1] The nitro group can be readily reduced to an amine, providing a reactive handle for further elaboration, while the chloro-substituted pyridine ring offers sites for nucleophilic substitution or cross-coupling reactions.

This guide focuses on the most direct and efficient synthesis of this target molecule, predicated on the formation of an amide bond between 3-amino-2-chloropyridine and an activated derivative of 2-nitrobenzoic acid.

Section 1: Retrosynthetic Analysis and Pathway Selection

The logical starting point for devising a synthetic strategy is a retrosynthetic analysis. The most apparent disconnection in the target molecule is the amide C-N bond. This bond is reliably formed through the reaction of an amine with a carboxylic acid or its activated derivative.

This retrosynthetic disconnection points to two primary synthons: the nucleophilic amine, 3-amino-2-chloropyridine , and an electrophilic acyl source derived from 2-nitrobenzoic acid . While direct amide coupling between a carboxylic acid and an amine is possible using coupling agents, a more classical and often more efficient approach for laboratory-scale synthesis involves activating the carboxylic acid. The most common activation method is its conversion to an acyl chloride, which is highly electrophilic and reacts readily with amines.

This leads to the proposed forward synthesis pathway:

  • Activation Step: Conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride.

  • Coupling Step: Acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.

Synthetic_Pathway cluster_forward Forward Synthesis target This compound disconnection Amide C-N Disconnection target->disconnection amine 3-Amino-2-chloropyridine disconnection->amine Synthon 1 (Nucleophile) acid_derivative 2-Nitrobenzoyl Chloride disconnection->acid_derivative Synthon 2 (Electrophile) acid_derivative->target + 3-Amino-2-chloropyridine + Base acid 2-Nitrobenzoic Acid acid_derivative->acid Activation acid->acid_derivative + SOCl₂ thionyl Thionyl Chloride (SOCl₂)

Caption: Retrosynthetic analysis and the selected forward synthesis pathway.

Section 2: The Core Reaction - Schotten-Baumann Acylation

The coupling of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride is a classic example of the Schotten-Baumann reaction .[4][5] This method is highly effective for synthesizing amides from amines and acyl chlorides.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-2-chloropyridine (the nucleophile) attacks the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[6][7]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[5][6]

  • Collapse of the Intermediate: The intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Deprotonation: A base, such as triethylamine (Et₃N) or pyridine, is included in the reaction mixture.[8] Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[6][8] This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

Schotten_Baumann_Mechanism Mechanism of Acylation Amine R¹-NH₂ (3-Amino-2-chloropyridine) Intermediate Tetrahedral Intermediate [R¹-NH₂⁺-C(O⁻)(Cl)-R²] Amine->Intermediate Nucleophilic Attack AcylChloride R²-COCl (2-Nitrobenzoyl Chloride) AcylChloride->Intermediate Product_H Protonated Amide [R¹-NH⁺-CO-R²] + Cl⁻ Intermediate->Product_H Collapse & Cl⁻ Elimination FinalProduct Final Amide [R¹-NH-CO-R²] Product_H->FinalProduct Deprotonation Byproduct Base·H⁺Cl⁻ Base Base (Et₃N) Base->FinalProduct

Caption: Generalized mechanism for the Schotten-Baumann reaction.

Rationale for Reagent Selection
  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal. They readily dissolve the reactants and do not compete in the reaction, unlike protic solvents (e.g., water, alcohols) which could hydrolyze the acyl chloride.

  • Base: Triethylamine is a common choice. It is a non-nucleophilic organic base that is soluble in the reaction medium and effectively scavenges the HCl byproduct. Its boiling point allows for easy removal during work-up.

Section 3: Preparation of Starting Materials

2-Nitrobenzoyl Chloride

While commercially available, 2-nitrobenzoyl chloride can be readily prepared in the laboratory from 2-nitrobenzoic acid.

Protocol 1: Synthesis of 2-Nitrobenzoyl Chloride [9]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ fumes).

  • Reagents: Add 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 30-60 minutes. The reaction is complete when gas evolution ceases and the solid acid has dissolved.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). To ensure complete removal, the resulting oil can be co-evaporated with an anhydrous solvent like toluene.[9] The crude 2-nitrobenzoyl chloride is typically a yellow to brown oil or low-melting solid and is often used in the next step without further purification.

Critical Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[10][11] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

3-Amino-2-chloropyridine

This reactant is widely available from commercial suppliers. For academic interest, it is typically synthesized via the reduction of 2-chloro-3-nitropyridine.[12]

Section 4: Detailed Experimental Protocol for Synthesis

This protocol describes the final coupling step to yield the target compound.

Reagent and Materials Table
Reagent/MaterialMol. Wt. ( g/mol )Amount (mmol)EquivalentsPhysical Data
3-Amino-2-chloropyridine128.5610.01.0Solid
2-Nitrobenzoyl chloride185.5610.51.05Liquid/Solid, prepared fresh or used as received
Triethylamine (Et₃N)101.1912.01.2Liquid, d=0.726 g/mL
Dichloromethane (DCM), Anhydrous-~50 mL-Solvent
Step-by-Step Procedure
  • Setup: Under an inert atmosphere (nitrogen or argon), add 3-amino-2-chloropyridine (10.0 mmol) and anhydrous DCM (30 mL) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (12.0 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (aq) (2 x 25 mL) to remove excess triethylamine, followed by saturated NaHCO₃ (aq) (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a crystalline solid.[1]

Caption: Step-by-step experimental workflow for the synthesis and purification.

Section 5: Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Physicochemical Properties
PropertyValueReference
CAS Number 1028-86-0[1]
Molecular Formula C₁₂H₈ClN₃O₃[2][3]
Molecular Weight 277.66 g/mol [2][3]
Appearance Crystalline Solid[1]
Melting Point 157-159 °C[1]
Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the amide proton (N-H) around δ 10.0-11.0 ppm. The aromatic region (δ 7.5-9.0 ppm) will contain signals for the seven aromatic protons. The pyridine ring protons will appear as multiplets, and the nitrobenzene ring protons will show characteristic splitting patterns.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Approximately 12 distinct signals are expected in the aromatic/carbonyl region. The amide carbonyl carbon should appear around δ 164-168 ppm. Other signals will correspond to the carbons of the two aromatic rings.

  • FT-IR (KBr, cm⁻¹): Key absorption bands should be observed for the N-H stretch (around 3300-3400 cm⁻¹), the amide C=O stretch (Amide I band, ~1660-1680 cm⁻¹), and strong asymmetric/symmetric stretches for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 277. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be definitive confirmation.

Section 6: Safety and Hazard Management

Proper safety precautions are paramount for this synthesis due to the hazardous nature of the reagents involved.

ReagentPrimary HazardsHandling Precautions
2-Nitrobenzoyl chloride Corrosive; causes severe skin burns and eye damage; moisture sensitive.[13][14]Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Store under inert gas.
Thionyl chloride Highly corrosive; toxic if inhaled; reacts violently with water.[10][11]Use only in a fume hood with a scrubber. Wear appropriate PPE. Keep away from water.
3-Amino-2-chloropyridine Harmful if swallowed; skin and eye irritant.Avoid inhalation of dust. Wear standard PPE.
Dichloromethane (DCM) Suspected carcinogen; volatile; skin and eye irritant.Use in a well-ventilated area or fume hood. Avoid inhalation of vapors.

Waste Disposal: All chemical waste, including solvents and reaction residues, should be disposed of according to institutional and local environmental regulations. Chlorinated organic waste should be collected separately.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the activation of 2-nitrobenzoic acid with thionyl chloride, followed by a Schotten-Baumann acylation of 3-amino-2-chloropyridine. The methodology presented in this guide is robust, based on well-established chemical principles, and provides a clear pathway for obtaining the target compound in good purity and yield. Adherence to the detailed protocols and stringent safety measures is essential for a successful and safe laboratory execution.

References

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a molecule of interest in medicinal chemistry. In the absence of direct empirical data for this specific compound, this document synthesizes established knowledge of its core chemical motifs: the nitroaromatic group, the benzamide scaffold, and the chloropyridine moiety. We postulate a primary mechanism centered on the bioreductive activation of the nitro group, a pathway common to many nitroaromatic drugs. This process is hypothesized to generate reactive nitrogen species (RNS), leading to broad-spectrum cytotoxicity through the damage of key biomolecules such as DNA, proteins, and lipids. Furthermore, the benzamide and chloropyridine components may contribute to target specificity and pharmacokinetic properties. This guide outlines these hypothetical mechanisms, discusses potential cellular targets, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating the biological activity of this compound and analogous compounds.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound characterized by three key structural features: a 2-nitrobenzamide core, a 2-chloropyridine ring, and an amide linker. While this specific molecule is not extensively documented in pharmacological literature, its constituent parts are prevalent in a multitude of bioactive compounds.[1] The benzamide scaffold, for instance, is a privileged structure in drug discovery, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The nitroaromatic group is a well-known pharmacophore, particularly in antimicrobial and anticancer agents, where its biological effects are intrinsically linked to its reductive metabolism.[4][5][6]

This guide will proceed by dissecting the probable contributions of each moiety to the overall mechanism of action, with a primary focus on the bioactivation of the nitro group.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃O₃[7]
Molecular Weight 277.66 g/mol [1]
CAS Number 1028-86-0[1]

Postulated Core Mechanism: The Nitroaromatic Engine

The central hypothesis for the mechanism of action of this compound is the reductive activation of its 2-nitro group. This is a common pathway for nitroaromatic compounds, which often act as prodrugs that are selectively activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within certain microbial cells.[4][8]

Bioreductive Activation by Nitroreductases

The bioactivation is likely initiated by cellular nitroreductases (NTRs), a class of flavoenzymes that catalyze the reduction of the nitro group.[4][9][10] This can proceed through a one-electron or two-electron transfer mechanism.

  • One-Electron Reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, contributing to oxidative stress.[4][11]

  • Two-Electron Reduction: This pathway sequentially reduces the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[9] The nitroso and hydroxylamino intermediates are highly reactive electrophiles.[4][12]

Nitroreduction_Pathway cluster_0 Bioreductive Activation cluster_1 Generation of Reactive Species Nitroaromatic N-(2-chloropyridin-3-yl) -2-nitrobenzamide (R-NO₂) Nitro_Radical Nitro Anion Radical (R-NO₂⁻) Nitroaromatic->Nitro_Radical 1e⁻ Reduction (Nitroreductases) Nitroso Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso 2e⁻ Reduction (Nitroreductases) Nitro_Radical->Nitroaromatic O₂ (Futile Cycle) Nitro_Radical->Nitroso Further Reduction ROS Reactive Oxygen Species (e.g., O₂⁻) Nitro_Radical->ROS from Futile Cycle Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction RNS Reactive Nitrogen Species Nitroso->RNS Covalent_Adducts Covalent Adducts with Biomolecules Nitroso->Covalent_Adducts Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻ Reduction Hydroxylamine->RNS Hydroxylamine->Covalent_Adducts

Caption: Proposed bioreductive pathway of this compound.

Downstream Cytotoxic Effects

The reactive intermediates generated during nitroreduction are believed to be the primary effectors of cytotoxicity. Their proposed actions include:

  • DNA Damage: The electrophilic nitroso and hydroxylamino intermediates can form covalent adducts with DNA bases, leading to strand breaks and mutations. This genotoxicity is a hallmark of many nitroaromatic compounds.[13][14]

  • Protein Dysfunction: These reactive species can also react with nucleophilic residues on proteins, such as cysteine and histidine, leading to protein alkylation.[15] This can result in enzyme inhibition, disruption of protein structure, and interference with cellular signaling pathways.

  • Lipid Peroxidation: The generation of reactive oxygen species (ROS) through futile cycling can initiate lipid peroxidation, damaging cellular membranes and leading to loss of integrity and function.

The Role of the Benzamide and Chloropyridine Scaffolds

While the nitro group likely drives the core cytotoxic mechanism, the benzamide and chloropyridine moieties are crucial for modulating the compound's overall pharmacological profile.

  • Benzamide Scaffold: This versatile structure is found in numerous drugs and can participate in hydrogen bonding and π-π stacking interactions with biological targets.[2][3][16] In this compound, the benzamide linkage provides a defined spatial orientation for the nitroaromatic and chloropyridine rings, which could be critical for binding to the active site of nitroreductases or other potential protein targets. Some benzamide derivatives have been shown to act as enzyme inhibitors, such as glucokinase activators.[17]

  • 2-Chloropyridine Moiety: The inclusion of a pyridine ring can influence the compound's physicochemical properties, such as solubility and membrane permeability. The chloro-substituent, being an electron-withdrawing group, can also affect the electronic properties of the pyridine ring and the overall molecule, potentially influencing its metabolic stability and target interactions.

Hypothetical Cellular Targets and Pathways

Based on the proposed mechanism, this compound could potentially impact several cellular pathways:

  • DNA Damage Response (DDR) Pathway: The induction of DNA damage would likely activate the DDR pathway, leading to cell cycle arrest and apoptosis if the damage is irreparable.

  • Oxidative Stress Response Pathways: The generation of ROS and RNS would trigger cellular antioxidant responses. Overwhelming of these systems would lead to widespread cellular damage.

  • Metabolic Pathways: Covalent modification of enzymes could lead to the inhibition of critical metabolic pathways.

Cellular_Impact Compound N-(2-chloropyridin-3-yl) -2-nitrobenzamide NTR Nitroreductases Compound->NTR Bioactivation Reactive_Intermediates Reactive Nitrogen & Oxygen Species NTR->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Proteins Proteins Reactive_Intermediates->Proteins Lipids Lipids Reactive_Intermediates->Lipids DNA_Damage DNA Damage DNA->DNA_Damage Protein_Dysfunction Protein Dysfunction Proteins->Protein_Dysfunction Lipid_Peroxidation Lipid Peroxidation Lipids->Lipid_Peroxidation DDR DNA Damage Response DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway of cellular effects.

Experimental Validation: A Step-by-Step Guide

The following experimental protocols provide a framework for systematically investigating and validating the proposed mechanism of action.

Validating Bioreductive Activation and RNS/ROS Generation

Objective: To determine if the compound is a substrate for nitroreductases and if its activity leads to the production of reactive oxygen and nitrogen species.

Workflow:

RNS_ROS_Workflow Cell_Culture 1. Cell Culture (e.g., cancer cell line or bacteria) Compound_Treatment 2. Treat cells with This compound Cell_Culture->Compound_Treatment Fluorescent_Probes 3. Add ROS/RNS-sensitive fluorescent probes Compound_Treatment->Fluorescent_Probes Microscopy_Fluorimetry 4. Analyze via fluorescence microscopy or fluorimetry Fluorescent_Probes->Microscopy_Fluorimetry Data_Analysis 5. Quantify fluorescence intensity Microscopy_Fluorimetry->Data_Analysis

Caption: Workflow for detecting ROS/RNS generation.

Detailed Protocol: Cellular ROS/RNS Assay [18][19]

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or bacterial strain) in a 96-well plate and culture until they reach the desired confluency.

  • Compound Incubation: Treat the cells with various concentrations of this compound. Include appropriate positive (e.g., pyocyanin for ROS, L-arginine for NO) and negative controls.

  • Probe Loading: Add a fluorescent probe sensitive to ROS (e.g., DCFH-DA) or RNS (e.g., DAF-FM diacetate) to the cells and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a microplate reader or visualize the cells with a fluorescence microscope.

  • Data Analysis: Compare the fluorescence levels in treated cells to the controls to determine the extent of ROS/RNS production.

Assessing Genotoxicity and DNA Damage

Objective: To investigate if the compound induces DNA damage.

Workflow:

DNA_Damage_Workflow Cell_Treatment 1. Treat cells with the compound Cell_Lysis 2. Lyse cells Cell_Treatment->Cell_Lysis Comet_Assay 3. Perform Alkaline Comet Assay (Single-Cell Gel Electrophoresis) Cell_Lysis->Comet_Assay Immunoblotting 3b. Western Blot for γH2AX and p53 Cell_Lysis->Immunoblotting Microscopy 4. Visualize DNA comets under a microscope Comet_Assay->Microscopy Analysis 5. Quantify DNA damage Microscopy->Analysis

Caption: Workflow for assessing DNA damage.

Detailed Protocol: Alkaline Comet Assay [20]

  • Cell Treatment: Expose cells to the compound for a defined period.

  • Slide Preparation: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear material.

  • Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Alternative/Complementary Protocol: Western Blot for DNA Damage Markers [21]

Probe cell lysates from treated cells with antibodies against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, and p53, a key protein in the DNA damage response.

Identifying Protein Targets

Objective: To identify specific proteins that are covalently modified or whose stability is altered by the compound.

Workflow:

Target_ID_Workflow Cell_Treatment 1. Treat cells with compound Cell_Lysis 2. Lyse cells Cell_Treatment->Cell_Lysis CETSA 3a. Cellular Thermal Shift Assay (CETSA) Cell_Lysis->CETSA Mass_Spec 3b. Mass Spectrometry-based Proteomics Cell_Lysis->Mass_Spec Western_Blot 4a. Western Blot for candidate proteins CETSA->Western_Blot Peptide_Mapping 4b. Proteolytic digest and LC-MS/MS for modification sites Mass_Spec->Peptide_Mapping Target_Validation 5. Validate candidate targets Western_Blot->Target_Validation Peptide_Mapping->Target_Validation

Caption: Workflow for protein target identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [22][23][24][25][26]

  • Compound Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Detailed Protocol: Mass Spectrometry for Covalent Adducts [1][27][28][29]

  • Incubation: Incubate a protein of interest or a complex cell lysate with the compound.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the compound or its reactive metabolite. This will identify the specific amino acid residues that have been modified.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis can be formulated based on the well-established pharmacology of its constituent chemical moieties. The bioreductive activation of the nitroaromatic group is the most probable central mechanism, leading to the generation of reactive species that induce widespread cellular damage. The benzamide and chloropyridine scaffolds likely play crucial roles in modulating the compound's pharmacokinetic properties and target interactions. The experimental workflows detailed in this guide provide a clear and logical path for researchers to systematically investigate these hypotheses, elucidate the compound's true mechanism of action, and unlock its potential therapeutic value.

References

An In-depth Technical Guide to the Potential Biological Activity of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a synthetic compound featuring a unique conjunction of three key chemical motifs: a benzamide core, a nitroaromatic system, and a chloropyridine ring. While direct and extensive experimental data on the biological activity of this specific molecule is nascent in publicly available literature, its structural components are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive, predictive analysis of the compound's potential biological activities, grounded in a robust examination of structurally related molecules. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to guide future in-vitro and in-vivo investigations.

Introduction: A Molecule of Synthetic Interest

In the landscape of medicinal chemistry, the assembly of known pharmacophores into novel molecular architectures is a cornerstone of drug discovery. This compound (CAS: 1028-86-0) emerges as a compound of significant interest precisely due to this strategic combination of functional groups.[1][2] The benzamide scaffold is a privileged structure, forming the backbone of numerous approved drugs.[3] The inclusion of a nitro group often imparts potent and diverse biological activities, while the chloropyridine moiety is a versatile heterocyclic motif found in many bioactive compounds.[4][5]

This guide will dissect the potential of this compound by:

  • Detailing its established synthesis and physicochemical properties.

  • Postulating its primary biological activities based on evidence from analogous compound classes.

  • Proposing detailed experimental workflows to systematically validate these hypotheses.

  • Visualizing key mechanisms and protocols to provide a clear conceptual and practical framework for researchers.

Synthesis and Physicochemical Profile

The synthesis of this compound is typically achieved through a standard amide bond formation. The most direct route involves the acylation of 2-chloro-3-aminopyridine with 2-nitrobenzoyl chloride.[1][4] This reaction is generally performed in an organic solvent in the presence of a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 2-Chloro-3-aminopyridine product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide reactant1:e->product:w + reactant2 2-Nitrobenzoyl Chloride reactant2:e->product:w + base Triethylamine (Base) base->product Catalyzes solvent Organic Solvent (e.g., DCM)

Caption: General synthesis scheme for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1028-86-0[1][2]
Molecular Formula C₁₂H₈ClN₃O₃[2][6]
Molecular Weight 277.66 g/mol [2]
Melting Point 157-159 °C[1]
Topological Polar Surface Area 87.8 Ų[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
XLogP3-AA 2.5[2]

Postulated Biological Activity: An Evidence-Based Exploration

The true potential of this molecule lies at the intersection of the known activities of its constituent parts. We will explore three primary areas: anticancer, antimicrobial, and anti-inflammatory activity.

Anticancer Potential

The presence of the nitrobenzamide moiety strongly suggests potential utility in oncology. Nitroaromatic compounds have a well-documented history as anticancer agents, often acting as pro-drugs or as direct inhibitors of critical cellular processes.[3][7]

3.1.1 Postulated Mechanisms of Action

  • Inhibition of Tubulin Polymerization: Many benzamide derivatives exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for mitosis. By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

  • Pro-drug Activation by Nitroreductases: Cancer cells, particularly in hypoxic tumor environments, often overexpress nitroreductase enzymes. These enzymes can reduce the nitro group of a compound to form highly cytotoxic reactive nitrogen species, such as a hydroxylamine, which can create DNA interstrand crosslinks, leading to cell death.[][9] This mechanism provides a degree of tumor selectivity.

Anticancer_Pathway cluster_tubulin Mechanism 1: Tubulin Inhibition cluster_nitroreductase Mechanism 2: Pro-drug Activation compound N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide tubulin β-Tubulin compound->tubulin Binds & Inhibits nitroreductase Nitroreductase (Hypoxic Cells) compound->nitroreductase Reduction of Nitro Group mitosis Microtubule Dynamics tubulin->mitosis Polymerization arrest G2/M Phase Arrest mitosis->arrest Disruption leads to apoptosis1 Apoptosis arrest->apoptosis1 reactive_species Reactive Nitrogen Species (e.g., Hydroxylamine) nitroreductase->reactive_species dna_damage DNA Crosslinking reactive_species->dna_damage apoptosis2 Apoptosis dna_damage->apoptosis2

Caption: Postulated anticancer mechanisms of action.

3.1.2 Evidence from Related Compounds

Studies on various nitrobenzamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 2: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LinesObserved EffectReference
N-substituted BenzamidesMurine pre-B cell, Human promyelocytic leukemiaInduction of G2/M cell cycle block and apoptosis[7]
2-NitrobenzamideBone, cervical, and ovarian cancer cell linesInhibition of cell growth[7]
5-(aziridin-1-yl)-2,4-dinitrobenzamideWalker 256 rat carcinomaActivation by nitroreductase to a DNA crosslinking agent[]
Thienopyrimidine derivativesHuman breast cancer (MCF7)Potent anticancer activity, some exceeding doxorubicin[10]

3.1.3 Proposed Experimental Workflow: Cytotoxicity Screening

A foundational step is to determine the compound's cytotoxic effect on various cancer cell lines. The MTT assay is a standard, reliable method for this initial screening.

MTT_Workflow start Start: Cancer Cell Lines step1 Seed Cells Seed cancer cells in 96-well plates and incubate overnight. start->step1 step2 Compound Treatment Treat cells with serial dilutions of this compound. step1->step2 step3 Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). step2->step3 step4 MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. step3->step4 step5 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 Absorbance Reading Measure absorbance at ~570 nm using a plate reader. step5->step6 end Result: IC₅₀ Value step6->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay [7][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the final desired concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Potential

The combination of a chloropyridine ring and a nitrobenzamide core suggests potential antimicrobial activity. Chloropyridine derivatives have been synthesized and screened for antibacterial and antifungal properties, while nitro-heterocyclic compounds are a known class of antimicrobial agents.[5][12][13]

3.2.1 Postulated Mechanism of Action

The primary proposed mechanism is similar to that of other nitroaromatic antimicrobials. The electron-withdrawing nitro group can undergo reductive activation by microbial nitroreductases. This process generates radical anions and other reactive nitrogen species that are highly toxic to the cell, causing widespread damage to DNA, proteins, and lipids, ultimately leading to cell death.[9] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

3.2.2 Evidence from Related Compounds

Research into related scaffolds has demonstrated a broad spectrum of antimicrobial activity.

Table 3: Antimicrobial Activity of Structurally Related Compounds

Compound ClassTarget OrganismsActivityReference
N-alkyl nitrobenzamidesMycobacterium tuberculosis H37RvPotent antimycobacterial activity (MIC as low as 0.016 µg/mL)[14]
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivativesGram-positive and Gram-negative bacteriaModerate to high antibacterial action[15]
6-Chloro-pyridin-2-yl-amine derivativesB. subtilis, S. aureus, E. coli, F. oxysporumAntibacterial and antifungal activity[12]
SalicylanilidesGram-positive bacteriaGood activity against S. aureus and S. pneumoniae[16]

3.2.3 Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol: Broth Microdilution for MIC Determination [14][16]

  • Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the broth in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.

Anti-inflammatory Potential

Benzamide and nicotinamide structures have been shown to possess anti-inflammatory properties.[17] This activity is often linked to the modulation of key inflammatory signaling pathways.

3.3.1 Postulated Mechanism of Action

A plausible mechanism is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[17] In inflammatory states, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB activation, benzamide derivatives can suppress the production of these cytokines, thereby reducing the inflammatory response.[17]

3.3.2 Evidence from Related Compounds

Several studies have confirmed the anti-inflammatory potential of benzamide-containing molecules.

Table 4: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassModel / TargetObserved EffectReference
N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide)Lipopolysaccharide-induced miceDose-dependent inhibition of TNF-α production[17]
SalicylanilidesIn-vitro protease inhibition assayInhibition of trypsin activity, superior to acetylsalicylic acid[16]
Pyrrolidin-2-onesCarrageenan-induced edema in ratsEquipotent anti-inflammatory activity to indomethacin[18]

3.3.3 Proposed Experimental Workflow: In-Vitro Protease Inhibition Assay

Proteinases play a crucial role in the inflammatory process. An assay measuring the inhibition of a common protease like trypsin can serve as an initial screen for anti-inflammatory activity.

Protocol: Trypsin Inhibitory Assay [16]

  • Reaction Mixture: Prepare a reaction mixture containing 2.0 mL of 24 mM Tris-HCl buffer (pH 7.4), 0.2 mL of trypsin solution (100 µg/mL), and 1.0 mL of the test compound solution (this compound dissolved in a suitable solvent like DMSO) at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 1.0 mL of 0.8% (w/v) casein as a substrate.

  • Incubation: Incubate the mixture for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding 5.0 mL of 70% perchloric acid.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Data Acquisition: Measure the absorbance of the supernatant at 280 nm against a buffer blank. Use a standard anti-inflammatory drug like acetylsalicylic acid as a positive control.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound stands as a promising scaffold for drug discovery. Based on a comprehensive analysis of its structural motifs, there are strong theoretical grounds to postulate significant biological activity in the realms of oncology, microbiology, and immunology. The nitrobenzamide core is a potent driver of anticancer and antimicrobial effects, while the broader benzamide structure has established anti-inflammatory credentials.

The immediate path forward requires systematic experimental validation. The protocols outlined in this guide provide a clear and logical framework for initial in-vitro screening. Positive results from these assays would warrant progression to more complex studies, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets through techniques like cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and Western blotting for key signaling proteins (e.g., NF-κB, caspases).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In-vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in relevant animal models.

This guide serves as both a repository of current understanding and a launchpad for future research, highlighting this compound as a molecule with considerable, albeit unrealized, therapeutic potential.

References

The Emergence of a Key Architectural Element in Targeted Protein Degradation: A Technical Guide to N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the paradigm of drug discovery has been dominated by the principle of inhibition. Small molecules were designed to fit into the active sites of pathogenic proteins, blocking their function. However, a new and powerful strategy has emerged: targeted protein degradation (TPD). This approach does not merely inhibit a target protein but eliminates it entirely from the cellular environment. Central to the success of this strategy is the modular nature of the therapeutic agents, known as Proteolysis Targeting Chimeras (PROTACs), which are assembled from specific chemical building blocks. This technical guide delves into the discovery, history, and core functionalities of one such pivotal building block: N-(2-chloropyridin-3-yl)-2-nitrobenzamide.

This guide is intended for researchers, scientists, and drug development professionals actively working in or entering the field of targeted protein degradation. It will provide a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the construction of potent protein degraders.

Foundational Chemistry: The Genesis of a Versatile Scaffold

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its synthesis is rooted in fundamental and well-established principles of organic chemistry. The molecule itself is a testament to the power of amide bond formation, a cornerstone of medicinal chemistry.

The logical and most common synthetic route to this compound involves the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to quench the hydrochloric acid byproduct generated during the reaction.

The choice of starting materials is strategically significant. 3-Amino-2-chloropyridine provides a functionalized pyridine ring, a common motif in bioactive molecules that can influence solubility, metabolic stability, and protein-binding interactions. The 2-nitrobenzoyl chloride component introduces a nitroaromatic ring, a versatile chemical handle that can be readily reduced to an aniline derivative. This latent amino group is the key to the molecule's utility as a building block, providing a reactive site for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1028-86-0[1]
Molecular Formula C₁₂H₈ClN₃O₃[1]
Molecular Weight 277.66 g/mol [1]
Melting Point 157-159 °C[1]
Appearance Crystalline solid[1]

The Strategic Role in Targeted Protein Degradation

The true significance of this compound lies not in its own biological activity, but in its role as a precursor to a critical component of PROTACs. The field of TPD gained significant momentum in the early 2000s, with the pioneering work of Crews and Deshaies who conceptualized and demonstrated the feasibility of using bifunctional molecules to induce the degradation of specific proteins.[2]

PROTACs are comprised of three key components: a "warhead" that binds to the target protein of interest, an E3 ligase-recruiting ligand, and a linker that connects the two. The nitro group of this compound is readily reduced to an amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide. This seemingly simple transformation unlocks the molecule's potential as a versatile attachment point for linkers, which are then connected to a warhead that targets a specific protein for degradation.

The resulting N-(2-chloropyridin-3-yl)anthranilamide scaffold can be considered a "privileged" structure in the context of PROTAC design. Its geometry and chemical properties allow for the presentation of the linker and warhead in a manner that facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, the cellular machinery responsible for tagging proteins for destruction.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of the Core Intermediate cluster_protac PROTAC Assembly A 3-Amino-2-chloropyridine C This compound A->C B 2-Nitrobenzoyl chloride B->C D Reduction (e.g., H₂, Pd/C) C->D E 2-Amino-N-(2-chloropyridin-3-yl)benzamide D->E F Linker Conjugation E->F G Linker-Intermediate Conjugate F->G I Final PROTAC Molecule G->I H Warhead (Target Protein Ligand) H->I

Workflow for the synthesis and utilization of this compound in PROTAC assembly.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and subsequent reduction of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Synthesis of this compound

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Nitrobenzoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a crystalline solid.

Reduction to 2-Amino-N-(2-chloropyridin-3-yl)benzamide

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Rinse the celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield 2-amino-N-(2-chloropyridin-3-yl)benzamide. This product is often used in the next step without further purification.

Future Perspectives and Conclusion

The discovery and application of targeted protein degradation represent a paradigm shift in drug discovery. The modular nature of PROTACs allows for a rational design process, where individual components can be optimized to achieve desired potency and selectivity. This compound, through its conversion to the corresponding aminobenzamide, has established itself as a valuable and versatile building block in the construction of these novel therapeutics.

As the field of TPD continues to evolve, with the exploration of new E3 ligases and the targeting of a wider range of "undruggable" proteins, the demand for well-characterized and readily accessible building blocks will only increase. The foundational chemistry embodied in the synthesis of this compound will undoubtedly continue to play a crucial role in the development of the next generation of protein-degrading drugs. This guide serves as a testament to the enduring importance of fundamental organic synthesis in enabling cutting-edge therapeutic modalities.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-chloropyridin-3-yl)-2-nitrobenzamide, a valuable chemical intermediate.[1] The described method is based on the well-established Schotten-Baumann reaction, an amide coupling between 3-amino-2-chloropyridine and 2-nitrobenzoyl chloride.[2][3] This guide details the reaction mechanism, reagent preparation, reaction execution, product workup, and purification. Furthermore, it emphasizes critical safety precautions necessary for handling the hazardous materials involved and provides visual workflows to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and organic synthesis, forming the backbone of countless pharmaceuticals and bioactive molecules.[4][5][6] The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group of 3-amino-2-chloropyridine attacks the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.

The reaction is facilitated by a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Scheme:

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-amino-2-chloropyridine attacks the carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. Simultaneously, the triethylamine base abstracts the proton from the nitrogen atom, neutralizing the generated HCl to form triethylammonium chloride and yielding the final amide product.

Reaction_Mechanism Figure 1: Reaction Mechanism Workflow cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Neutralization Amine 3-Amino-2-chloropyridine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attacks Carbonyl AcylChloride 2-Nitrobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Intermediate Tetrahedral Intermediate Product N-(2-chloropyridin-3-yl)- 2-nitrobenzamide Intermediate->Product Chloride leaves Base Triethylamine (Base) Salt Triethylammonium Chloride Base->Salt Quenches HCl

Caption: Figure 1: Reaction Mechanism Workflow

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood.

Materials and Equipment
  • Reagents: 3-amino-2-chloropyridine (≥98%), 2-nitrobenzoyl chloride (≥98%), triethylamine (TEA, ≥99%), dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethanol (for recrystallization).

  • Equipment: 250 mL two-neck round-bottom flask, 50 mL dropping funnel, magnetic stirrer and stir plate, ice-water bath, reflux condenser (for drying), nitrogen or argon gas inlet, separatory funnel, rotary evaporator, Büchner funnel and filter flask, standard laboratory glassware.

Reagent Quantities
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Amino-2-chloropyridineC₅H₅ClN₂128.56[7]5.00 g38.91.0
2-Nitrobenzoyl chlorideC₇H₄ClNO₃185.567.96 g42.91.1
TriethylamineC₆H₁₅N101.195.42 mL38.91.2
Dichloromethane (DCM)CH₂Cl₂-~100 mL--
Step-by-Step Procedure

Reaction Setup:

  • To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (5.00 g, 38.9 mmol).

  • Add 60 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the starting material is fully dissolved.

  • Add triethylamine (5.42 mL, 38.9 mmol) to the solution.

  • Cool the flask to 0°C using an ice-water bath. Maintaining this temperature is crucial to control the initial exothermic phase of the reaction.

Addition of Acyl Chloride: 5. In a separate dry dropping funnel, dissolve 2-nitrobenzoyl chloride (7.96 g, 42.9 mmol) in 40 mL of anhydrous DCM. 6. Add the 2-nitrobenzoyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-45 minutes. A white precipitate (triethylammonium chloride) will form. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[2]

Reaction Monitoring: 8. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The disappearance of the 3-amino-2-chloropyridine spot indicates the reaction is complete.

Workup and Isolation: 9. Upon completion, quench the reaction by slowly adding 50 mL of deionized water to the flask. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Wash the organic layer sequentially with:

  • 50 mL of 1 M HCl (to remove excess triethylamine).
  • 50 mL of saturated NaHCO₃ solution (to remove any residual 2-nitrobenzoic acid from hydrolysis).
  • 50 mL of brine (to remove residual water).
  • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification: 14. Purify the crude solid by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. 15. Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. 16. Dry the product under vacuum. The expected melting point is 157-159 °C.[1]

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • 2-Nitrobenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[8][9][10] It is also moisture-sensitive and can release hydrogen chloride gas upon contact with water.[8] Handle with extreme care, wearing chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.

  • 3-Amino-2-chloropyridine: Harmful if ingested or in contact with skin.[11] Avoid creating dust during handling.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye burns.

  • Dichloromethane (DCM): Volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis, from initial setup to the final purified product.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow A 1. Reagent Preparation - Dissolve 3-amino-2-chloropyridine & TEA in anhydrous DCM B 2. Reaction Setup - Place under N₂/Ar atmosphere - Cool to 0°C in ice bath A->B Setup C 3. Reagent Addition - Add 2-nitrobenzoyl chloride solution dropwise B->C Controlled Addition D 4. Reaction - Warm to room temperature - Stir for 8-16 hours C->D Stirring E 5. Workup - Quench with H₂O - Separate layers D->E Quenching F 6. Washing - Wash with 1M HCl, NaHCO₃, and Brine E->F Extraction G 7. Isolation - Dry organic layer (MgSO₄) - Concentrate via rotovap F->G Drying & Concentration H 8. Purification - Recrystallize from ethanol G->H Crude Solid I 9. Final Product - N-(2-chloropyridin-3-yl)- 2-nitrobenzamide H->I Pure Crystals

Caption: Figure 2: Overall Synthesis Workflow

References

Application Notes and Protocols: N-(2-Chloropyridin-3-yl)-2-nitrobenzamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Scaffold in Medicinal Chemistry

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (CAS No. 1028-86-0) is a strategically designed chemical intermediate that serves as a cornerstone in the synthesis of diverse heterocyclic compounds for drug discovery and development.[1] Its molecular architecture is distinguished by three key reactive domains: a 2-chloropyridine ring, an amide linkage, and an ortho-nitrobenzoyl moiety. This unique combination of functional groups provides a versatile platform for constructing complex molecular scaffolds, particularly those based on quinazoline and related heterocyclic systems.[1]

The presence of the nitro group is of particular synthetic importance. It acts as a masked amino group, which, upon reduction, provides a nucleophilic center positioned ortho to the amide linkage. This arrangement is the critical prerequisite for subsequent intramolecular cyclization reactions to form fused heterocyclic systems.[1] Furthermore, the chloropyridine moiety offers an additional site for modification, typically through nucleophilic aromatic substitution reactions, allowing for extensive Structure-Activity Relationship (SAR) studies. Benzamide derivatives, in general, have a storied history in pharmaceutical sciences, forming the basis of numerous successful therapeutic agents.[1] These application notes provide a comprehensive guide to the synthesis, key transformations, and practical applications of this valuable intermediate.

Physicochemical and Handling Data

Proper characterization and handling are paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1028-86-0[2][3][4]
Molecular Formula C₁₂H₈ClN₃O₃[3][4]
Molecular Weight 277.66 g/mol [3]
Appearance Crystalline solid[2]
Melting Point 157-159 °C[2]
Storage Room temperature, in a dry, well-sealed container[4][5]
Purity (Typical) ≥95%[4]

Synthesis of this compound

The most direct and established method for synthesizing the title compound is through the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.[1][2] This reaction is a classic example of amide bond formation.

Rationale of the Protocol

The reaction proceeds via nucleophilic acyl substitution. The primary amine of 3-amino-2-chloropyridine attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. A tertiary amine base, such as triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting amine.[1] The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.

Experimental Protocol: Synthesis
  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-amino-2-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation.

  • Acyl Chloride Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Conditions 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide 3-Amino-2-chloropyridine->Product 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride->Product Triethylamine (Base) Triethylamine (Base) Anhydrous DCM (Solvent) Anhydrous DCM (Solvent) 0°C to RT 0°C to RT

Caption: Workflow for the synthesis of the title compound.

Key Transformation: Reduction of the Nitro Group

The most critical and common application of this compound is its use as a precursor to 2-amino-N-(2-chloropyridin-3-yl)benzamide .[1][6] The reduction of the aromatic nitro group unlocks the potential for subsequent cyclization reactions.

Rationale of the Protocol

Several methods can achieve this transformation, including catalytic hydrogenation (H₂/Pd-C) or metal-acid systems. For laboratory-scale synthesis, tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a reliable and high-yielding method for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities like amides and chloro-pyridines.

Experimental Protocol: Nitro Reduction
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Add water and carefully basify the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This step is crucial and often results in the precipitation of tin salts.

    • Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography if necessary.

Transformation Diagram

G Start N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide Product 2-Amino-N-(2-chloropyridin-3-yl)- benzamide Start->Product SnCl₂·2H₂O, EtOH, Reflux

Caption: The pivotal reduction of the nitro group intermediate.

Applications in Heterocyclic Synthesis

The true utility of this intermediate is realized in the synthesis of complex, biologically relevant heterocycles.

Synthesis of Quinazoline Derivatives

The ortho-disposed primary amine and amide functionalities in 2-amino-N-(2-chloropyridin-3-yl)benzamide make it an ideal precursor for quinazolinone synthesis.[1] These structures are prevalent in pharmacologically active compounds.

This protocol uses a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI) to provide the two carbonyl carbons needed for the fused ring system.

  • Setup: Dissolve 2-amino-N-(2-chloropyridin-3-yl)benzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 8-12 hours.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, it is often the desired product and can be collected by filtration. If not, concentrate the solvent and add water to induce precipitation.

  • Purification: Wash the collected solid with cold water and diethyl ether, then dry under vacuum to yield the pure quinazolinedione product.

G Amino_Intermediate 2-Amino-N-(2-chloropyridin-3-yl)- benzamide Product 3-(2-Chloropyridin-3-yl)quinazoline- 2,4(1H,3H)-dione Amino_Intermediate->Product Reagent 1,1'-Carbonyldiimidazole (CDI) THF, Reflux Reagent->Product

Caption: Cyclization to form a quinazolinedione scaffold.

Synthesis of Urea and Thiourea Derivatives

For SAR studies, the primary amine of the reduced intermediate can be readily derivatized to form ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively.[1]

  • Setup: Dissolve 2-amino-N-(2-chloropyridin-3-yl)benzamide (1.0 eq) in a suitable solvent like THF or DCM.

  • Reagent Addition: Add the desired isothiocyanate (R-NCS) (1.0 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction is typically clean and can be monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can often be purified by simple trituration with a non-polar solvent (e.g., hexanes or ether) or by column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on its constituent functional groups.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing.[7]

  • Hazards:

    • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on similar nitroaromatic and chloropyridine compounds.

    • Irritation: May cause skin and serious eye irritation.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][5]

References

Application Notes and Protocols: The Strategic Role of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide in the Synthesis of Clothianidin

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of the neonicotinoid insecticide, clothianidin. The focus of this document is the pivotal role of the intermediate, N-(2-chloropyridin-3-yl)-2-nitrobenzamide. This guide offers in-depth, step-by-step protocols, an exploration of the underlying reaction mechanisms, and insights into the practical application of this synthetic route.

Introduction to Clothianidin and its Synthesis

Clothianidin is a prominent member of the neonicotinoid class of insecticides, widely utilized in agriculture for its high efficacy against a broad spectrum of sucking and chewing insects. Its mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The synthesis of clothianidin is a multi-step process, with the formation and subsequent cyclization of this compound being a critical sequence that dictates the overall yield and purity of the final product. Understanding the nuances of this pathway is paramount for efficient and scalable production.

The Core Intermediate: this compound

The synthesis of clothianidin hinges on the successful construction of the this compound intermediate. This molecule brings together the two key heterocyclic precursors that will ultimately form the core structure of the insecticide. The subsequent intramolecular cyclization of this intermediate is a strategic step that leads to the formation of the essential thiazole ring.

Synthetic Pathway Overview

The overall synthetic route to clothianidin, highlighting the formation of the key intermediate, is depicted below. This pathway is a widely adopted and efficient method for the industrial-scale production of this insecticide.

Clothianidin_Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Final Product 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine This compound This compound 2-Chloro-3-aminopyridine->this compound Amide Formation 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl_chloride->this compound Thiamethoxam_intermediate Thiamethoxam_intermediate This compound->Thiamethoxam_intermediate Intramolecular Cyclization Clothianidin Clothianidin Thiamethoxam_intermediate->Clothianidin Final Conversion

Figure 1. Overall synthetic pathway for Clothianidin.

Experimental Protocols

The following sections provide detailed protocols for each major step in the synthesis of clothianidin, starting from the preparation of the precursors.

Part 1: Synthesis of Precursors

A. Synthesis of 2-Chloro-3-aminopyridine

The synthesis of 2-chloro-3-aminopyridine is a foundational step. A common and efficient method involves the chlorination of 2-hydroxypyridine followed by nitration and subsequent reduction.

Protocol 1: Synthesis of 2-Chloro-3-aminopyridine

  • Chlorination: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0-5 °C. The reaction mixture is then heated to reflux for 3-4 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate 2-chloropyridine.

  • Nitration: The obtained 2-chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2-chloro-3-nitropyridine. The reaction is typically carried out at low temperatures to control the regioselectivity.

  • Reduction: The nitro group of 2-chloro-3-nitropyridine is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Purification: The resulting 2-chloro-3-aminopyridine is purified by recrystallization or column chromatography to obtain a high-purity product.

B. Synthesis of 2-Nitrobenzoyl Chloride

2-Nitrobenzoyl chloride is the second key precursor, which is typically prepared from 2-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Nitrobenzoyl Chloride

  • Chlorination: To a suspension of 2-nitrobenzoic acid (1.0 eq) in an inert solvent like dichloromethane or toluene, add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

  • Isolation: The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Part 2: Formation of this compound

This step involves the crucial amide bond formation between the two synthesized precursors.

Protocol 3: Synthesis of this compound

  • Reaction Setup: In a reaction vessel, dissolve 2-chloro-3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane, acetonitrile, or tetrahydrofuran. Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 eq), to act as an acid scavenger.

  • Acylation: Cool the solution to 0-5 °C and slowly add a solution of 2-nitrobenzoyl chloride (1.0-1.1 eq) in the same solvent. The reaction is exothermic and the temperature should be carefully controlled.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Table 1: Typical Reaction Parameters for Amide Formation

ParameterValue
Stoichiometry (Amine:Acid Chloride:Base)1.0 : 1.05 : 1.2
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Yield85-95%
Part 3: Intramolecular Cyclization and Final Conversion to Clothianidin

The cyclization of this compound is the key step in forming the heterocyclic core of clothianidin. This is typically achieved through a reductive cyclization process.

Reductive_Cyclization This compound This compound Reduction_of_Nitro Reduction of Nitro Group This compound->Reduction_of_Nitro Reducing Agent (e.g., Na2S2O4) Intramolecular_Cyclization Intramolecular Cyclization Reduction_of_Nitro->Intramolecular_Cyclization Thiamethoxam_intermediate Thiamethoxam_intermediate Intramolecular_Cyclization->Thiamethoxam_intermediate Final_Conversion Final Conversion Thiamethoxam_intermediate->Final_Conversion Thionation & Alkylation Clothianidin Clothianidin Final_Conversion->Clothianidin

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide as a protein degrader building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-(2-Chloropyrin-3-yl)-2-nitrobenzamide: A Versatile Scaffold for the Development of Novel CRBN-Recruiting Protein Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Traditional Inhibition

The paradigm of drug discovery is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology.[1] Targeted Protein Degradation (TPD) is at the forefront of this evolution, offering a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting their function.[2][3][4][5] This approach utilizes chimeric molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) for selective protein removal.[1][6][7]

A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[8] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[8][9]

Among the 600+ E3 ligases in the human genome, Cereblon (CRBN) has become a workhorse in TPD, largely due to the availability of well-characterized ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[3][8][10] However, these traditional IMiD-based ligands possess inherent liabilities, including chemical instability and the induction of off-target "neosubstrate" degradation.[11][12][13] This has spurred the search for novel, non-phthalimide CRBN-recruiting scaffolds.

This guide introduces N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (CAS: 1028-86-0) as a strategic starting material for the synthesis of a new class of benzamide-type CRBN ligands.[11][14][15] We provide the scientific rationale, a detailed mechanistic overview, and robust protocols for its transformation into functional protein degraders, empowering researchers to expand the toolkit for targeted protein degradation.

Section 1: The Scientific Rationale for Benzamide-Based CRBN Ligands

The development of novel E3 ligase ligands is critical to advancing the TPD field.[16] While IMiDs have been instrumental, their limitations necessitate innovation. Benzamide-based scaffolds, accessible from precursors like this compound, offer several compelling advantages:

  • Enhanced Chemical Stability: Benzamide derivatives can overcome the hydrolytic instability associated with the glutarimide ring of traditional IMiDs, improving compound shelf-life and behavior in aqueous biological media.[11][13]

  • Tunable Affinity and Selectivity: The benzamide core provides a flexible platform for synthetic modification. This allows for fine-tuning of binding affinity for CRBN and can alter the surface of the PROTAC-induced ternary complex, potentially mitigating the degradation of unwanted neosubstrates like IKZF1/3.[11][13]

  • Novel Intellectual Property: As a distinct chemical class, these ligands provide new opportunities for creating proprietary degrader molecules.

  • Synthetic Tractability: The presented building block is readily modified through established, high-yielding chemical reactions, making it an accessible starting point for medicinal chemistry campaigns.

Section 2: Mechanism of Action: From Building Block to Ternary Complex

The ultimate function of a PROTAC derived from this compound is to induce the formation of a productive ternary complex (POI-PROTAC-CRBN). This process, which culminates in POI degradation, is the cornerstone of the technology.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex (CRL4-CRBN) PROTAC->CRBN Recruits Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary CRBN->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The journey from the initial building block to a functional degrader involves two key phases: (1) Synthesis of the PROTAC molecule and (2) Cellular Validation of its activity.

Synthetic Strategy: A Modular Approach

This compound is not itself a CRBN ligand. It is a precursor that requires chemical modification. A typical synthetic workflow involves:

  • Reduction of the Nitro Group: The nitro group is chemically reduced to a primary amine (-NH2). This is a crucial step, as this new amino group is essential for forming the final CRBN-binding pharmacophore.[15]

  • Formation of the CRBN-Binding Moiety: The resulting 2-amino-N-(2-chloropyridin-3-yl)benzamide intermediate is then elaborated.[17] This can involve reactions to form various heterocyclic systems that mimic the hydrogen bonding pattern of thalidomide within the CRBN binding pocket.[11][12]

  • Linker Attachment and POI Ligand Conjugation: The 2-chloro-pyridine moiety serves as a versatile handle or "exit vector".[18] A flexible linker is attached at this position, and the other end of the linker is then conjugated to a ligand for the protein of interest, completing the PROTAC structure.

Section 3: Experimental Protocols

These protocols provide a generalized, step-by-step framework. Researchers should adapt conditions based on the specific POI ligand and linker chemistry employed. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of a Functionalized CRBN Ligand Intermediate

This protocol details the conversion of the starting material into a key intermediate ready for linker attachment.

Objective: To synthesize 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Materials:

  • This compound (CAS 1028-86-0)[14][19][20][21]

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Addition of Reagents: Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq) to the stirring suspension.

  • Heating: Attach a condenser and heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Causality Note: The Fe/NH4Cl system in aqueous ethanol is a classic and robust method for the reduction of an aromatic nitro group to an amine. The iron acts as the reducing agent, while NH4Cl helps maintain a slightly acidic pH to facilitate the reaction.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ample ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 and brine.

    • Causality Note: The bicarbonate wash neutralizes any remaining acidic species, ensuring the amine product is in its free base form for efficient extraction into the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-amino-N-(2-chloropyridin-3-yl)benzamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[17]

Protocol 2: PROTAC Assembly and Characterization Workflow

This protocol outlines the general steps for building and validating a novel PROTAC.

PROTAC_Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation A CRBN Ligand Intermediate (from Protocol 1) D Conjugation (e.g., Click Chemistry) A->D B Linker Synthesis B->D C POI Ligand (with handle) C->D E PROTAC Purification (HPLC) D->E F Binary Binding (CRBN & POI) E->F Test Compound G Ternary Complex Formation Assay F->G H Cellular Degradation (Western Blot / MS) G->H I DC50 / Dmax Determination H->I J Selectivity Profiling I->J

Caption: General experimental workflow for PROTAC synthesis and validation.

Protocol 3: Cellular Assay Cascade for PROTAC Characterization

A successful degrader must be validated through a cascade of assays to confirm its mechanism of action.[7][18][22]

Objective: To determine if the synthesized PROTAC engages its targets, forms a ternary complex, and induces selective degradation of the POI in a cellular context.

1. Target Engagement Assays (Binary Binding):

  • Purpose: To confirm the PROTAC still binds to both the POI and CRBN independently.

  • Method: Use biophysical or cellular assays like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or live-cell NanoBRET™ assays.[18][22][23][24]

  • Procedure (General NanoBRET™):

    • Transfect cells with constructs expressing either NanoLuc®-POI or NanoLuc®-CRBN.

    • Add the specific fluorescent tracer for the target.

    • Treat cells with increasing concentrations of the PROTAC.

    • Measure the BRET signal on a microplate reader. A decrease in signal indicates displacement of the tracer by the PROTAC, confirming target engagement.[25]

    • Self-Validation: Run parallel experiments with the individual POI ligand and CRBN ligand as controls to ensure the PROTAC's binding is comparable.

2. Protein Degradation Assay (Western Blot):

  • Purpose: To directly measure the reduction in POI levels. This is the primary readout of PROTAC efficacy.[18][24]

  • Method: Western blotting or high-throughput Simple Western™ assays.

  • Procedure:

    • Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.

    • Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a DMSO vehicle control.

    • Lyse the cells and quantify total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

    • Probe with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Apply a secondary antibody and visualize bands.

    • Quantify band intensity to determine the relative decrease in POI levels.

    • Self-Validation: Include a control where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the POI from degradation confirms the involvement of the proteasome.

3. Ubiquitination Assay:

  • Purpose: To confirm that the loss of protein is due to ubiquitination.

  • Method: Immunoprecipitation followed by Western Blot.[24]

  • Procedure:

    • Treat cells with the PROTAC and a proteasome inhibitor for a shorter duration (e.g., 2-4 hours). The proteasome inhibitor "traps" the ubiquitinated protein, allowing it to accumulate.

    • Lyse cells under denaturing conditions.

    • Immunoprecipitate the POI using a specific antibody.

    • Run the immunoprecipitated sample on a Western blot and probe with an antibody against ubiquitin.

    • Self-Validation: A smear of high-molecular-weight bands in the PROTAC-treated lane, which is absent in the control lane, is indicative of poly-ubiquitination.

Section 4: Data Presentation and Interpretation

Quantitative data from the assay cascade is crucial for structure-activity relationship (SAR) studies and for selecting lead candidates. Key parameters should be summarized for clear comparison.

ParameterAssay UsedDescriptionIdeal Outcome
POI Binding (IC50) NanoBRET™, FP, TR-FRETConcentration of PROTAC needed to displace 50% of a fluorescent tracer from the POI.Low nM range
CRBN Binding (IC50) NanoBRET™, FP, TR-FRETConcentration of PROTAC needed to displace 50% of a fluorescent tracer from CRBN.Low nM to µM range
DC50 Western Blot / Mass SpecConcentration of PROTAC that causes 50% degradation of the POI.Low nM range
Dmax Western Blot / Mass SpecThe maximum percentage of POI degradation achieved.>80-90%
Ternary Complex α Biophysical Assays (SPR, ITC)Cooperativity factor; α > 1 indicates positive cooperativity (favorable complex formation).α > 1

Conclusion

This compound is a valuable and accessible building block for chemists engaged in the discovery of next-generation protein degraders. Its structure allows for the creation of novel, stable, and potent benzamide-based CRBN ligands. By following robust synthetic and analytical protocols, researchers can leverage this scaffold to develop highly selective PROTACs, expanding the arsenal of tools available to probe complex biology and drug the "undruggable" proteome.

References

Application Notes & Protocols: Strategic Functionalization of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a versatile scaffold in medicinal chemistry, presenting two distinct and orthogonally reactive sites ripe for chemical modification. The strategic functionalization of the 2-chloropyridine ring and the 2-nitrobenzamide moiety allows for the rapid generation of diverse chemical libraries, essential for screening against a multitude of biological targets. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for derivatizing this powerful building block. We will explore nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, nitro group reduction, and subsequent elaborations to construct novel heterocyclic systems, thereby providing researchers with a robust playbook for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. Scaffolds that offer multiple, selectively addressable points of diversification are invaluable. This compound (Compound 1 ) is one such scaffold. Its structure is a confluence of two key reactive handles:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[1][2] This site also serves as a handle for transition-metal-catalyzed cross-coupling reactions.

  • The 2-Nitrobenzamide Moiety: The nitro group is a versatile functional group that can be readily reduced to a primary amine.[3] This transformation unlocks a plethora of subsequent chemical modifications, including acylation, sulfonylation, and intramolecular cyclizations to form fused heterocyclic systems.[4]

This document outlines validated protocols for the stepwise functionalization of these two sites, enabling a modular approach to library design and synthesis.

Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material, this compound (1 ). The most direct method involves the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride.[5]

Protocol 1: Synthesis of this compound (1)

This protocol describes the amide bond formation between 3-amino-2-chloropyridine and 2-nitrobenzoyl chloride.

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Nitrobenzoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

    • Causality Note: The base is crucial to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it non-nucleophilic. The reaction is cooled to control the exothermic nature of the acylation.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound (1 ) as a solid.

Functionalization Strategies: A Modular Approach

The true utility of scaffold 1 lies in its potential for diversification. The following sections detail protocols for modifying the two key reactive sites.

G cluster_0 Core Scaffold cluster_1 Pathway A: Pyridine Modification cluster_2 Pathway B: Benzamide Modification Scaffold N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide (1) SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr R-NH2, R-SH, R-OH Coupling Suzuki / Buchwald-Hartwig Cross-Coupling Scaffold->Coupling R-B(OH)2, Pd Catalyst Reduction Nitro Group Reduction to Amine (2) Scaffold->Reduction SnCl2 or H2/Pd Derivatization Amine Derivatization (Acylation, Cyclization, etc.) Reduction->Derivatization Acyl Halides, Orthoesters

Figure 1: High-level overview of the divergent functionalization pathways for the core scaffold.

Pathway A: Modification of the 2-Chloropyridine Ring

The chloro-substituent on the pyridine ring is the primary site for introducing diversity through substitution or cross-coupling reactions.

This protocol details the displacement of the chloride with various nucleophiles. The reaction is particularly effective with N- and S-based nucleophiles.

Materials:

  • This compound (1 )

  • Nucleophile (e.g., benzylamine, morpholine, thiophenol) (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vial, add scaffold 1 (1.0 eq), the chosen nucleophile (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous DMF or DMSO to dissolve/suspend the reagents.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Causality Note: SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy. Polar aprotic solvents like DMF and DMSO are ideal as they solvate the cation of the base, increasing the nucleophilicity of the reacting partner.

  • Monitor the reaction by LC-MS. Typical reaction times are 6-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and wash the organic phase extensively with water and brine to remove the high-boiling point solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to obtain the desired substituted product.

Table 1: Representative SNAr Reactions

Nucleophile Base Solvent Temperature (°C) Expected Product Class
Morpholine K₂CO₃ DMF 100 2-Morpholinopyridine derivative
Benzylamine DIPEA DMSO 110 2-(Benzylamino)pyridine derivative
Thiophenol K₂CO₃ DMF 80 2-(Phenylthio)pyridine derivative

| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 120 | 2-(4-Methoxyphenoxy)pyridine derivative |

Pathway B: Modification of the 2-Nitrobenzamide Ring

The transformation of the nitro group is a cornerstone of this scaffold's utility, converting an electron-withdrawing group into a highly versatile nucleophilic amine.

Caption: Reaction scheme for nitro reduction and subsequent derivatization. (Note: Images are placeholders for chemical structures).

This protocol details the conversion of the nitro group in scaffold 1 to a primary amine, yielding the key intermediate 2-amino-N-(2-chloropyridin-3-yl)benzamide (2 ).[4][6]

Materials:

  • This compound (1 )

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • Suspend scaffold 1 (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.

    • Causality Note: SnCl₂ is a classic, robust reducing agent for aromatic nitro groups. It is effective, inexpensive, and tolerant of many functional groups, including the aryl chloride. A significant excess is used to ensure the reaction goes to completion.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a stirred, saturated aqueous NaHCO₃ solution to neutralize the acidic tin species. Vigorous gas evolution (CO₂) will occur.

  • Continue stirring until the pH of the aqueous layer is basic (pH > 8) and a thick white precipitate (tin salts) forms.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine intermediate 2 , which is often pure enough for subsequent steps.

Table 2: Comparison of Nitro Reduction Methods

Method Reagents & Conditions Pros Cons
Tin(II) Chloride SnCl₂·2H₂O, EtOH, Reflux High yield, reliable, functional group tolerant Workup involves heavy metal waste
Catalytic Hydrogenation H₂ (balloon or Parr), 10% Pd/C, MeOH/EtOAc Clean reaction, easy product isolation May reduce aryl chlorides over long times or high pressure; requires specialized equipment

| Iron/Acid | Fe powder, NH₄Cl (aq) or Acetic Acid, EtOH, Reflux | Inexpensive, environmentally benign metal | Can be slower, workup can be cumbersome |

Elaboration of the 2-Aminobenzamide Intermediate (2)

The amine intermediate 2 is a gateway to a vast chemical space. The ortho-relationship between the newly formed amine and the amide linkage is particularly powerful for constructing fused heterocyclic systems.

This protocol describes the formation of a quinazolinone ring system, a privileged scaffold in medicinal chemistry.

Materials:

  • 2-Amino-N-(2-chloropyridin-3-yl)benzamide (2 )

  • Triethyl orthoformate (or another orthoester for R-substitution)

  • Acetic acid or p-toluenesulfonic acid (p-TSA) (catalytic)

  • Ethanol or Acetic Anhydride

Procedure:

  • In a flask equipped with a reflux condenser, dissolve the amine intermediate 2 (1.0 eq) in triethyl orthoformate (used as reagent and solvent).

  • Add a catalytic amount of acetic acid or p-TSA.

  • Heat the mixture to reflux for 4-8 hours.

    • Causality Note: The orthoester reacts with the aniline to form an intermediate ethoxymethyleneimino compound. The acid catalyst promotes this step and the subsequent intramolecular cyclization, where the amide nitrogen attacks the imine carbon, followed by elimination of ethanol to form the heterocyclic ring.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • The solvent can be removed under reduced pressure, and the residue can be triturated with ether or hexane to induce precipitation.

  • Collect the solid product by filtration and wash with a cold non-polar solvent to yield the quinazolinone derivative.

Conclusion

The this compound scaffold is a highly effective platform for the synthesis of diverse and complex small molecules for drug discovery. By employing a strategic and modular approach—addressing the 2-chloropyridine and 2-nitrobenzamide moieties with the robust protocols outlined herein—researchers can efficiently generate libraries with a high degree of structural variety. The methods described provide a solid foundation for exploring the structure-activity relationships of novel chemical entities derived from this versatile and powerful starting material.

References

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging N-(2-Chloropyridin-3-yl)-2-nitrobenzamide as a Versatile Precursor for the Synthesis of Novel VHL-Recruiting PROTACs

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and oncology.

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The modular nature of PROTACs allows for systematic optimization, yet the synthesis of novel, effective E3 ligase ligands remains a critical challenge. This guide details a comprehensive synthetic strategy that utilizes this compound, a readily available building block, as a versatile precursor for a novel von Hippel-Lindau (VHL) E3 ligase ligand. We provide a step-by-step protocol that encompasses the unmasking of a key reactive handle via nitro reduction, subsequent linker conjugation, and final assembly into a model PROTAC. The causality behind experimental choices, analytical checkpoints, and troubleshooting advice are integrated throughout, offering a robust framework for researchers developing next-generation targeted protein degraders.

Introduction: The PROTAC Modality and the Quest for Novel Ligands

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5] This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown, offering a powerful alternative to traditional occupancy-based inhibitors.[6]

While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the development of new ligands with improved properties or novel recruitment capabilities is a frontier in the field.[7][8][9] The compound this compound (CAS 1028-86-0) presents an intriguing scaffold for this purpose.[10][11][12] Its 2-nitrobenzamide moiety can be chemically reduced to a 2-aminobenzamide, a structure that can be elaborated into a functional E3 ligase binder. This application note provides an exemplary, field-proven workflow for its use in the synthesis of a VHL-recruiting PROTAC.

Principle of the PROTAC Mechanism & Synthetic Strategy

Mechanism of Action

The ultimate goal of the synthesis is to produce a PROTAC that can induce the degradation of a target protein. This process is initiated by the formation of a ternary complex, a key event in the PROTAC mechanism of action.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 VHL E3 Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Released (Catalytic Cycle) Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Overall Synthetic Strategy

The synthetic approach is a convergent, multi-step process designed for modularity. The core idea is to transform the inert nitro group of the starting material into a functional amine, which serves as an attachment point for a linker. This E3-ligand-linker construct is then coupled to the POI ligand in the final step.

  • Step A: Reduction. The nitro group of this compound is selectively reduced to a primary amine, yielding 2-amino-N-(2-chloropyridin-3-yl)benzamide. This reaction is critical as it "unmasks" the nucleophilic handle needed for the subsequent coupling step.

  • Step B: Linker Conjugation. The resulting amine is coupled to a bifunctional linker, such as Boc-amino-PEG-acid, via a standard amide bond formation reaction. This step introduces the linker, which is crucial for spanning the distance between the E3 ligase and the target protein.[13]

  • Step C: Deprotection. The Boc (tert-butyloxycarbonyl) protecting group on the distal end of the linker is removed under acidic conditions to reveal a terminal amine.

  • Step D: Final Assembly. The deprotected E3-ligand-linker intermediate is coupled with a POI-binding ligand that possesses a carboxylic acid handle (e.g., a derivative of the BRD4 inhibitor JQ1) to yield the final PROTAC molecule.[14]

Detailed Protocols & Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Synthesis of 2-Amino-N-(2-chloropyridin-3-yl)benzamide (Intermediate 2)

This protocol describes the selective reduction of the aromatic nitro group. Tin(II) chloride is an effective reagent for this transformation as it is chemoselective and tolerant of various functional groups, including aryl chlorides.[15]

Materials:

  • This compound (1 ) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1 ) (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10 mL per 1 g of starting material).

  • Add SnCl₂·2H₂O (5.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to 70 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and slowly pour it into a beaker containing a stirred, saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Caution: Initial neutralization can be exothermic and may cause foaming.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, Intermediate 2 , can be purified by flash column chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.

Part B: Amide Coupling with Boc-Protected Linker (Intermediate 3)

This step utilizes HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization, to form the amide bond between the amine intermediate and the linker.[16]

Materials:

  • 2-Amino-N-(2-chloropyridin-3-yl)benzamide (2 ) (1.0 eq)

  • Boc-NH-PEG₂-COOH (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve Intermediate 2 (1.0 eq) and Boc-NH-PEG₂-COOH (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS (typically complete within 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, Intermediate 3 , by flash column chromatography on silica gel.

Part C: Boc Deprotection (Intermediate 4)

Trifluoroacetic acid (TFA) is used for the clean and efficient removal of the Boc protecting group, yielding the free amine as a TFA salt.

Materials:

  • Boc-protected intermediate (3 ) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in DCM (approx. 10 mL per 1 g).

  • Add an equal volume of TFA to the solution (1:1 v/v DCM:TFA).

  • Stir the mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue, the TFA salt of Intermediate 4 , is typically a viscous oil or solid and is often used in the final coupling step without further purification.

Part D: Final PROTAC Assembly

This final step mirrors the methodology of Part B, coupling the E3-ligand-linker amine with a carboxylic acid-functionalized POI ligand to form the final PROTAC.[17][18]

Materials:

  • Amine-TFA salt (4 ) (1.0 eq)

  • POI-ligand-COOH (e.g., JQ1-acid) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

Procedure:

  • Follow the procedure outlined in Part B, using Intermediate 4 and the POI-ligand-COOH as the coupling partners. Note the requirement for additional DIPEA to neutralize the TFA salt before the coupling reaction proceeds.

  • After aqueous workup, the final PROTAC molecule should be purified by preparative reverse-phase HPLC to achieve high purity.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation and Characterization

Thorough analytical characterization at each step is crucial for validating the synthetic pathway.

Table 1: Summary of a Representative Synthesis

StepStarting MaterialProductReagentsTypical YieldPurity (LC-MS)
A Compound 1 Intermediate 2 SnCl₂·2H₂O, EtOH85-95%>95%
B Intermediate 2 Intermediate 3 Boc-NH-PEG₂-COOH, HATU, DIPEA70-85%>95%
C Intermediate 3 Intermediate 4 TFA, DCMQuantitativeUsed Crude
D Intermediate 4 Final PROTACJQ1-acid, HATU, DIPEA40-60%>98% (Post-HPLC)

Analytical Methods:

  • LC-MS: Used to monitor reaction progress and confirm the molecular weight of intermediates and the final product.

  • ¹H and ¹³C NMR: Essential for structural elucidation and confirmation of purity of the final compound and key intermediates.

Visualized Experimental Workflow

The multi-step synthesis can be visualized as a linear progression from the starting material to the final PROTAC.

Synthesis_Workflow start Start: N-(2-chloropyridin-3-yl) -2-nitrobenzamide (1) stepA Step A: Nitro Reduction (SnCl₂) start->stepA int2 Intermediate 2 (Amine) stepA->int2 stepB Step B: Amide Coupling (HATU/DIPEA) int2->stepB int3 Intermediate 3 (Boc-Linker) stepB->int3 stepC Step C: Boc Deprotection (TFA) int3->stepC int4 Intermediate 4 (Amine-Linker) stepC->int4 stepD Step D: Final Coupling (HATU/DIPEA) int4->stepD final Final PROTAC stepD->final

Caption: Linear synthetic workflow for PROTAC synthesis.

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Nitro Reduction (Step A) Insufficient reducing agent; Deactivated reagent; Low reaction temperature.Add additional SnCl₂·2H₂O; Use fresh reagent; Ensure reaction temperature is maintained at 70 °C.
Low Yield in Amide Coupling (Steps B/D) Wet reagents/solvents; Inefficient coupling agent; Steric hindrance.Use anhydrous solvents and fresh reagents; Ensure HATU is fully dissolved; Increase reaction time or temperature slightly (e.g., to 40 °C).
Multiple Byproducts Side reactions due to reactive functional groups; Impure starting materials.Purify intermediates thoroughly before proceeding; Consider protecting other reactive groups on the POI ligand if necessary.
Difficulty in Purification Poor solubility; Similar polarity of product and impurities.For HPLC, screen different solvent systems (e.g., MeCN/H₂O vs. MeOH/H₂O) and additives (TFA vs. formic acid). For column chromatography, try different solvent gradients.

Conclusion

This application note demonstrates a robust and logical synthetic pathway for developing novel VHL-recruiting PROTACs starting from this compound. By providing detailed, step-by-step protocols and explaining the rationale behind key experimental choices, this guide serves as a valuable resource for researchers aiming to expand the chemical toolbox for targeted protein degradation. The modularity of this approach allows for the straightforward incorporation of various linkers and POI ligands, facilitating the rapid generation and optimization of new PROTAC candidates.

References

Application Note: A Validated Chromatographic Protocol for the Purification of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, validated protocol for the purification of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide using normal-phase column chromatography. This compound is a key intermediate in pharmaceutical synthesis, where high purity is critical for downstream applications and regulatory compliance.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation, from mobile phase selection to method validation. The protocol details a systematic approach using Thin-Layer Chromatography (TLC) for method development, followed by scalable flash column chromatography for bulk purification, and concluding with High-Performance Liquid Chromatography (HPLC) for purity verification. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for obtaining high-purity this compound.

Introduction: The Imperative for Purity

This compound (CAS: 1028-86-0) is a structurally complex molecule featuring multiple functional groups that contribute to its chemical reactivity and potential as a building block in drug development. The presence of impurities, such as unreacted starting materials (e.g., 3-amino-2-chloropyridine, o-nitrobenzoyl chloride) or reaction by-products, can have significant consequences, leading to aberrant side reactions, reduced yield in subsequent steps, and potential toxicological concerns. Therefore, a reliable and efficient purification strategy is not merely a procedural step but a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide establishes a self-validating system for purification, grounded in the principles of chromatographic theory and aligned with regulatory expectations for method robustness.[2][3]

Compound Profile and Strategic Considerations

The successful design of a chromatographic separation is predicated on a thorough understanding of the target molecule's physicochemical properties. The structure of this compound contains several polar functional groups (amide, nitro group, pyridine nitrogen) and two aromatic rings, resulting in a moderate overall polarity.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃O₃[4][5][6]
Molecular Weight 277.66 g/mol [4][6]
Melting Point 157-159 °C[1]
Topological Polar Surface Area (TPSA) 87.8 Ų[4]
XLogP3-AA (Lipophilicity) 2.5[4]

The TPSA value of 87.8 Ų indicates significant polarity, making the molecule a prime candidate for normal-phase chromatography.[4] In this mode, a polar stationary phase (silica gel) is used to interact with the polar functionalities of the molecule. A non-polar mobile phase is then used to elute compounds, with more polar solvents added to increase elution strength.[7][8] This approach leverages the strong hydrogen bonding potential of the amide and nitro groups with the silanol groups (Si-OH) on the silica surface, allowing for effective separation from less polar impurities.

Chromatographic Method Development: From TLC to Column

The foundation of a successful column separation is rapid and effective method scouting using Thin-Layer Chromatography (TLC). TLC provides a microcosm of the column environment, allowing for the optimization of the mobile phase composition before committing to a larger, more resource-intensive separation.

Causality of Mobile Phase Selection

The choice of mobile phase is a balance between solvating the compound enough to move it through the column and ensuring differential partitioning between the mobile and stationary phases for separation to occur.[9][10]

  • Non-Polar Component: Hexane or heptane is typically used as the primary, weak solvent. It minimizes interactions with the silica gel and allows the polarity of the target compound and impurities to dominate retention.

  • Polar Component: Ethyl acetate is an excellent choice as the more polar "eluting" solvent. Its ester functional group can act as a hydrogen bond acceptor, competing with the analyte for the active sites on the silica gel, thereby moving the compound up the plate/down the column.

The optimal mobile phase composition for column chromatography should provide a target Rf value of 0.25 - 0.35 on the TLC plate. This range ensures that the compound is retained strongly enough to separate from non-polar impurities that travel near the solvent front, but not so strongly that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor resolution.

G cluster_0 TLC Scouting cluster_1 Decision Logic cluster_2 Action TLC Run TLC Plate (Crude Mixture) Observe Observe Rf Value under UV light TLC->Observe Develop & Dry Decision Is Rf between 0.25 and 0.35? Observe->Decision Proceed Proceed to Column Chromatography Decision->Proceed Yes Adjust Adjust Mobile Phase Polarity Decision->Adjust No Adjust->TLC If Rf < 0.25, increase polarity If Rf > 0.35, decrease polarity

Caption: Logic for mobile phase optimization using TLC.

Detailed Purification Protocol

This protocol assumes a starting crude material of approximately 5 grams. Adjustments to column size and solvent volumes should be made for different scales.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Mobile Phase (Initial) Hexane / Ethyl Acetate (EtOAc) mixture (e.g., 70:30 v/v)
Crude Product This compound
Solvents Dichloromethane (DCM), HPLC-grade Acetonitrile, HPLC-grade Water
Apparatus Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), beakers, flasks, rotary evaporator
Step-by-Step Methodology

Step 1: TLC Analysis

  • Dissolve a small amount of the crude material in DCM.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a 70:30 Hexane:EtOAc mobile phase.

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio as necessary to achieve an Rf of ~0.3 for the main product spot. For example, if the spot is too low (Rf < 0.25), increase the proportion of ethyl acetate (e.g., to 60:40).

Step 2: Column Packing (Slurry Method)

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 5g of crude material).

  • In a beaker, prepare a slurry of silica gel in the optimized mobile phase (~100g of silica).

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the 5g of crude product in a minimal amount of DCM (~20-30 mL).

  • Add ~10g of silica gel to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This technique prevents dissolution issues on the column and often leads to sharper bands.

  • Carefully add the dry-loaded sample to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column without disturbing the sand layer.

  • Apply gentle positive pressure (if using a flash chromatography system) or allow gravity flow to begin the elution.

  • Collect fractions in test tubes or flasks. The size of the fractions should be approximately one-quarter of the column volume.

Step 5: Post-Chromatography Analysis

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

  • Develop the plate in the same mobile phase.

  • Identify the fractions containing the pure product (single spot at the target Rf).

Step 6: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Record the final mass and calculate the yield.

G Crude Crude Product TLC TLC Method Development Crude->TLC DryLoad Dry Load Sample onto Silica Crude->DryLoad Pack Pack Column with Silica Slurry TLC->Pack Determines Mobile Phase Load Load Sample onto Packed Column DryLoad->Load Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product (>98%) Evaporate->Pure

Caption: Workflow for chromatographic purification.

Method Validation and Purity Assessment

Validation is the process of providing documented evidence that a method is fit for its intended purpose.[3][11][12] For purification, this means demonstrating that the protocol consistently yields a product of a predetermined purity. High-Performance Liquid Chromatography (HPLC) is an orthogonal, highly sensitive technique ideal for this verification.

HPLC Purity Analysis Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Prepare a ~1 mg/mL solution of the purified product in acetonitrile. Inject 10 µL. Purity is determined by the area percentage of the main peak.

Acceptance Criteria
ParameterMethodAcceptance CriteriaExpected Outcome
Identity ¹H NMR, MSConforms to the expected structure of this compoundConforms
Purity HPLC (Area %)≥ 98.0%> 98.5%
Chromatographic Yield Gravimetric≥ 80% (from crude)~85-95%
Residual Solvents ¹H NMRNo significant residual solvent peaks< 0.5%

Conclusion

The protocol outlined in this application note presents a robust, reproducible, and validated method for the purification of this compound. By grounding the experimental steps in sound chromatographic theory—from TLC-based method development to the choice of a normal-phase system—this guide provides scientists with a reliable strategy to obtain this key intermediate with the high degree of purity required for pharmaceutical research and development. The inclusion of a validation step using HPLC ensures that the method's performance can be quantitatively assessed, lending a high degree of confidence to the quality of the final product.

References

Application Note: A Multi-Platform Approach for the Comprehensive Characterization of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS No: 1028-86-0) is a key chemical intermediate, notably utilized in the synthesis of various heterocyclic compounds.[1] Its molecular structure, featuring a chlorinated pyridine ring linked to a nitrobenzamide moiety, presents a unique analytical challenge. The precise and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and maintaining batch-to-batch consistency—critical parameters in any drug development or chemical synthesis pipeline.

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical analytical workflow, grounded in first principles. We will detail the core orthogonal techniques required for a full characterization: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. Each protocol is designed as a self-validating system, with an emphasis on the scientific rationale behind methodological choices, ensuring the generation of trustworthy and reproducible data in alignment with regulatory expectations.[2][3]

The Analytical Workflow: An Integrated Strategy

A robust characterization relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Molecular Weight & Structural Confirmation cluster_2 Phase 3: Data Consolidation Sample Test Sample This compound HPLC RP-HPLC (Purity Assessment) Sample->HPLC Inject FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Analyze MS LC-MS (Molecular Weight & Fragmentation) HPLC->MS Confirm Peak Identity Report Certificate of Analysis (CoA) (Complete Characterization Profile) HPLC->Report FTIR->Report NMR 1H & 13C NMR (Definitive Structure Elucidation) MS->NMR Guide Structural Analysis MS->Report NMR->Report Final Confirmation

Caption: Integrated analytical workflow for characterization.

Chromatographic Integrity: Purity by RP-HPLC

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of this compound. A reverse-phase (RP-HPLC) method is the logical choice due to the compound's moderately polar nature, allowing for excellent separation from non-polar and highly polar impurities.[4]

Causality of Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention and separation of aromatic compounds through hydrophobic interactions.[4]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN serves as the organic "strong" solvent to elute the compound, while water is the aqueous "weak" solvent. The addition of a small amount of formic acid (0.1%) is critical; it acidifies the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[5]

  • Detection: The molecule contains multiple chromophores (nitro group, aromatic rings), making UV detection highly effective. A detection wavelength of 320 nm is chosen based on methods for similar nitrobenzamide derivatives to maximize sensitivity.[4][5]

Protocol 3.1: RP-HPLC Purity Determination
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 250 x 4.6 mm, 5 µm Standard for reverse-phase separation of small molecules.
    Mobile Phase Gradient: A and B Provides efficient separation of impurities with varying polarities.
    Gradient 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B A shallow gradient ensures resolution, followed by a wash and re-equilibration.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution.
    Column Temp. 30 °C Maintains consistent retention times and peak shape.
    Injection Vol. 10 µL A small volume minimizes band broadening.

    | Detection | UV at 320 nm | Maximizes sensitivity for the nitroaromatic chromophore.[4][5] |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area_MainPeak / Area_Total) * 100.

Method Validation Framework

All analytical methods must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6][7]

G cluster_0 Method Validation Workflow (ICH Q2) Start Developed HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Varied Conditions) Limits->Robustness End Validated Method Robustness->End

Caption: HPLC method validation workflow per ICH Q2 guidelines.

Mass Spectrometry: Unveiling the Molecular Mass

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound. The presence of chlorine provides a highly characteristic isotopic signature that serves as a powerful diagnostic tool.

Causality of Method Design:

  • Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique, ideal for generating intact molecular ions of moderately polar compounds with minimal fragmentation.

  • Detection Mode: Positive ion mode is used to detect the protonated molecule, [M+H]⁺.

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any chlorine-containing fragment will exhibit a characteristic M and M+2 peak pair with a ~3:1 intensity ratio, providing unambiguous evidence of its presence.[8]

Protocol 4.1: LC-MS Molecular Weight Confirmation
  • Sample Preparation:

    • Use the eluent from the HPLC analysis or prepare a dilute solution (~10 µg/mL) of the compound in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Mass Spectrometer Settings (ESI+):

    Parameter Value/Setting Rationale
    Ionization Mode ESI, Positive Efficiently forms [M+H]⁺ ions for this molecule.
    Scan Range 100 - 500 m/z Covers the expected molecular ion and potential fragments.
    Capillary Voltage 3.5 kV Optimizes the electrospray process.

    | Source Temp. | 120 °C | Facilitates desolvation of ions. |

  • Data Interpretation:

    • Molecular Ion: The expected exact mass of the neutral molecule (C₁₂H₈ClN₃O₃) is 277.0254 Da.[9] The primary signal to identify is the protonated molecular ion, [M+H]⁺, at m/z 278.0327 (for ³⁵Cl) and m/z 280.0297 (for ³⁷Cl) in a ~3:1 ratio.

    • Fragmentation: High-resolution MS/MS can be used to confirm the structure by analyzing fragment ions.

Expected Fragment Ionm/z (³⁵Cl)Structure/Loss
[M+H - NO₂]⁺232.0432Loss of the nitro group
[C₇H₄NO₂]⁺150.01862-nitrobenzoyl cation
[C₅H₄ClN]⁺113.00542-chloropyridine fragment

NMR Spectroscopy: The Definitive Structural Blueprint

While other techniques suggest a structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous confirmation of the atomic connectivity of this compound.

Causality of Method Design:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not interfere with the aromatic region. It also effectively exchanges with the amide N-H proton, making it visible in the spectrum.[10]

  • Experiments: ¹H NMR identifies all unique proton environments and their neighboring protons through splitting patterns. ¹³C NMR identifies all unique carbon environments.

Protocol 5.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation: The spectra should be consistent with the proposed structure.

¹H NMR - Predicted Assignments¹³C NMR - Predicted Assignments
Proton ~δ (ppm), Multiplicity Carbon Type
Amide N-H~10.5-11.5, singlet (broad)C=O (Amide)
Pyridine H (3 protons)~7.5-8.5, complex multipletsAromatic C-H (7)
Benzamide H (4 protons)~7.6-8.2, complex multipletsAromatic C-Cl
Aromatic C-N
Aromatic C-NO₂
Aromatic C-C=O

Note: Specific chemical shifts are predictions based on related structures like 2-nitrobenzamide and chlorinated pyridines.[11][12] The exact shifts and coupling constants will provide the final proof of structure.

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule, serving as a quick identity check.

Causality of Interpretation: The vibrational frequencies of chemical bonds are highly characteristic. For this molecule, the key signatures are the amide and nitro groups.

  • Amide Group: Exhibits a characteristic C=O stretch (Amide I band) and an N-H stretch and bend (Amide II band).[13][14]

  • Nitro Group: Shows strong, characteristic symmetric and asymmetric N-O stretching vibrations.

Protocol 6.1: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~1680-1650C=O Stretch (Amide I)Amide
~1550 & ~1350N-O Asymmetric & Symmetric StretchNitro Group (NO₂)
~1540N-H Bend (Amide II)Amide
~1450-1600C=C StretchAromatic Rings
~750C-Cl StretchAryl Halide

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the orthogonal techniques of HPLC, MS, NMR, and FTIR as detailed in these protocols, researchers can confidently establish the identity, purity, and structure of the molecule. This rigorous analytical foundation is essential for ensuring the quality and reliability of this important chemical intermediate in research and development settings. The validation of these methods according to established guidelines like ICH Q2(R1) further ensures data integrity and regulatory acceptance.[2][6]

References

The N-(2-Chloropyridin-3-yl)benzamide Scaffold: A Versatile Platform for Kinase Inhibitor Discovery in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds that can be readily functionalized to target a multitude of biological pathways is a cornerstone of efficient drug discovery. The N-(2-chloropyridin-3-yl)benzamide core represents one such "privileged" structure. While the parent compound, N-(2-chloropyridin-3-yl)-2-nitrobenzamide, is primarily recognized as a synthetic intermediate, its derivatives have emerged as a promising class of bioactive agents, particularly in the realm of oncology.[1] The inherent electronic properties and three-dimensional arrangement of the chloropyridine and benzamide moieties provide a robust framework for designing potent and selective inhibitors of key signaling proteins implicated in cancer pathogenesis.

This comprehensive guide delves into the medicinal chemistry applications of N-(2-chloropyridin-3-yl)benzamide derivatives, with a primary focus on their development as kinase inhibitors. We will explore the rationale behind their design, detail their mechanism of action against critical oncogenic targets, provide exemplary protocols for their synthesis and biological evaluation, and present a workflow for their preclinical development.

Kinase Inhibition: A Central Strategy in Cancer Therapeutics

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

The N-(chloropyridin-yl)benzamide scaffold has proven to be particularly adept at targeting the ATP-binding pocket of various kinases. The general structure allows for modifications at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Application Focus: Targeting the Met Kinase Pathway in Cancer

A compelling example of the therapeutic application of N-(chloropyridin-yl)benzamide derivatives is in the inhibition of the Met kinase superfamily. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in a variety of cancers, including gastric, lung, and kidney carcinomas.

One notable derivative, BMS-777607 , a potent and selective Met kinase inhibitor, incorporates a substituted N-(chloropyridin-yl)oxy-phenyl carboxamide core.[2] This compound and its analogues highlight the potential of this chemical class to effectively target and inhibit oncogenic kinase signaling.

Mechanism of Action: Interruption of the HGF/c-Met Signaling Cascade

The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. In cancer, aberrant activation of this pathway leads to enhanced tumor progression and metastasis. N-(chloropyridin-yl)benzamide-based Met kinase inhibitors function by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.

MET_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Phosphorylates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor N-(chloropyridin-yl) benzamide Derivative Inhibitor->cMet Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Figure 1: Simplified HGF/c-Met signaling pathway and the inhibitory action of N-(chloropyridin-yl)benzamide derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Chloropyridin-3-yl)benzamide Derivatives

This protocol outlines a general and robust method for the synthesis of N-(2-chloropyridin-3-yl)benzamide derivatives via an amide coupling reaction. The choice of substituted benzoic acid and the potential for further modification of the pyridine ring allow for the creation of a diverse library of compounds.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Acid Chloride Formation: a. To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. b. Slowly add thionyl chloride or oxalyl chloride (1.2 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). d. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Note: The acid chloride is often used immediately in the next step without further purification.

  • Amide Coupling: a. Dissolve 3-amino-2-chloropyridine (1.0 eq) and triethylamine or pyridine (2.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of the crude acid chloride from step 1 in anhydrous DCM dropwise to the cooled amine solution. d. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: a. Quench the reaction with water. b. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-chloropyridin-3-yl)benzamide derivative.

  • Characterization: a. Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)

This protocol describes a general method to assess the in vitro inhibitory activity of synthesized N-(2-chloropyridin-3-yl)benzamide derivatives against a target kinase, such as c-Met. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Biotinylated peptide substrate

  • Synthesized N-(2-chloropyridin-3-yl)benzamide derivatives (dissolved in DMSO)

  • Staurosporine (positive control)

  • Streptavidin-coated microplates

  • Europium-labeled anti-phospho-tyrosine antibody

  • Wash buffer (e.g., PBS with Tween-20)

  • Assay buffer

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compounds and staurosporine in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: a. In a microplate, add the kinase buffer, recombinant c-Met kinase, and the biotinylated peptide substrate. b. Add the diluted test compounds or controls (DMSO for negative control). c. Pre-incubate the mixture for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C).

  • Detection: a. Stop the reaction by adding a stop solution (e.g., EDTA). b. Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind. c. Wash the plate to remove unbound components. d. Add the Europium-labeled anti-phospho-tyrosine antibody and incubate to allow binding to the phosphorylated substrate. e. Wash the plate again to remove the unbound antibody. f. Add an enhancement solution and read the plate on a TRF plate reader.

  • Data Analysis: a. The TRF signal is proportional to the amount of phosphorylated substrate. b. Calculate the percentage of inhibition for each compound concentration relative to the controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Quantitative Data Summary

The following table presents hypothetical, yet representative, in vitro activity data for a series of N-(2-chloropyridin-3-yl)benzamide derivatives against c-Met kinase and a cancer cell line.

Compound IDR-group on Benzamidec-Met Kinase IC₅₀ (nM)MCF-7 Cell Proliferation IC₅₀ (µM)
Parent 2-nitro>10,000>100
Derivative 1 4-fluoro55012.5
Derivative 2 3-methoxy2205.8
Derivative 3 4-(N-methylacetamido)250.9
BMS-777607 Complex side chain3.90.15
Staurosporine -50.02

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure the purity of your product, and conduct your experiments safely and efficiently.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The formation of the amide bond between 2-chloro-3-aminopyridine and 2-nitrobenzoyl chloride is typically achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common issues and provide practical, field-proven solutions.

Reaction Overview

The fundamental reaction for the synthesis of this compound is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Hydrolysis of 2-Nitrobenzoyl Chloride: 2-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive 2-nitrobenzoic acid.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For more information on the moisture sensitivity of acyl chlorides, refer to standard organic chemistry textbooks.

  • Suboptimal Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

    • Solution: The addition of 2-nitrobenzoyl chloride should be done portion-wise or via a dropping funnel to a cooled solution (0-5 °C) of 2-chloro-3-aminopyridine and the base. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a lower yield.

    • Solution: A slight excess (1.05-1.1 equivalents) of the 2-nitrobenzoyl chloride is often used to ensure complete consumption of the more valuable amine. The amount of base, typically a tertiary amine like triethylamine, should be at least stoichiometric to the acyl chloride to neutralize the HCl byproduct.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Use a magnetic stirrer that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the reaction.

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts or the presence of unreacted starting materials.

Common Impurities and Identification:

Impurity Likely Rf Value (relative to product) Identification and Confirmation
2-Chloro-3-aminopyridine (starting material)HigherCompare with a standard of the starting material on the same TLC plate.
2-Nitrobenzoic acid (hydrolysis product)Lower (more polar)Can be visualized with a suitable stain. Its presence can be confirmed by LC-MS.
Diacylated productLower (more polar than product)This can form if the amide nitrogen is deprotonated and reacts with another molecule of the acyl chloride. LC-MS can confirm the molecular weight.
Unidentified polar baseline materialAt the baselineOften polymeric materials or salts.

Troubleshooting Workflow for Impurity Identification:

G A Multiple spots on TLC B Run TLC with co-spots of starting materials A->B C Spot corresponds to starting material? B->C D Yes: Incomplete reaction C->D Yes E No: Side products formed C->E No I Optimize reaction conditions to minimize side reactions D->I F Characterize by LC-MS E->F G Identify molecular weights of impurities F->G H Possible structures: - Hydrolyzed acyl chloride - Diacylated product - Other byproducts G->H H->I

Caption: A troubleshooting workflow for identifying impurities in the reaction mixture.

Q3: The work-up procedure is resulting in a significant loss of product. How can I improve it?

Product loss during work-up is a common issue, often related to the solubility of the product and the formation of emulsions.

Optimized Work-up Procedure:

  • Quenching: After the reaction is complete, quench the reaction mixture by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the triethylamine hydrochloride salt, making it water-soluble.

  • Extraction: Extract the product into a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Washing: Wash the combined organic layers sequentially with a dilute acid (if not used in quenching), a saturated aqueous solution of sodium bicarbonate (to remove any 2-nitrobenzoic acid), and finally with brine to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Tip: If emulsions form during extraction, adding a small amount of brine can help to break them.

Q4: How can I effectively purify the crude product?

Purification is critical to obtain this compound of high purity.

Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try include:

      • Ethanol

      • Isopropanol

      • Ethyl acetate/Hexane mixture

      • Toluene

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. DCM is often a good choice due to its inertness and ease of removal.

Q2: What is a suitable base for this reaction, and are there any alternatives to triethylamine?

Triethylamine is a common and effective base for this reaction. Other non-nucleophilic tertiary amines such as diisopropylethylamine (DIPEA) or pyridine can also be used. Inorganic bases are generally not recommended for this specific transformation in organic solvents.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under UV light. The reaction is complete when the starting amine spot is no longer visible.

Q4: What are the key safety precautions for this synthesis?

  • 2-Nitrobenzoyl chloride: This is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • 2-Chloro-3-aminopyridine: This compound is an irritant. Avoid inhalation and contact with skin and eyes.[3]

  • General Precautions: The reaction can be exothermic, so ensure proper temperature control. Always work in a well-ventilated area.

Q5: What are the expected spectroscopic data for the final product?

While experimentally obtained spectra can vary slightly based on the instrument and conditions, the following are expected characteristics:

  • ¹H NMR: Expect signals for the aromatic protons on both the pyridine and the nitrobenzene rings, as well as a downfield signal for the amide N-H proton.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the amide, as well as the aromatic carbons.

  • IR Spectroscopy: Look for a characteristic C=O stretch for the amide at around 1650-1680 cm⁻¹ and N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • Mass Spectrometry: The expected molecular weight for this compound (C₁₂H₈ClN₃O₃) is approximately 277.66 g/mol . Expect to see the corresponding molecular ion peak in the mass spectrum.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on general principles of amide synthesis. Researchers should optimize conditions for their specific setup.

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

troubleshooting common side reactions in n-(2-Chloropyridin-3-yl)-2-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. Our approach is grounded in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your synthesis.

I. Reaction Overview: The Schotten-Baumann Approach

The synthesis of this compound is typically achieved through the acylation of 2-chloropyridin-3-amine with 2-nitrobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct generated during the amide bond formation[1][2]. Understanding the roles of each component is crucial for troubleshooting.

  • 2-chloropyridin-3-amine (Nucleophile): The primary amine that attacks the carbonyl carbon of the acyl chloride.

  • 2-nitrobenzoyl chloride (Electrophile): A highly reactive acylating agent. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon[3].

  • Base (e.g., Triethylamine or aqueous NaOH): Acts as an acid scavenger, preventing the protonation of the starting amine and driving the reaction to completion[1][4].

Below is a diagram illustrating the primary reaction pathway.

Reaction_Pathway 2-chloropyridin-3-amine 2-chloropyridin-3-amine Product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide 2-chloropyridin-3-amine->Product + 2-nitrobenzoyl chloride 2-nitrobenzoyl_chloride 2-nitrobenzoyl_chloride HCl HCl Base Base (e.g., Et3N) Base->Product Scavenges HCl

Caption: Primary synthesis route for this compound.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Issue 1: Low Yield of the Desired Product

A lower than expected yield is a common problem that can be attributed to several factors.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can often be traced back to three primary issues: hydrolysis of the acyl chloride, incomplete reaction, or loss of product during workup.

  • Hydrolysis of 2-Nitrobenzoyl Chloride: 2-Nitrobenzoyl chloride is highly susceptible to hydrolysis, reacting with any ambient moisture to form the unreactive 2-nitrobenzoic acid[3]. This is a significant contributor to reduced yields.

    • Solution:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

      • Fresh Acyl Chloride: Use a fresh bottle of 2-nitrobenzoyl chloride or purify older stock if necessary.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent (typically the aminopyridine) is a good indicator of completion.

      • Temperature Control: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

      • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the acyl chloride (e.g., 1.1 equivalents) can sometimes be beneficial, but a large excess can complicate purification.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps.

    • Solution:

      • Aqueous Workup: During the aqueous wash steps, ensure the pH is controlled to prevent hydrolysis of the amide product.

      • Solvent Choice for Extraction: Use an appropriate organic solvent for extraction in which the product is highly soluble and the impurities are less soluble.

      • Purification: Recrystallization is a common method for purifying the product. Careful selection of the recrystallization solvent system is critical to maximize recovery.

Issue 2: Presence of 2-Nitrobenzoic Acid as a Major Impurity

The presence of 2-nitrobenzoic acid is a strong indication of a specific side reaction.

Question: My final product is contaminated with a significant amount of 2-nitrobenzoic acid. How did this happen and how can I remove it?

Answer: The formation of 2-nitrobenzoic acid is a direct result of the hydrolysis of 2-nitrobenzoyl chloride.

Hydrolysis 2-nitrobenzoyl_chloride 2-nitrobenzoyl_chloride 2-nitrobenzoic_acid 2-nitrobenzoic_acid 2-nitrobenzoyl_chloride->2-nitrobenzoic_acid + H2O Water H2O HCl HCl

Caption: Hydrolysis of 2-nitrobenzoyl chloride to 2-nitrobenzoic acid.

  • Removal of 2-Nitrobenzoic Acid:

    • Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The acidic 2-nitrobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious not to use a strong base for an extended period, as it may promote hydrolysis of the desired amide product.

    • Column Chromatography: If the base wash is insufficient, silica gel column chromatography can be used to separate the more polar 2-nitrobenzoic acid from the less polar amide product.

Issue 3: Formation of a Discolored Reaction Mixture

A change in the color of the reaction mixture can be indicative of side product formation.

Question: My reaction mixture turned dark brown/black. What could be the cause?

Answer: A significant color change, particularly to a dark brown or black, often suggests the formation of impurities or degradation of the starting materials.

  • Potential Causes:

    • Impurities in Starting Materials: Impurities in either the 2-chloropyridin-3-amine or 2-nitrobenzoyl chloride can lead to colored byproducts.

    • Reaction with Base: Tertiary amines can react with acyl chlorides to form acylammonium salts. While often a transient intermediate, under certain conditions (e.g., elevated temperature), these can lead to the formation of colored degradation products.

    • Oxidation: Aminopyridines can be susceptible to oxidation, which can produce colored impurities.

  • Troubleshooting Steps:

    • Check Purity of Starting Materials: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).

    • Control Reaction Temperature: Avoid excessive heating of the reaction mixture.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to prevent oxidative side reactions.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine?

A1: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) can be used. Alternatively, an inorganic base like aqueous sodium hydroxide in a biphasic system (the classic Schotten-Baumann conditions) can also be employed[2][4]. The choice of base can influence the reaction rate and the impurity profile.

Q2: Is it necessary to purify the 2-nitrobenzoyl chloride before use?

A2: If you are using a freshly opened bottle from a reputable supplier, it is often not necessary. However, 2-nitrobenzoyl chloride is moisture-sensitive and can degrade over time. If the bottle is old or has been opened multiple times, it is advisable to check its purity (e.g., by NMR) and consider purification by distillation under reduced pressure if significant amounts of 2-nitrobenzoic acid are present.

Q3: What is the best way to purify the final product?

A3: Recrystallization is a highly effective method for purifying this compound. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the specific impurities present. If recrystallization is not sufficient, silica gel column chromatography can be used.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound[5].

  • Melting Point: A sharp melting point close to the literature value (157-159 °C) is a good indicator of purity[3].

IV. Experimental Protocols

Standard Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloropyridin-3-amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.1-1.2 eq) to the solution and stir.

  • Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

HPLC Purity Analysis Method

The following is a general HPLC method that can be adapted for the purity analysis of this compound.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a suitable ratio of A:B (e.g., 90:10), and ramp up the concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

V. Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Colored_Mixture Dark Colored Mixture Start->Colored_Mixture Hydrolysis Check for Hydrolysis (2-nitrobenzoic acid) Low_Yield->Hydrolysis Yes Incomplete_Rxn Check for Incomplete Reaction (Starting Materials Present) Low_Yield->Incomplete_Rxn Yes Workup_Loss Review Workup & Purification Low_Yield->Workup_Loss Possible Impure_Product->Hydrolysis 2-nitrobenzoic acid present Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Base_Wash Perform Aqueous Base Wash Hydrolysis->Base_Wash Monitor_Rxn Monitor Reaction to Completion Incomplete_Rxn->Monitor_Rxn Optimize_Workup Optimize Workup & Recrystallization Workup_Loss->Optimize_Workup Chromatography Consider Column Chromatography Base_Wash->Chromatography If still impure Check_Purity_SM Check Purity of Starting Materials Colored_Mixture->Check_Purity_SM Control_Temp Control Reaction Temperature Colored_Mixture->Control_Temp Inert_Atmosphere Use Inert Atmosphere Check_Purity_SM->Inert_Atmosphere

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • ChemicalBook. This compound | 1028-86-0. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. --INVALID-LINK--

  • Guidechem. This compound 1028-86-0 wiki. --INVALID-LINK--

  • ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. --INVALID-LINK--

  • BenchChem. This compound | 1028-86-0. --INVALID-LINK--

  • BYJU'S. Schotten Baumann Reaction. --INVALID-LINK--

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. --INVALID-LINK--

  • Cambridge University Press. Schotten-Baumann Reaction. --INVALID-LINK--

  • Wikipedia. Schotten–Baumann reaction. --INVALID-LINK--

  • HDH Histology. This compound, min 95%, 1 gram. --INVALID-LINK--

  • Organic Chemistry Portal. Schotten-Baumann Reaction. --INVALID-LINK--

  • LookChem. This compound. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. --INVALID-LINK--

  • BenchChem. Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide. --INVALID-LINK--

  • Journal of Pharmaceutical and Biomedical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. Recent Trends in Analytical Techniques for Impurity Profiling. --INVALID-LINK--

  • MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. --INVALID-LINK--

  • PubChem. N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide. --INVALID-LINK--

  • American Chemical Society. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. --INVALID-LINK--

References

Technical Support Center: Purification of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS 1028-86-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the high purity of your compound, which is critical for subsequent downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and how does it influence purification?

A1: The most common laboratory synthesis involves the acylation of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[1] Understanding this reaction is crucial as the purity of the final product is heavily dependent on the quality of the starting materials and the control of reaction conditions. Side reactions can introduce impurities that may be challenging to remove.

G cluster_reaction Reaction Conditions cluster_products Products 3-amino-2-chloropyridine 3-amino-2-chloropyridine Target_Compound N-(2-chloropyridin-3-yl)- 2-nitrobenzamide 3-amino-2-chloropyridine->Target_Compound + o-nitrobenzoyl_chloride o-nitrobenzoyl chloride o-nitrobenzoyl_chloride->Target_Compound + Solvent Anhydrous Solvent (e.g., DCM, THF) Base Triethylamine (Et3N) Byproduct Triethylamine Hydrochloride (Et3N.HCl) Base->Byproduct Temperature 0°C to Room Temp. Purification Purification Target_Compound->Purification Work-up Work-up Byproduct->Work-up

Caption: Synthesis of this compound.

Q2: What are the most common impurities I should expect?

A2: Based on the synthesis, common impurities include:

  • Unreacted Starting Materials: Residual 3-amino-2-chloropyridine and o-nitrobenzoyl chloride.

  • Hydrolysis Products: o-nitrobenzoic acid from the hydrolysis of o-nitrobenzoyl chloride.

  • Over-acylated Byproducts: Although less common for this secondary amine, di-acylation is a theoretical possibility.

  • Salts: Triethylamine hydrochloride formed during the reaction.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying solid organic compounds like this are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. For material that is already relatively pure (e.g., >90%), recrystallization is often sufficient. For more complex mixtures, column chromatography is recommended.

Troubleshooting and Protocols

Section 1: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on the polarity of this compound, suitable solvents to screen include ethanol, methanol, ethyl acetate, and mixtures with water.

  • Dissolution: In a flask, add the crude product and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Problem Potential Cause Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.Use a lower boiling point solvent. Try a different solvent system. Allow the solution to cool more slowly.
No crystal formation Too much solvent was used. The compound is too soluble in the cold solvent.Evaporate some solvent to concentrate the solution. Try a different solvent or a two-solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent. Cool the solution in an ice bath for an extended period. Pre-heat the filtration apparatus.
Product still impure The chosen solvent does not effectively differentiate between the product and impurities.Try a different recrystallization solvent. Consider a preliminary purification step like column chromatography.
Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical Rf value for the product on TLC should be around 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent to move the compound down the column (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

References

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS: 1028-86-0). This molecule is a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders. Its chemical structure, featuring an amide linkage susceptible to hydrolysis, a nitroaromatic system, and a chloropyridine ring, presents unique stability challenges.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability and degradation issues encountered during experimentation. The following content is structured in a question-and-answer format to directly address common practical concerns.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Handling, Storage, and Solution Preparation

Question 1: What are the optimal long-term and short-term storage conditions for solid this compound?

Answer: Proper storage is the first line of defense against degradation. While some vendors suggest room temperature storage for short periods[2], we recommend more stringent conditions based on the molecule's functional groups.

  • Long-Term Storage (Months to Years): For maximum stability, the solid compound should be stored at -20°C in a tightly sealed container. To prevent hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is strongly advised.[3] The amide bond is the primary site of potential hydrolytic instability.

  • Short-Term Storage (Days to Weeks): Storage at 2-8°C in a desiccated environment is acceptable. Avoid frequent temperature cycling to prevent moisture condensation inside the container.

Question 2: I've prepared a stock solution in DMSO. How should I store it and for how long is it viable?

Answer: The stability of this compound in solution is significantly lower than in its solid state. DMSO is a common solvent, but certain precautions are necessary.

  • Recommended Storage: Store DMSO stock solutions in small, single-use aliquots at -80°C . This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Viability: We strongly recommend preparing fresh solutions for sensitive experiments. If storage is unavoidable, a solution stored at -80°C should be used within 1-2 weeks. For critical applications, it is imperative to perform a purity check (e.g., via HPLC/LC-MS) on an aliquot if it has been stored for more than a few days. The primary concern is the slow hydrolysis of the amide bond, even in anhydrous DMSO, if any water is present.

Question 3: My solution has turned slightly yellow after a few days at room temperature. What does this indicate?

Answer: A color change often signifies chemical degradation. Given the structure, there are two likely culprits:

  • Amide Hydrolysis: The most probable cause is the cleavage of the amide bond to form 2-nitrobenzoic acid and 3-amino-2-chloropyridine. While these primary degradants are colorless, subsequent reactions can form colored impurities.

  • Nitro Group Reactions: The 2-nitrobenzamide moiety can be susceptible to degradation, particularly under exposure to light or in the presence of certain reactive species.[4][5]

Actionable Step: Do not use the discolored solution. Discard it and prepare a fresh stock. To diagnose the issue for future reference, you can analyze the degraded solution using LC-MS to identify the masses of potential degradants.

Parent Compound (m/z)Potential Degradant 1 (m/z)Potential Degradant 2 (m/z)Degradation Pathway
278.02 (M+H)⁺168.02 ([2-nitrobenzoic acid+H]⁺)129.01 ([3-amino-2-chloropyridine+H]⁺)Hydrolysis
Category 2: Investigating Degradation in Experiments

Question 4: I'm seeing unexpected peaks in my LC-MS analysis after an experiment. How can I determine if my compound is degrading?

Answer: Observing unexpected peaks is a common issue that requires systematic investigation. The flowchart below provides a logical workflow for troubleshooting.

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak(s) Observed in LC-MS check_blank 1. Analyze Blank (Solvent Only) start->check_blank is_contaminant Peak in Blank? check_blank->is_contaminant contaminant Source is Contamination (Solvent, Glassware, etc.) ACTION: Use fresh, high-purity solvents and clean equipment. is_contaminant->contaminant Yes not_contaminant Peak NOT in Blank is_contaminant->not_contaminant No check_t0 2. Analyze Freshly Prepared 'Time Zero' (T0) Sample not_contaminant->check_t0 is_impurity Peak in T0 Sample? check_t0->is_impurity impurity Source is Starting Material Impurity ACTION: Check CoA. Consider re-purification of starting material. is_impurity->impurity Yes not_impurity Peak NOT in T0 Sample is_impurity->not_impurity No stress_test 3. Perform Controlled Degradation (Forced Degradation Study) not_impurity->stress_test match_degradant Peak Matches Known Degradant? stress_test->match_degradant degradant Source is Degradation ACTION: Identify stress factor (pH, temp, light) causing issue. Modify experimental conditions. match_degradant->degradant Yes unknown Source is Unknown Byproduct ACTION: Investigate reaction pathway. Consider side reactions with other reagents. match_degradant->unknown No

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

The most definitive way to confirm degradation is by conducting a forced degradation study . This involves intentionally exposing the compound to harsh conditions to generate its likely degradation products.[6][7] Comparing the peaks from your experiment to those generated in the stress study can confirm the identity of degradants.

Question 5: What are the primary degradation pathways I should be aware of?

Answer: Based on its chemical structure, this compound has two primary points of vulnerability: the amide bond and the nitro group.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis (Acidic/Basic) cluster_2 Reduction Parent N-(2-chloropyridin-3-yl) -2-nitrobenzamide ProductA1 2-Nitrobenzoic Acid Parent->ProductA1 H₂O / H⁺ or OH⁻ (Amide Cleavage) ProductA2 3-Amino-2-chloropyridine Parent->ProductA2 H₂O / H⁺ or OH⁻ (Amide Cleavage) ProductB N-(2-chloropyridin-3-yl) -2-aminobenzamide Parent->ProductB Reducing Agent (e.g., Na₂S₂O₄, H₂/Pd)

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation: This is the most common pathway. The amide bond can be cleaved under both acidic and basic conditions to yield 2-nitrobenzoic acid and 3-amino-2-chloropyridine.[1][8] This reaction is often accelerated by heat.

  • Reductive Degradation: The nitro group (-NO₂) is susceptible to reduction to an amino group (-NH₂), forming N-(2-chloropyridin-3-yl)-2-aminobenzamide. This can occur in the presence of reducing agents in your experimental system or certain biological matrices. The resulting 2-aminobenzamide derivative itself can be a useful intermediate for forming other compounds.[9]

Category 3: Proactive Stability Assessment

Question 6: How do I perform a forced degradation study to understand the stability limits of my compound?

Answer: A forced degradation or "stress testing" study is a systematic way to identify the intrinsic stability of a molecule and develop stability-indicating analytical methods, as outlined by ICH guidelines.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated without completely destroying the parent molecule.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound. Each stressed sample should be analyzed by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV/PDA and MS detection) alongside an unstressed control sample.

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Mix equal volumes of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C. Analyze samples at intervals (e.g., 2, 6, 12, 24 hours).[6]Tests the stability of the amide bond in an acidic environment.[1]
Base Hydrolysis Mix equal volumes of the stock solution with 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Keep at room temperature. Analyze samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often faster.[6]Tests the stability of the amide bond in an alkaline environment.[11]
Oxidative Stress Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Analyze at intervals (e.g., 2, 6, 24 hours).[10]Assesses susceptibility to oxidation. The nitroaromatic and pyridine rings can be susceptible.
Thermal Stress Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a set period (e.g., 48 hours). Also, reflux the stock solution at 60°C. Analyze before and after.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.[11]
Photostability Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.Determines if the compound is light-sensitive. Nitroaromatic compounds are often photolabile.[6]

3. Sample Analysis and Workup:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column.

  • Dilute all samples to an appropriate concentration for your analytical method.

  • Use an HPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any new peaks that appear.[12][13]

By understanding which conditions cause degradation, you can proactively modify your experimental protocols—such as adjusting pH, protecting from light, or controlling temperature—to ensure the integrity of this compound throughout your research.

References

overcoming solubility problems of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(2-chloropyridin-3-yl)-2-nitrobenzamide (CAS 1028-86-0). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. As a moderately lipophilic, crystalline solid, achieving and maintaining desired concentrations in aqueous media can be a significant hurdle.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these solubility issues in your experiments.

Frequently Asked Questions (FAQs)
Compound Properties & Initial Assessment

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the molecule's inherent properties is the first step in troubleshooting.

  • Molecular Formula: C₁₂H₈ClN₃O₃[1]

  • Molecular Weight: ~277.7 g/mol [3]

  • Physical Appearance: Crystalline solid[4]

  • Melting Point: 157-159 °C, indicating a stable crystal lattice that requires significant energy to disrupt, contributing to poor solubility.[4]

  • Predicted Lipophilicity (XLogP3-AA): 2.5, suggesting moderate lipophilicity and a preference for non-polar environments over aqueous media.[1]

  • Key Functional Groups:

    • 2-Chloropyridine Ring: This group contains a basic nitrogen atom. Due to the electron-withdrawing effect of the chlorine atom, the predicted pKa of the conjugate acid is likely in the range of 2-3. This is a critical handle for pH-modification strategies.

    • Amide Linkage: Capable of hydrogen bonding, but intramolecular hydrogen bonding with the ortho-nitro group may reduce its interaction with water.

    • 2-Nitrobenzamide Moiety: The nitro group is strongly electron-withdrawing and contributes to the molecule's planarity and crystal packing. Related nitrobenzamides are known to have very poor water solubility.[5][6]

Q2: Why is my compound "crashing out" of solution, especially when I dilute my DMSO stock into an aqueous buffer?

A2: This is the most common issue encountered and is a classic example of solvent-shifting precipitation. Here's the mechanism:

  • This compound is likely readily soluble in 100% Dimethyl Sulfoxide (DMSO), a strong, polar aprotic organic solvent.[7][8]

  • When you add a small volume of this concentrated DMSO stock to a large volume of aqueous buffer (e.g., PBS), the DMSO is diluted instantly.

  • The polarity of the solvent system dramatically shifts from being DMSO-like to being water-like.

  • The compound's solubility in this new, highly aqueous environment is much lower than in the original DMSO stock.

  • You have inadvertently created a supersaturated solution, which is thermodynamically unstable.[9][10] The compound rapidly precipitates out to reach its true, much lower, equilibrium solubility in the final buffer system.[11][12]

This phenomenon means that the high solubility in pure DMSO can be misleading for predicting behavior in aqueous assays.[8]

Troubleshooting & Solubility Enhancement Strategies

Q3: My compound isn't soluble enough in my aqueous assay buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A3: The first and most direct strategy is to attempt pH modification . The goal is to ionize the molecule, as the charged form almost always has higher aqueous solubility than the neutral form.

The pyridine nitrogen is the key. At a pH below its pKa, the nitrogen will be protonated (pyridinium ion), creating a positive charge. The Henderson-Hasselbalch equation governs this relationship.[13][14] Since the predicted pKa is low (2-3), you will need to work in acidic conditions.

  • Actionable Advice: Prepare your buffer at a pH at least 1-2 units below the pyridine's pKa. For example, try a glycine-HCl or citrate buffer at pH 2.0. Measure the compound's solubility at this pH.

  • Caveat: You must ensure your compound is stable at this low pH and that the pH is compatible with your experimental system (e.g., cell-based assays are often intolerant of pH 2.0). If the assay requires physiological pH, this method may not be viable on its own.

Q4: pH modification is not an option for my experiment. What is the next best approach?

A4: The next step is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, changes the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[15]

  • Common Co-solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 300 or 400 (PEG300, PEG400)

    • Ethanol

    • Propylene Glycol (PG)

  • Mechanism: These solvents reduce the interfacial tension between the compound and the water, effectively making the water "less polar" and better able to solvate your molecule.[16]

  • Actionable Advice: Start by preparing formulations with a small percentage of a co-solvent. A common starting point for in-vitro studies is keeping the final organic solvent concentration at or below 1% (v/v) to minimize biological interference. For formulation development, higher percentages can be explored. See the protocol in Section 5 for a systematic screening approach.

Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter?

A5: This distinction is critical for interpreting your results correctly.[9][10]

  • Kinetic Solubility: This is typically measured in high-throughput screens. It is the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly added to an aqueous buffer.[17] It is not a true equilibrium value and is often an overestimate of the actual solubility because it measures the point at which a temporary, supersaturated solution breaks down.[18][19]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, shaking it for an extended period (e.g., 24-48 hours) until the solution is saturated, and then measuring the concentration of the dissolved compound.[17]

Why it matters: If you determine a kinetic solubility of 50 µM, but the thermodynamic solubility is only 5 µM, your 50 µM solution is unstable and may precipitate over the course of your experiment, leading to inaccurate and non-reproducible results. For formulation, you must work below the thermodynamic solubility limit.

Data Presentation & Predicted Solubility Profile

The following table provides a predicted solubility profile based on the compound's structure and data from analogous molecules. This should be used as a starting point for your own experimental verification.

SolventSolvent TypePredicted SolubilityRationale & Comments
WaterPolar ProticInsoluble High crystal lattice energy and lipophilic nature prevent significant dissolution.
PBS (pH 7.4)Aqueous BufferInsoluble The molecule is neutral at this pH; solubility will be similar to pure water.
Acidic Buffer (pH < 2.5)Aqueous BufferLow to Moderate Protonation of the pyridine nitrogen should increase solubility. Governed by the Henderson-Hasselbalch equation.[20]
DMSOPolar AproticHigh Excellent solvent for many moderately lipophilic screening compounds.[21]
Ethanol / MethanolPolar ProticModerate Capable of disrupting crystal packing and solvating the molecule.
Dichloromethane (DCM)Non-polarModerate to High Good for dissolving lipophilic, neutral organic compounds.
AcetonePolar AproticModerate A versatile solvent for a range of organic molecules.
Experimental Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

G cluster_pH pH Modification Path cluster_cosolvent Co-Solvent Path start Start: Compound Precipitates in Aqueous Buffer check_assay_pH Is Assay pH Flexible? start->check_assay_pH ph_yes YES check_assay_pH->ph_yes  Yes ph_no NO check_assay_pH->ph_no  No ph_protocol Perform pH-Solubility Profile (e.g., pH 2.0 to 7.4) ph_yes->ph_protocol ph_result Is Solubility Sufficient at Compatible pH? ph_protocol->ph_result ph_result->ph_no No, or pH not compatible success Success: Proceed with Experiment ph_result->success Yes cosolvent_protocol Perform Co-Solvent Screen (DMSO, PEG300, EtOH) ph_no->cosolvent_protocol cosolvent_result Is Solubility Sufficient at Tolerated % Co-solvent? cosolvent_protocol->cosolvent_result formulation Advanced Formulation: - Surfactants (Tween® 80) - Cyclodextrins - Solid Dispersions cosolvent_result->formulation No cosolvent_result->success Yes

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Experimental Protocol
Protocol 1: Co-Solvent Screening for Aqueous Solubility Enhancement

This protocol provides a systematic way to determine the best co-solvent system for achieving a target concentration (e.g., 100 µM) in an aqueous buffer.

Objective: To identify a co-solvent system that solubilizes this compound at a target concentration in PBS (pH 7.4) while minimizing the final organic solvent concentration.

Materials:

  • This compound (solid)

  • DMSO (Anhydrous)

  • PEG300

  • Ethanol (200 Proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or 96-well plate

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Stock Solutions:

    • Prepare a high-concentration primary stock of the compound in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved. This is your Master Stock .

  • Set up Test Conditions:

    • Label three sets of tubes: "DMSO," "PEG300," and "Ethanol."

    • In each set, prepare serial dilutions of the co-solvent in PBS to achieve final concentrations of 10%, 5%, 2%, 1%, and 0.5% (v/v) co-solvent. For example, for a 1 mL final volume at 5% DMSO, you would add 50 µL of DMSO to 950 µL of PBS.

    • Include a "Vehicle Control" for each co-solvent concentration containing the co-solvent and PBS but no compound.[22]

    • Include a "PBS Only" control (0% co-solvent).

  • Spike with Compound:

    • Add a small aliquot of your Master Stock to each tube to reach your target final concentration (e.g., for a 100 µM final concentration from a 20 mM stock, add 5 µL of stock to 995 µL of the co-solvent/PBS mixture).

    • The final concentration of DMSO from the Master Stock addition should be accounted for (in this example, it adds an extra 0.5% DMSO).

  • Equilibrate and Observe:

    • Vortex each tube vigorously for 30 seconds.

    • Incubate the tubes at room temperature for 1-2 hours. This allows the system to approach equilibrium.

    • Visually inspect each tube for precipitation against a dark background. A clear solution indicates solubility under those conditions. Haze or visible particles indicate precipitation.

    • Optional (Quantitative Analysis): To get a precise measurement, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze Results:

    • Identify the lowest concentration of each co-solvent that keeps the compound fully dissolved at the target concentration. This is your optimal formulation for the experiment. For example, you might find that the compound is soluble at 100 µM in a solution containing 2% PEG300 in PBS.

References

Technical Support Center: Scaling Up the Synthesis of N-(2-Chloropyyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights for scaling up this important synthesis.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

Scaling up any chemical synthesis introduces variables that can impact yield, purity, and safety. This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields than expected, and the results are inconsistent between batches. What are the likely causes and how can we rectify this?

Answer:

Low and inconsistent yields in this acylation reaction often stem from a few key areas: the quality of starting materials, the reaction conditions, and the work-up procedure.

  • Causality Behind Experimental Choices: The reaction involves the nucleophilic attack of the amino group of 3-amino-2-chloropyridine on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. 3-Amino-2-chloropyridine is an electron-deficient amine, which can make the reaction sluggish and susceptible to side reactions if not properly controlled[1][2].

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry:

      • 3-Amino-2-chloropyridine: Ensure the purity of this starting material. Impurities can interfere with the reaction. It is advisable to use a freshly purified batch or a commercially available high-purity grade (e.g., 98% or higher)[3].

      • 2-Nitrobenzoyl Chloride: This reagent is moisture-sensitive and can hydrolyze to 2-nitrobenzoic acid, which will not participate in the desired reaction. Use freshly prepared or a newly opened bottle of 2-nitrobenzoyl chloride. A common method for its preparation is the reaction of 2-nitrobenzoic acid with thionyl chloride[4].

      • Stoichiometry: A slight excess of the acylating agent (2-nitrobenzoyl chloride) can sometimes drive the reaction to completion, but a large excess can lead to byproduct formation. Start with a 1:1 to 1:1.1 molar ratio of 3-amino-2-chloropyridine to 2-nitrobenzoyl chloride.

    • Reaction Conditions:

      • Solvent: A dry, aprotic solvent is crucial. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices[5]. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.

      • Base: A non-nucleophilic base is necessary to scavenge the HCl byproduct. Triethylamine or diisopropylethylamine (DIPEA) are suitable choices[6][7]. The base should be added slowly to control the exotherm.

      • Temperature: The reaction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions[4]. Gradual warming to room temperature may be necessary to drive the reaction to completion.

    • Work-up Procedure:

      • Quenching: The reaction should be quenched carefully with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base.

      • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or DCM. Multiple extractions will ensure complete recovery of the product.

Issue 2: Product Purity and Byproduct Formation

Question: Our final product is showing significant impurities, even after purification. What are the common byproducts and how can we minimize their formation?

Answer:

Byproduct formation is a common challenge, especially when scaling up. Understanding the potential side reactions is key to mitigating them.

  • Causality Behind Experimental Choices: The primary byproduct is often the unreacted starting materials. Other potential byproducts can arise from the reaction of 2-nitrobenzoyl chloride with water (forming 2-nitrobenzoic acid) or from the di-acylation of the amine if reaction conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Minimizing Hydrolysis: As mentioned, using anhydrous solvents and reagents is critical to prevent the formation of 2-nitrobenzoic acid.

    • Controlling Di-acylation: Slow, controlled addition of the 2-nitrobenzoyl chloride to the solution of 3-amino-2-chloropyridine and base at a low temperature helps to prevent the formation of di-acylated products.

    • Purification Strategy:

      • Crystallization: The product, this compound, is a crystalline solid with a melting point of 157-159 °C[6]. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method[5].

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Problem Encountered low_yield Low / Inconsistent Yield start->low_yield purity_issue Product Purity Issues start->purity_issue check_reagents 1. Check Reagent Quality - Purity of Aminopyridine - Freshness of Acyl Chloride - Anhydrous Solvent & Base low_yield->check_reagents identify_byproducts 1. Identify Byproducts (TLC/LC-MS) - Unreacted Starting Materials - Hydrolysis Product (Acid) - Di-acylation Product purity_issue->identify_byproducts check_conditions 2. Verify Reaction Conditions - Stoichiometry (1:1.05-1.1) - Temperature Control (0°C to RT) - Slow, Controlled Addition check_reagents->check_conditions optimize_workup 3. Optimize Work-up - Proper Quenching - Efficient Extraction check_conditions->optimize_workup solution Improved Yield & Purity optimize_workup->solution minimize_formation 2. Minimize Byproduct Formation - Strict Anhydrous Conditions - Controlled Reagent Addition identify_byproducts->minimize_formation refine_purification 3. Refine Purification - Recrystallization (solvent screen) - Column Chromatography (gradient) minimize_formation->refine_purification refine_purification->solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthesis involves the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride in the presence of a non-nucleophilic base like triethylamine in an anhydrous aprotic solvent such as dichloromethane[6].

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Conditions cluster_products Products r1 3-Amino-2-chloropyridine p1 This compound r1->p1 + r2 2-Nitrobenzoyl Chloride r2->p1 reagent Triethylamine (Base) Dichloromethane (Solvent) 0°C to RT p2 Triethylamine HCl (Byproduct)

Caption: The general synthetic pathway for the target molecule.

Q2: Are there alternative coupling reagents that can be used if the acyl chloride route is problematic?

A2: Yes, if the acyl chloride proves to be too reactive or difficult to handle, standard amide coupling reagents can be employed. These methods involve activating the carboxylic acid (2-nitrobenzoic acid) in situ. However, coupling with an electron-deficient amine like 3-amino-2-chloropyridine can be challenging[2].

  • HATU/DIPEA: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, often used with a non-nucleophilic base like DIPEA[7]. This method is robust and can be effective for difficult couplings.

  • EDC/HOBt: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another common choice. The addition of DMAP (4-Dimethylaminopyridine) can sometimes be beneficial for challenging couplings[2].

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount. Key considerations include:

  • 2-Nitrobenzoyl Chloride: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride (if preparing the acyl chloride): This is a highly corrosive and toxic reagent. It reacts violently with water. All operations should be conducted in a well-ventilated fume hood.

  • Exothermic Reaction: The acylation reaction is exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature, especially at a larger scale.

  • Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate engineering controls and PPE.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-2-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM, sufficient to dissolve the starting material).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

  • Reagent Addition:

    • Dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel.

    • Add the 2-nitrobenzoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for another hour.

    • Gradually warm the reaction to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Stoichiometry (Amine:Acyl Chloride) 1 : 1.05 - 1.1A slight excess of the acyl chloride can help drive the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the reagents.
Base Triethylamine (TEA) or DIPEAScavenges the HCl byproduct without competing in the reaction.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion.
Reaction Time 3 - 6 hoursTypically sufficient for completion, but should be monitored.
Purification Recrystallization or Column ChromatographyTo achieve high purity of the final product.

IV. References

  • ChemicalBook. (n.d.). This compound | 1028-86-0. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 1028-86-0 wiki. Retrieved from --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Amino-2-chloropyridine 98%. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound | 1028-86-0. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. Retrieved from --INVALID-LINK--

References

Technical Support Center: N-(2-Chloropyrin-3-yl)-2-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-chloropyridin-3-yl)-2-nitrobenzamide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important piperidone intermediate in their work.[1] We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you manage impurities and optimize your reaction outcomes.

Reaction Overview: The Amide Coupling

The synthesis of this compound is typically achieved through the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to the formation of several impurities. A non-nucleophilic base, such as triethylamine, is commonly used to scavenge the HCl generated during the reaction.[1]

Core Reaction Scheme

Reaction_Scheme SM1 3-Amino-2-chloropyridine reaction_center SM1->reaction_center SM2 2-Nitrobenzoyl chloride SM2->reaction_center Base Triethylamine (Base) Base->reaction_center + Product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide reaction_center->Product Amide Coupling

Caption: Core synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted to address specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields can stem from several sources. The most common culprits are incomplete reactions, degradation of starting materials, or competing side reactions.

  • Incomplete Reaction: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider increasing the reaction time or temperature. However, be cautious as excessive heat can promote side reactions.

  • Purity of Starting Materials: The purity of your starting materials is critical. 3-Amino-2-chloropyridine can be prone to discoloration and degradation.[2] Similarly, 2-nitrobenzoyl chloride is highly sensitive to moisture and can hydrolyze to 2-nitrobenzoic acid.[3] Using fresh or purified reagents is highly recommended.

  • Stoichiometry: Precise control over the molar ratios of your reactants is essential. An excess of the acyl chloride can lead to di-acylated impurities, while an excess of the amine will remain as a difficult-to-remove impurity.[4]

Issue 2: Presence of an Impurity with m/z Corresponding to 2-Nitrobenzoic Acid

Q: My mass spectrometry (MS) analysis shows a significant peak for 2-nitrobenzoic acid. How is this forming and how can I prevent it?

A: This is a very common issue and is almost always due to the hydrolysis of the 2-nitrobenzoyl chloride starting material.[3]

  • Causality: 2-Nitrobenzoyl chloride is an acyl chloride, which is highly electrophilic and reactive towards nucleophiles, including water.[3][5] The presence of even trace amounts of moisture in your solvent, on your glassware, or in the starting amine can lead to its rapid conversion to the corresponding carboxylic acid.

  • Prevention:

    • Anhydrous Conditions: All glassware should be oven-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Solvent Purity: Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), it is best to use a freshly opened bottle or to dry it using appropriate methods.

    • Reagent Quality: Use a fresh bottle of 2-nitrobenzoyl chloride or distill it prior to use to remove any benzoic acid that has formed during storage.[4]

Issue 3: Multiple Unidentified Peaks in HPLC/LC-MS Analysis

Q: I am seeing several unexpected peaks in my chromatogram. What are the likely side products in this reaction?

A: Besides the hydrolysis product, several other side reactions can occur. A logical troubleshooting workflow can help identify the issue.

Troubleshooting_Workflow Start Multiple Peaks in HPLC Check_SM Check for Unreacted Starting Materials Start->Check_SM Check_Hydrolysis Peak at m/z of 2-Nitrobenzoic Acid? Check_SM->Check_Hydrolysis No Sol_SM Incomplete Reaction: - Increase time/temp - Check stoichiometry Check_SM->Sol_SM Yes Check_Diacylation Peak at m/z of Product + 149.1? Check_Hydrolysis->Check_Diacylation No Sol_Hydrolysis Hydrolysis of Acyl Chloride: - Use anhydrous conditions - Purify reagents Check_Hydrolysis->Sol_Hydrolysis Yes Check_Dimer Peak at m/z of Product - Cl + Amine? Check_Diacylation->Check_Dimer No Sol_Dimer SNAr Displacement of Cl: - Lower reaction temp - Use less forcing conditions Check_Dimer->Sol_Dimer Yes Sol_Diacylation Di-acylation of Amine: - Control stoichiometry - Slow addition of acyl chloride Diacylation Diacylation Diacylation->Sol_Diacylation Yes

Caption: Troubleshooting workflow for identifying unknown impurities.

  • Potential Side Products:

    • Unreacted Starting Materials: 3-amino-2-chloropyridine and 2-nitrobenzoyl chloride.

    • Hydrolysis Product: 2-nitrobenzoic acid.

    • Di-acylated Product: The product formed from the reaction of a second molecule of 2-nitrobenzoyl chloride with the amide nitrogen. This is more likely if there is an excess of the acyl chloride.

    • SNAr Displacement Product: The 2-chloro group on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially at elevated temperatures. Another molecule of 3-amino-2-chloropyridine could act as a nucleophile, leading to a dimeric impurity. 2-chloropyridines are generally less reactive to SNAr than other chloro-heterocycles, but it can occur under forcing conditions.[6]

Issue 4: Difficulty in Purifying the Final Product

Q: My crude product is an oil/difficult to crystallize. What purification strategies do you recommend?

A: Nitroaromatic compounds can sometimes be challenging to purify due to their polarity and potential for forming complex mixtures.[7]

  • Aqueous Workup: Before attempting crystallization or chromatography, a thorough aqueous workup is essential. Washing the organic layer with a mild base solution (e.g., sodium bicarbonate) will remove acidic impurities like 2-nitrobenzoic acid and excess HCl.[4] This should be followed by a water wash to remove any remaining salts.

  • Crystallization: Recrystallization is often the most effective method for purifying solid organic compounds.[8] Experiment with a range of solvents. A good starting point would be solvents like ethanol, isopropanol, or ethyl acetate, potentially with the addition of a non-polar co-solvent like hexanes to induce precipitation.

  • Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable alternative.[8] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the desired product from less polar impurities and more polar baseline impurities.

Protocols & Methodologies

Protocol 1: Standard Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-2-chloropyridine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Quench the reaction with the addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method suitable for monitoring the reaction. Method optimization may be required based on your specific equipment.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method is a starting point. For quantitative analysis of pyridine-containing compounds, specialized columns and mobile phases may provide better peak shape and resolution.[9][10][11]

Common Impurities and Their Characteristics
Impurity NameStructurePotential SourceIdentification Notes
3-Amino-2-chloropyridine C₅H₅ClN₂Unreacted starting materialWill elute earlier than the product in reverse-phase HPLC.
2-Nitrobenzoic Acid C₇H₅NO₄Hydrolysis of 2-nitrobenzoyl chloride[3]Acidic, will be removed by a base wash.
N,N-bis(2-nitrobenzoyl)-3-amino-2-chloropyridine C₁₉H₁₁ClN₄O₇Excess 2-nitrobenzoyl chlorideHigher molecular weight, will elute later in reverse-phase HPLC.
Dimeric SNAr Product C₁₀H₈Cl₂N₄High reaction temperatureHigher molecular weight, less common impurity.

References

Technical Support Center: Reaction Condition Optimization for N-(2-Chloropyrin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-chloropyridin-3-yl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important intermediate.

The formation of the amide bond in this compound is a critical transformation. This guide will explore the nuances of this reaction, focusing on the widely used method of acylating 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. We will delve into common issues, their underlying causes, and provide actionable solutions to optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Question 1: My reaction shows low or no formation of this compound. What are the likely causes?

Answer: Low or no product yield in this amide coupling reaction can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.[1] Let's break down the common culprits:

  • Poor Quality of Starting Materials:

    • 2-Nitrobenzoyl chloride: This acyl chloride is susceptible to hydrolysis. Exposure to moisture in the air or in your solvent will convert it to the unreactive 2-nitrobenzoic acid. Always use freshly opened or properly stored 2-nitrobenzoyl chloride.

    • 3-Amino-2-chloropyridine: The amine can degrade over time. Ensure its purity before starting the reaction.

  • Inadequate Base:

    • The reaction of 2-nitrobenzoyl chloride with 3-amino-2-chloropyridine generates hydrochloric acid (HCl) as a byproduct.[2] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize the HCl as it forms.[3]

    • Insufficient Amount: Stoichiometrically, you need at least one equivalent of base to scavenge the HCl. Using a slight excess (1.1-1.5 equivalents) is often beneficial.

    • Incorrect Base Strength: While a strong base might seem ideal, it can lead to unwanted side reactions. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally a good choice as they are non-nucleophilic and effective HCl scavengers.[3]

  • Suboptimal Reaction Temperature:

    • Amide bond formation is often exothermic.[] Running the reaction at too high a temperature can promote side reactions and decomposition of the product.

    • Conversely, a temperature that is too low may result in a very slow or stalled reaction.[5]

  • Solvent Issues:

    • Presence of Water: As mentioned, water will hydrolyze the acyl chloride. Using anhydrous (dry) solvents is critical for success.[1]

    • Incorrect Solvent Polarity: The choice of solvent can influence the solubility of your reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3]

Side Product Formation

Question 2: I'm observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

Answer: The primary side product in this reaction is typically the unreacted starting materials and the hydrolyzed acyl chloride (2-nitrobenzoic acid). However, other impurities can arise:

  • Bis-acylation: Although less common with this specific amine due to steric hindrance, it's a possibility if the reaction conditions are too harsh.

  • Self-condensation of the acyl chloride: This can occur at elevated temperatures.

To minimize side product formation:

  • Control the temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction.[3]

  • Slow addition of the acyl chloride: Adding the 2-nitrobenzoyl chloride dropwise to the solution of the amine and base can help to maintain a low concentration of the acyl chloride at any given time, reducing the likelihood of side reactions.

  • Use high-purity, anhydrous reagents and solvents: This is the most critical factor in preventing the formation of hydrolysis-related impurities.[1]

Reaction Monitoring and Work-up Challenges

Question 3: How should I monitor the progress of my reaction, and what are the best practices for work-up and purification?

Answer:

  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

    • Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the formation of the desired product and the presence of any side products.

  • Work-up and Purification:

    • Quenching: Once the reaction is complete, it's important to quench any remaining reactive species. This is typically done by adding water or a dilute aqueous acid (e.g., 1M HCl) to hydrolyze any unreacted acyl chloride.[6]

    • Extraction: The product is usually extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Washes: The organic layer should be washed with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities like 2-nitrobenzoic acid, followed by a wash with brine to remove any remaining water.[6]

    • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Optimization of Reaction Parameters

The following table provides a starting point for optimizing your reaction conditions. Remember that the optimal conditions may vary depending on the scale of your reaction and the specific purity requirements.

ParameterRecommended RangeRationale
Solvent Anhydrous DCM, THF, AcetonitrileAprotic solvents that are not reactive towards the acyl chloride.[3]
Base Triethylamine (TEA), DIPEANon-nucleophilic bases to scavenge HCl.[3]
Base Equivalents 1.1 - 1.5 equivalentsTo ensure complete neutralization of the generated HCl.
Temperature 0 °C to Room TemperatureTo control the initial exotherm and prevent side reactions.[3]
Reaction Time 1 - 16 hoursMonitor by TLC or LC-MS for completion.[3]
Alternative Synthetic Routes

Question 4: Are there alternative methods to synthesize this compound if the acyl chloride route is problematic?

Answer: Yes, while the acyl chloride method is direct, you can also form the amide bond by coupling 2-nitrobenzoic acid directly with 3-amino-2-chloropyridine using a coupling agent.[2] This approach avoids the need to handle the moisture-sensitive acyl chloride.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[7][8] Uronium-based coupling reagents such as HATU are also highly effective.[7]

This method involves activating the carboxylic acid in situ to form a reactive intermediate that then reacts with the amine.

Experimental Workflow Diagrams

The following diagrams illustrate the key steps in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Combine Amine, Base, Solvent Combine Amine, Base, Solvent 3-Amino-2-chloropyridine->Combine Amine, Base, Solvent 2-Nitrobenzoyl chloride 2-Nitrobenzoyl chloride Add Acyl Chloride Dropwise Add Acyl Chloride Dropwise 2-Nitrobenzoyl chloride->Add Acyl Chloride Dropwise Base (TEA/DIPEA) Base (TEA/DIPEA) Base (TEA/DIPEA)->Combine Amine, Base, Solvent Anhydrous Solvent (DCM) Anhydrous Solvent (DCM) Anhydrous Solvent (DCM)->Combine Amine, Base, Solvent Cool to 0C Cool to 0C Combine Amine, Base, Solvent->Cool to 0C Cool to 0C->Add Acyl Chloride Dropwise Warm to RT & Stir Warm to RT & Stir Add Acyl Chloride Dropwise->Warm to RT & Stir Quench with Water/Acid Quench with Water/Acid Warm to RT & Stir->Quench with Water/Acid Extract with Organic Solvent Extract with Organic Solvent Quench with Water/Acid->Extract with Organic Solvent Wash with Base & Brine Wash with Base & Brine Extract with Organic Solvent->Wash with Base & Brine Dry & Concentrate Dry & Concentrate Wash with Base & Brine->Dry & Concentrate Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Dry & Concentrate->Purify (Recrystallization/Chromatography) This compound This compound Purify (Recrystallization/Chromatography)->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Flowchart Start Start Low/No Yield Low/No Yield Start->Low/No Yield Side Product Formation Side Product Formation Start->Side Product Formation Purification Issues Purification Issues Start->Purification Issues Check Starting Material Quality Check Starting Material Quality Low/No Yield->Check Starting Material Quality Yes Increase Base Equivalents Increase Base Equivalents Check Starting Material Quality->Increase Base Equivalents Optimize Temperature Optimize Temperature Increase Base Equivalents->Optimize Temperature Use Anhydrous Solvent Use Anhydrous Solvent Optimize Temperature->Use Anhydrous Solvent Consider Alternative Coupling Consider Alternative Coupling Use Anhydrous Solvent->Consider Alternative Coupling Success Success Consider Alternative Coupling->Success Control Temperature (0C to RT) Control Temperature (0C to RT) Side Product Formation->Control Temperature (0C to RT) Yes Slow Addition of Acyl Chloride Slow Addition of Acyl Chloride Control Temperature (0C to RT)->Slow Addition of Acyl Chloride Slow Addition of Acyl Chloride->Success Optimize Work-up Washes Optimize Work-up Washes Purification Issues->Optimize Work-up Washes Yes Choose Appropriate Purification Choose Appropriate Purification Optimize Work-up Washes->Choose Appropriate Purification Choose Appropriate Purification->Success

References

avoiding byproduct formation in n-(2-Chloropyridin-3-yl)-2-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our focus is to empower you to overcome common synthetic challenges, particularly the formation of byproducts, to ensure high yield and purity.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction between 2-nitrobenzoyl chloride and 3-amino-2-chloropyridine. This transformation is a variant of the well-established Schotten-Baumann reaction.[1][2][3] The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][4]

Understanding the mechanism is crucial for troubleshooting. The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. The nitro group on the benzoyl chloride is strongly electron-withdrawing, which further increases the electrophilicity of the carbonyl carbon and facilitates the reaction.[5][6] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the final amide product.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_base Base Action cluster_product Final Product R1 3-Amino-2-chloropyridine (Nucleophile) TS Tetrahedral Intermediate Formation R1->TS Nucleophilic Attack R2 2-Nitrobenzoyl Chloride (Electrophile) R2->TS Pdt Product Formation + HCl TS->Pdt Collapse & Cl⁻ Expulsion Base Triethylamine (Base) Pdt->Base HCl byproduct FP N-(2-chloropyridin-3-yl)- 2-nitrobenzamide Pdt->FP Salt Triethylammonium Chloride (Salt) Base->Salt Neutralization

Caption: Core mechanism for the amide coupling reaction.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My final product is heavily contaminated with 2-nitrobenzoic acid. What is the cause and how do I fix it?

Potential Cause: This is the most common byproduct and its presence indicates premature hydrolysis of the starting material, 2-nitrobenzoyl chloride.[6][7] Acyl chlorides are highly reactive and readily react with water (moisture) to form the corresponding carboxylic acid.[5][8] This can happen if your solvents are not anhydrous, your glassware contains residual moisture, or the reaction is exposed to atmospheric humidity.

Recommended Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent exposure to atmospheric moisture.

  • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).

  • Workup-Based Removal: During the aqueous workup, a wash with a mild base solution (e.g., saturated aqueous sodium bicarbonate, NaHCO₃) will deprotonate the acidic 2-nitrobenzoic acid, forming a water-soluble carboxylate salt.[9] This salt will partition into the aqueous layer, effectively separating it from your desired amide product in the organic layer.

Q2: The reaction is sluggish or incomplete, and TLC/LC-MS analysis shows significant unreacted 3-amino-2-chloropyridine. What went wrong?

Potential Causes:

  • Poor Reagent Quality: The 2-nitrobenzoyl chloride may have degraded due to improper storage, leading to a lower effective concentration.

  • Insufficient Temperature: Amide couplings can require initial cooling to control the exothermic reaction, but may need to be warmed to room temperature or slightly above to proceed to completion.

  • Inadequate Mixing: If the reaction is heterogeneous or poorly stirred, the reactants may not interact effectively.

  • Weak Nucleophilicity: 2-Aminopyridines can be weak nucleophiles, especially when electron-withdrawing groups are present, which can make amide bond formation challenging.[10]

Recommended Solutions:

  • Verify Reagent Quality: Use a fresh bottle of 2-nitrobenzoyl chloride or purify the existing stock if its quality is suspect. A simple check is to observe its appearance; it should be a clear or slightly yellow liquid/solid, not dark or fuming excessively.[6]

  • Optimize Temperature: Start the reaction at 0 °C to control the initial exotherm, then allow it to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC. If it stalls, gentle heating (e.g., to 40 °C) may be required.

  • Stoichiometry Adjustment: Use a slight excess (1.1 to 1.2 equivalents) of the 2-nitrobenzoyl chloride to ensure the complete consumption of the more valuable 3-amino-2-chloropyridine.

  • Catalyst Addition: In difficult cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acylation catalyst. However, use it judiciously as it can also promote side reactions if not used in catalytic amounts.

Q3: Why is my yield consistently low even with complete conversion of starting materials?

Potential Causes:

  • Product Loss During Workup: The desired product may have some solubility in the aqueous layers used for washing, especially if excessive volumes are used.

  • Product Protonation and Loss: The pyridine nitrogen in your product can be protonated during an acidic wash (e.g., with 1M HCl). If the resulting salt is not fully partitioned into the organic layer, it can be lost.

  • Inefficient Purification: Significant product loss can occur during recrystallization or column chromatography if the solvent system or technique is not optimized.

Recommended Solutions:

  • Minimize Aqueous Washes: Use the minimum volume of aqueous solutions (e.g., NaHCO₃, brine) necessary for effective washing. After separating the organic layer, you can re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Careful pH Control: When performing an acidic wash to remove excess triethylamine, ensure the pH does not become excessively low. After washing, proceed immediately to subsequent steps.

  • Optimize Purification:

    • Recrystallization: Perform small-scale solvent screening to find an ideal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) that dissolves the product when hot but provides high recovery upon cooling.

    • Column Chromatography: Use an appropriate solvent system determined by TLC analysis to ensure good separation and minimize band broadening, which can lead to product loss.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of 2-nitrobenzoic acid Hydrolysis of 2-nitrobenzoyl chloride due to moisture.Use anhydrous solvents and an inert atmosphere; wash with NaHCO₃ solution during workup.
Unreacted 3-amino-2-chloropyridine Poor reagent quality, insufficient temperature, or weak nucleophilicity of the amine.Verify reagent purity, warm the reaction after the initial exotherm, use a slight excess of acyl chloride.
Low isolated yield Product loss during aqueous workup or purification.Minimize wash volumes, re-extract aqueous layers, and optimize recrystallization or chromatography conditions.
Dark, tarry reaction mixture Overheating, reaction with impurities, or base-promoted decomposition.Maintain strict temperature control (start at 0 °C), use purified reagents and solvents.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices. They are aprotic, relatively inert to the reaction conditions, and do a good job of dissolving both starting materials. Acetonitrile is another viable option. Avoid protic solvents like alcohols, as they will compete with the amine to react with the acyl chloride.

Q2: Why is triethylamine (TEA) used instead of a stronger base like NaOH? Aqueous bases like NaOH would rapidly hydrolyze the 2-nitrobenzoyl chloride, leading to the formation of 2-nitrobenzoic acid as the major product.[1][2] Triethylamine is a non-nucleophilic organic base. It is strong enough to neutralize the HCl byproduct, driving the reaction forward, but it does not react with the acyl chloride itself or promote its hydrolysis.[4]

Q3: How critical is temperature control for this synthesis? Temperature control is critical, especially during the initial addition of the acyl chloride. The reaction is often exothermic. Adding the acyl chloride to the amine solution at a reduced temperature (0 °C) helps to control the reaction rate, preventing the formation of thermal decomposition byproducts and ensuring a cleaner reaction profile.

Q4: What are the best practices for purifying the final product? Recrystallization is often the most effective method for obtaining high-purity this compound, which is a solid.[4] A good starting point for a recrystallization solvent system is ethanol/water or ethyl acetate/hexanes. If chromatography is necessary, a silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 4.1: Synthesis of this compound

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve 3-amino-2-chloropyridine & Triethylamine in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B C Add 2-nitrobenzoyl chloride solution dropwise B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC until starting amine is consumed D->E F Wash with H₂O, sat. NaHCO₃, and Brine E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Recrystallize crude solid (e.g., from Ethanol/Water) H->I J Collect pure crystals by filtration and dry under vacuum I->J

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a discovery pipeline. N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an in-depth, objective comparison of the primary and alternative synthetic strategies, supported by experimental data, to empower researchers in making informed decisions for their specific needs.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, a chlorinated pyridine ring and a nitrophenyl group, are prevalent in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will dissect the common synthetic pathway, which involves the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride, and explore alternative strategies for the preparation of these key precursors.

Core Synthesis: Acylation of 3-Amino-2-chloropyridine

The most direct and widely employed method for the synthesis of this compound is the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.[1][2]

3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide 3-Amino-2-chloropyridine->Product 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride 2-Nitrobenzoyl_chloride->Product Base Base (e.g., Triethylamine, Pyridine) Base->Product Neutralizes HCl byproduct Solvent Solvent (e.g., DCM, THF) Solvent->Product

Caption: General workflow for the acylation of 3-amino-2-chloropyridine.

The choice of base and solvent is critical in optimizing the yield and purity of the final product. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct without competing in the acylation reaction. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent hydrolysis of the highly reactive acyl chloride.[3]

Experimental Protocol: Acylation of 3-Amino-2-chloropyridine
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-2-chloropyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.[4]

Comparative Synthesis of Precursor 1: 2-Nitrobenzoyl Chloride

The synthesis of 2-nitrobenzoyl chloride is a crucial first step, typically achieved by the chlorination of 2-nitrobenzoic acid. The choice of chlorinating agent significantly impacts the reaction conditions, yield, and safety profile.

cluster_0 Route A: Thionyl Chloride cluster_1 Route B: Oxalyl Chloride 2-Nitrobenzoic_Acid_A 2-Nitrobenzoic Acid Product_A 2-Nitrobenzoyl chloride 2-Nitrobenzoic_Acid_A->Product_A Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product_A 2-Nitrobenzoic_Acid_B 2-Nitrobenzoic Acid Product_B 2-Nitrobenzoyl chloride 2-Nitrobenzoic_Acid_B->Product_B 0 °C to RT Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Oxalyl_Chloride->Product_B DMF_cat DMF (catalytic) DMF_cat->Product_B

Caption: Comparison of synthetic routes to 2-nitrobenzoyl chloride.

Route A: Thionyl Chloride

This is a widely used and cost-effective method. The reaction byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.[5]

  • Mechanism: The reaction proceeds through a nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, forming an unstable chlorosulfite intermediate, which then undergoes intramolecular nucleophilic substitution.[6]

  • Advantages: Inexpensive reagent, volatile byproducts.

  • Disadvantages: Often requires heating (reflux), which can lead to side reactions with sensitive substrates.

Route B: Oxalyl Chloride

Oxalyl chloride is a milder and more selective chlorinating agent, often preferred for substrates that are sensitive to high temperatures.[7]

  • Mechanism: In the presence of a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride forms a highly reactive Vilsmeier-Haack intermediate, which then efficiently converts the carboxylic acid to the acyl chloride at lower temperatures.[6]

  • Advantages: Milder reaction conditions (0 °C to room temperature), faster reaction times, and generally higher purity of the product.

  • Disadvantages: More expensive than thionyl chloride.

ParameterRoute A: Thionyl ChlorideRoute B: Oxalyl Chloride
Reagent Cost LowerHigher
Reaction Temperature Reflux0 °C to Room Temperature
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Typical Yield Good to ExcellentExcellent
Substrate Compatibility GoodExcellent, especially for sensitive substrates
Reference [5][6][7]

Comparative Synthesis of Precursor 2: 3-Amino-2-chloropyridine

The synthesis of 3-amino-2-chloropyridine presents several alternative routes, each with its own set of advantages and challenges.

cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: From 2,3-Dichloropyridine 3-Aminopyridine 3-Aminopyridine Product_1 3-Amino-2-chloropyridine 3-Aminopyridine->Product_1 Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, NCS) Chlorinating_Agent->Product_1 2,3-Dichloropyridine 2,3-Dichloropyridine Product_2 3-Amino-2-chloropyridine 2,3-Dichloropyridine->Product_2 Amination Nucleophilic Aromatic Substitution (SNAr) Amination->Product_2

Caption: Comparison of synthetic routes to 3-amino-2-chloropyridine.

Route 1: Direct Chlorination of 3-Aminopyridine

This approach involves the direct chlorination of the readily available 3-aminopyridine.

  • Method A: Gaseous Chlorine: This process involves bubbling chlorine gas through a solution of 3-aminopyridine in hydrochloric acid in the presence of a catalyst like ferric chloride. Yields are reported to be in the range of 70-75%.[8]

  • Method B: N-Chlorosuccinimide (NCS): NCS is a milder and easier-to-handle chlorinating agent compared to chlorine gas. The reaction is typically carried out in a suitable solvent like DMF.[9] This method offers improved safety and handling characteristics.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine

This route involves the selective amination of 2,3-dichloropyridine. The greater electrophilicity of the C2 position in the pyridine ring allows for regioselective substitution.

  • Mechanism: The reaction proceeds via a nucleophilic attack of an ammonia equivalent at the C2 position, followed by the elimination of a chloride ion.[10]

  • Advantages: Can be a high-yielding and clean reaction.

  • Disadvantages: Requires the synthesis of 2,3-dichloropyridine, which can be a multi-step process itself, often starting from 3-amino-2-chloropyridine via a Sandmeyer reaction.[11]

ParameterRoute 1A: Gaseous ChlorineRoute 1B: N-ChlorosuccinimideRoute 2: SNAr of 2,3-Dichloropyridine
Starting Material 3-Aminopyridine3-Aminopyridine2,3-Dichloropyridine
Reagents Cl₂, HCl, FeCl₃N-ChlorosuccinimideAmmonia source
Safety/Handling Hazardous (Cl₂ gas)Safer solid reagentGenerally manageable
Typical Yield 70-75%Moderate to GoodGood to Excellent
Scalability Industrial precedentLab to pilot scaleDependent on precursor availability
Reference [8][9][10]

Conclusion and Recommendations

The synthesis of this compound is a well-established process, with the primary route being the acylation of 3-amino-2-chloropyridine with 2-nitrobenzoyl chloride. For the synthesis of the precursors, researchers have several viable options, the choice of which will depend on factors such as cost, scale, available equipment, and safety considerations.

  • For the synthesis of 2-nitrobenzoyl chloride, the use of oxalyl chloride with catalytic DMF is recommended for laboratory-scale synthesis where high purity and mild conditions are paramount. For larger-scale and more cost-sensitive applications, thionyl chloride remains a robust and economical choice.

  • For the synthesis of 3-amino-2-chloropyridine, the direct chlorination of 3-aminopyridine using N-chlorosuccinimide offers a good balance of yield, safety, and ease of operation for most laboratory settings. The use of gaseous chlorine, while effective, requires specialized equipment and handling procedures.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate synthetic strategy to efficiently and safely produce this compound for their drug discovery and development programs.

References

A Comparative Guide to N-(2-Chloropyridin-3-yl)-2-nitrobenzamide and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide, a pivotal synthetic intermediate, against alternative compounds and synthetic strategies. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical performance, mechanistic underpinnings, and experimental data supporting various approaches to amide bond formation and heterocyclic synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1028-86-0) is a well-defined intermediate characterized by three key functional moieties: a reactive 2-chloropyridine ring, a versatile 2-nitrobenzamide group, and a central amide linkage. Its significance in medicinal chemistry and organic synthesis lies primarily in its role as a precursor to more complex heterocyclic systems.[1] The ortho-nitro group is readily reduced to a primary amine, which can then participate in intramolecular cyclization reactions to form valuable scaffolds like quinazolinones.[1][2]

The pyridine and benzamide motifs are prevalent in a wide array of therapeutic agents, contributing to properties like target binding and pharmacokinetic profiles.[1][3] This guide will critically evaluate the traditional synthesis of this intermediate and compare it with modern, more efficient catalytic methods and alternative strategic pathways for accessing related final products.

Evaluating Synthetic Routes to this compound

The construction of the core amide bond is the central challenge in synthesizing the title compound. Two primary strategies dominate this process: the classical acyl chloride method and direct coupling approaches.

The Standard Acyl Chloride Method

This is the most direct and frequently cited method for preparing this compound.[4][1] The synthesis is a two-step process starting from 2-nitrobenzoic acid.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride 2-nitrobenzoic acid is activated by conversion to its highly electrophilic acyl chloride derivative. This is typically achieved by refluxing with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][5][6]

Step 2: Amide Coupling The resulting 2-nitrobenzoyl chloride is then reacted with 3-amino-2-chloropyridine. A tertiary amine base, such as triethylamine (TEA), is crucial to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

Workflow: Standard Acyl Chloride Method

cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Nitrobenzoic Acid C 2-Nitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide C->F D 3-Amino-2-chloropyridine D->F E Triethylamine (Base) E->F

Caption: Synthesis via the acyl chloride pathway.

Experimental Protocol: Acyl Chloride Method

  • Preparation of 2-Nitrobenzoyl Chloride: In a fume hood, a mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) is heated under reflux for 30-60 minutes.[5] The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Excess thionyl chloride is removed under reduced pressure. The crude 2-nitrobenzoyl chloride, a light yellow oil, is often used directly in the next step.[6]

  • Amide Formation: A solution of 3-amino-2-chloropyridine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is cooled to 0 °C in an ice bath.

  • The crude 2-nitrobenzoyl chloride, dissolved in a small amount of the same solvent, is added dropwise to the cooled amine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • The mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting solid is purified by crystallization (e.g., from ethanol) to yield this compound as a crystalline solid with a melting point of 157-159 °C.[4]

Analysis: This method is robust and generally provides high yields due to the high reactivity of the acyl chloride. However, it suffers from poor atom economy. The use of thionyl chloride is hazardous, and the reaction generates a stoichiometric amount of corrosive HCl gas and triethylammonium chloride salt as waste.[7]

Direct Amidation via Coupling Reagents

An alternative to pre-forming the acyl chloride is the direct coupling of the carboxylic acid and amine using a coupling agent.

Mechanism: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and generating a urea byproduct. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve efficiency.[1]

Analysis: This one-pot procedure avoids the need for hazardous chlorinating agents. However, it still generates stoichiometric amounts of waste (the urea byproduct), which can sometimes be difficult to remove. The cost of carbodiimide reagents is also a consideration for large-scale synthesis.

Comparative Analysis: Catalytic and Strategic Alternatives

Modern synthetic chemistry prioritizes efficiency, safety, and sustainability. In this context, catalytic direct amidation and alternative strategic approaches present compelling advantages over classical stoichiometric methods.

Alternative Strategy 1: Catalytic Direct Amidation

The direct formation of an amide from a carboxylic acid and an amine with the expulsion of only water is a highly atom-economical and "green" transformation.[8] Boron-based catalysts have emerged as particularly effective for this purpose.[9]

Mechanism of Boronic Acid Catalysis: While once thought to proceed through a simple monomeric acyloxyboron intermediate, recent studies suggest a more complex mechanism. It is now proposed that the catalytic cycle likely involves the concerted action of two boron atoms, forming a dimeric B-X-B motif (where X can be O or NR). This dimeric structure is uniquely capable of activating the carboxylic acid while simultaneously positioning the amine for nucleophilic attack.[10] The reaction requires the removal of water, typically by azeotropic distillation using a Dean-Stark apparatus, to drive the equilibrium towards the product.[8]

Catalytic Cycle: Boron-Mediated Amidation

A R-COOH + Catalyst B Activated Intermediate (e.g., Dimeric Acyloxyboron) A->B Activation C Amine Attack B->C + R'-NH₂ D Amide Product C->D E Catalyst Regeneration D->E Release E->A - H₂O

Caption: Generalized catalytic cycle for direct amidation.

Performance Comparison: Acyl Chloride vs. Catalytic Boronic Acid Method

FeatureStandard Acyl Chloride MethodCatalytic Boronic Acid Method
Reagents 2-Nitrobenzoic acid, SOCl₂, 3-amino-2-chloropyridine, TEA2-Nitrobenzoic acid, 3-amino-2-chloropyridine
Activator/Catalyst Stoichiometric SOCl₂Catalytic (1-10 mol%) Arylboronic Acid[9]
Byproducts SO₂, HCl, Triethylammonium chlorideWater
Atom Economy LowHigh
Reaction Conditions Reflux for activation; 0°C to RT for couplingHigh temperature (e.g., refluxing toluene) with water removal[8]
Safety/Handling Corrosive and toxic SOCl₂; HCl gas evolutionGenerally safer reagents; requires high heat
Workup Aqueous washes to remove salt byproductSimple solvent evaporation
Alternative Strategy 2: Reductive Cyclization Pathways

The ultimate utility of this compound is often as a precursor for heterocyclic synthesis. A key transformation is the reduction of the nitro group to an amine, followed by intramolecular cyclization.[11] An alternative strategy is to bypass this intermediate entirely and utilize a more convergent approach.

Example: Synthesis of a Dihydroquinazolinone Derivative

  • Linear Approach (via title compound): Synthesize this compound -> Reduce the nitro group (e.g., with SnCl₂, Na₂S₂O₄, or catalytic hydrogenation) to get 2-amino-N-(2-chloropyridin-3-yl)benzamide -> Cyclize this intermediate with an aldehyde to form the final product.[2][11]

  • Convergent Approach: React a commercially available 2-aminobenzamide directly with an aldehyde in a one-pot reaction. This tandem reaction involves in-situ imine formation followed by intramolecular cyclization to yield the dihydroquinazolinone directly.[2]

Comparison of Strategies:

AspectLinear SynthesisConvergent Synthesis
Overall Steps More steps, lower overall yieldFewer steps, potentially higher overall yield
Flexibility Allows for isolation and purification of intermediatesLess flexible for diversification at intermediate stages
Efficiency Lower process mass intensityHigher process mass intensity, more efficient
Starting Materials Requires synthesis of a specific precursorUtilizes simpler, often commercially available building blocks

This comparison highlights a fundamental principle in process chemistry: for a given target, a convergent strategy that joins complex fragments late in the synthesis is often more efficient than a linear approach that builds complexity step-by-step.

Case Study: Advanced Strategies for Related Scaffolds (Pexidartinib)

Examining the synthesis of approved drugs with related structural motifs provides insight into industrial-scale synthetic design. Pexidartinib, a tyrosine kinase inhibitor, features a complex heterocyclic core.[12] Its synthesis does not rely on simple amide formation followed by cyclization. Instead, advanced, powerful reactions are employed. One reported synthesis features a one-pot Tsuji–Trost/Heck tandem reaction to construct the core 9-azaindole ring system, demonstrating a highly sophisticated and efficient approach.[13][14] This serves as a reminder that while intermediates like this compound are valuable, the optimal synthetic route for a complex target often involves entirely different retrosynthetic disconnections and more powerful bond-forming reactions.

Conclusion and Future Outlook

This compound remains a valuable and reliable intermediate in organic synthesis. The traditional acyl chloride method for its preparation, while effective, is being challenged by more sustainable and efficient alternatives.

  • For laboratory-scale synthesis, the acyl chloride or direct coupling methods offer simplicity and high yields.

  • For process development and large-scale manufacturing, catalytic direct amidation presents a significantly greener and more atom-economical alternative, reducing waste and avoiding hazardous reagents.

  • For the synthesis of downstream heterocyclic targets, a convergent strategy that bypasses the isolation of the nitrobenzamide intermediate should be strongly considered, as it often leads to a more efficient overall process.

The continuous development of novel catalytic systems will further enhance the toolkit available to chemists, pushing the boundaries of efficiency in amide bond formation and underscoring the importance of strategic, rather than purely tactical, planning in chemical synthesis.

References

A Comparative Guide to the Definitive Structural Validation of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research, patentability, and clinical progression are built. An incorrect structural assignment can lead to wasted resources, invalid biological data, and significant delays. The subject of this guide, N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (Molecular Formula: C₁₂H₈ClN₃O₃), serves as a practical case study for evaluating the gold standard of structural validation: Single-Crystal X-ray Crystallography (SCXRD).[1][2]

This guide provides an in-depth, experience-driven comparison of SCXRD against other common analytical techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation, a cornerstone of modern chemical and pharmaceutical science.[3][4][5]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the preeminent technique for determining the atomic and molecular structure of a crystalline compound.[6] Its power lies in its ability to provide a direct, high-resolution, three-dimensional map of electron density within a crystal. This map allows for the precise placement of every atom, revealing definitive information on bond lengths, bond angles, and the molecule's conformation in the solid state.[7][8][9] Unlike spectroscopic methods which provide indirect or connectivity-based information, SCXRD offers an unequivocal portrait of the molecule.

The Inherent Logic of the SCXRD Workflow

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to ensure the final data is of the highest possible quality. The journey itself is a validation process.

1. Synthesis and High-Purity Sample Preparation:

  • Objective: To obtain this compound at a purity level sufficient for crystallization (typically >95%). Impurities disrupt the formation of a regular crystal lattice.

  • Protocol: The compound is synthesized via the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base like triethylamine.[10] Following the reaction, the crude product must be purified, typically by recrystallization or column chromatography, to remove unreacted starting materials and byproducts. The purity should be confirmed by preliminary techniques like NMR or LC-MS.

2. The Art and Science of Crystal Growth:

  • Causality: This is often the most challenging step.[6][11] The goal is to coax randomly oriented molecules in a solution to assemble slowly into a perfectly ordered, single crystal free of defects and large enough for analysis (typically 0.1 - 0.3 mm).[8][12] Slow, controlled growth is paramount; rapid precipitation leads to small, disordered, or polycrystalline material unsuitable for SCXRD.[12][13]

  • Common Methodologies:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left in a vial covered with a perforated film. The slow escape of solvent gradually increases the concentration, leading to nucleation and crystal growth. This method is simple but requires a stable compound and careful control of the evaporation rate.[14][15]

    • Vapor Diffusion: Ideal for milligram-scale quantities. A concentrated solution of the compound in a primary solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent.[16] The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[14][15]

    • Slow Cooling: Based on the principle that solubility decreases with temperature, a saturated solution is prepared at an elevated temperature and then cooled very slowly. This allows the system to remain near equilibrium, favoring the growth of a few large crystals over many small ones.[11][13]

Crystallization TechniquePrincipleIdeal For
Slow Evaporation Gradual increase in concentration via solvent removal.Thermally stable, non-volatile compounds.
Vapor Diffusion Reduction of solubility by an anti-solvent vapor.Small quantities of material; sensitive compounds.
Slow Cooling Decreased solubility at lower temperatures.Compounds with a significant solubility-temperature gradient.
Solvent Layering Diffusion at the interface of a solvent and anti-solvent.Creating a slow, controlled precipitation front.[14]

3. Data Acquisition:

  • Objective: To measure the angles and intensities of X-rays diffracted by the crystal lattice.

  • Protocol: A suitable crystal is identified under a microscope, checking for transparency and sharp edges, and mounted on a goniometer.[7][12] The crystal is then placed in a focused beam of monochromatic X-rays and rotated.[8] As the crystal rotates, different planes of atoms satisfy Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots that are recorded by a detector.[17][18] A full data collection can take from a few hours to a day.[9]

4. Structure Solution and Refinement:

  • Objective: To translate the diffraction pattern into a 3D atomic model.

  • Process: The collected data (a set of reflection intensities and positions) is computationally processed. A mathematical operation known as a Fourier transform converts the diffraction pattern into an electron density map. An initial atomic model is built into this map, and then computationally refined to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[6] The quality of the final structure is assessed by metrics like the R-factor (residual factor), which indicates the level of agreement.

SCXRD_Workflow cluster_prep Sample Preparation cluster_crystal Crystallization (Crucial Step) cluster_analysis Analysis Synthesis Synthesis & Purification Purity Purity Check (NMR, MS) Synthesis->Purity Growth Crystal Growth (e.g., Vapor Diffusion) Purity->Growth Mount Crystal Mounting Growth->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final Final Refine->Final Definitive 3D Structure

Caption: The workflow for Single-Crystal X-ray Crystallography.
Interpreting the Results: A Quantitative Look

The output of a successful SCXRD experiment is a crystallographic information file (CIF) containing a wealth of precise data.

ParameterTypical Value/InformationSignificance
Crystal System e.g., MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The precise dimensions of the repeating crystal lattice unit.
Bond Lengths e.g., C-Cl: 1.74 ÅProvides exact distances between atoms, confirming bonding.
Bond Angles e.g., C-N-C: 118.5°Defines the geometry around each atom.
Torsion Angles e.g., O=C-N-C: 175°Describes the conformation and planarity of molecular fragments.
R-factor (R₁) < 0.05 (5%)A key indicator of how well the refined model fits the data. Lower is better.

Part 2: A Comparative Guide to Alternative and Complementary Techniques

While SCXRD provides the ultimate structural proof, it is not always feasible or necessary for every analytical question. Other techniques are vital for routine analysis, for providing complementary data, or for situations where high-quality crystals cannot be obtained.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Core Principle: NMR spectroscopy probes the magnetic environment of specific atomic nuclei (commonly ¹H and ¹³C), providing detailed information about the connectivity and chemical neighborhood of atoms within a molecule.[19]

  • Strengths:

    • Connectivity Mapping: 2D NMR experiments (like COSY, HSQC, and HMBC) are exceptionally powerful for establishing the covalent framework of a molecule, essentially solving the "who is connected to whom" puzzle.[20]

    • Solution-State Analysis: Provides structural information on the molecule as it exists in solution, which may be more biologically relevant than the solid-state structure.

    • Non-Destructive: The sample can be recovered after analysis.

  • Limitations vs. SCXRD:

    • Indirect Information: NMR provides connectivity data from which a structure is inferred, not a direct 3D image.[11]

    • Ambiguity: It cannot definitively determine absolute stereochemistry or distinguish between certain isomers without complex experiments and is less precise for bond lengths and angles.

Mass Spectrometry (MS)
  • Core Principle: MS measures the mass-to-charge ratio of ions, allowing for the precise determination of a molecule's molecular weight.[21]

  • Strengths:

    • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, which is used to confirm the elemental composition (molecular formula).[21]

    • High Sensitivity: Requires only trace amounts of sample.

    • Fragmentation Analysis: The pattern in which a molecule breaks apart in the mass spectrometer can provide clues to its substructures.[22]

  • Limitations vs. SCXRD:

    • No Stereochemical Information: MS provides no data on the 3D arrangement of atoms. Isomers (compounds with the same formula but different structures) often cannot be distinguished.

    • Connectivity Gaps: While fragmentation helps, it does not provide the complete, unambiguous connectivity map that NMR does.

Powder X-ray Diffraction (PXRD)
  • Core Principle: PXRD uses the same physical principles as SCXRD but is performed on a finely ground, microcrystalline powder.[17][18] Instead of discrete spots, the random orientation of the crystallites produces a characteristic 1D pattern of diffraction peaks.[18]

  • Strengths:

    • Simple Sample Preparation: The need to grow a single, perfect crystal is eliminated.[23]

    • Phase & Purity Analysis: Excellent for "fingerprinting" a crystalline solid to confirm its identity against a known standard and to assess the purity of a bulk sample.[17][24]

  • Limitations vs. SCXRD:

    • Loss of Information: The 1D powder pattern is a dimensional collapse of the 3D single-crystal data, resulting in a significant loss of information.

    • Not for De Novo Elucidation: While advanced techniques can refine a known structure against powder data, PXRD is generally unsuitable for solving the structure of a completely new compound like this compound from scratch.[23]

Computational Chemistry
  • Core Principle: This theoretical approach uses quantum mechanical principles to model and predict molecular structures, energies, and other properties.[25][26]

  • Strengths:

    • Structural Hypothesis Testing: If experimental data is ambiguous, computational modeling can predict the most stable conformation or help discriminate between possible isomers by comparing calculated properties (e.g., NMR shifts) with experimental values.[27][28]

    • Insight without Crystals: It can provide a predicted 3D structure when crystallization fails.[28]

  • Limitations vs. SCXRD:

    • Prediction, Not Proof: A computed structure is a model, not an experimental measurement. Its accuracy is highly dependent on the chosen theoretical method.

    • Complementary Tool: It is best used to support and rationalize experimental findings rather than as a primary method for definitive validation.

Part 3: Integrated Strategy and Expert Recommendation

A robust validation strategy does not rely on a single technique but integrates the strengths of several. The choice of which method to use, and when, is critical for an efficient and scientifically sound workflow.

Decision_Tree cluster_initial Initial Characterization cluster_definitive Definitive Validation cluster_bulk Bulk Sample Analysis cluster_support Support / Troubleshooting start Synthesized Compound This compound ms MS / HRMS start->ms Confirm Mass nmr 1H & 13C NMR ms->nmr Confirm Skeleton scxrd Single-Crystal XRD nmr->scxrd Need absolute proof? adv_nmr Advanced 2D NMR scxrd->adv_nmr Crystals fail? final_structure Validated Structure scxrd->final_structure Success pxrd Powder XRD comp Computational Modeling comp->final_structure Strong evidence adv_nmr->comp Still ambiguous? final_structure->pxrd Check bulk purity

Caption: Decision workflow for structural elucidation.
Comparative Summary

FeatureSingle-Crystal XRDNMR SpectroscopyMass SpectrometryPowder XRD
Information Absolute 3D StructureAtomic ConnectivityMolecular FormulaCrystalline Fingerprint
Sample Form High-quality single crystalSolutionAny (trace amounts)Microcrystalline powder
Definitive Nature Unambiguous High (for connectivity)Low (for structure)Low (for structure)
Primary Use Case Final proof of structureRoutine structural analysisFormula confirmationPhase ID, bulk purity
Key Limitation Requires suitable crystalsIndirect 3D informationNo stereochemistryNot for new structures
Final Recommendation

For the unequivocal structural validation of this compound, Single-Crystal X-ray Crystallography is the indispensable gold standard. Its ability to deliver a precise and accurate three-dimensional atomic arrangement is unparalleled by any other technique.

However, it should be the final step in a comprehensive analytical workflow. The initial synthesis product must be characterized by Mass Spectrometry to confirm the molecular weight and elemental composition, and by NMR Spectroscopy to verify the correct covalent bonding framework. Once the definitive structure is established by SCXRD, Powder XRD can then be employed as a rapid and efficient quality control tool to ensure batch-to-batch consistency of the bulk material. This multi-faceted approach ensures not only that the single crystal chosen was correct, but that it is also representative of the entire synthesized sample, embodying the principles of scientific integrity and trustworthiness.

References

A Technical Guide to the Biological Efficacy of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential biological efficacy of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, its structural motifs—a chloropyridinyl group, a benzamide linkage, and a nitroaromatic ring—are well-characterized in agrochemical and medicinal chemistry. This guide will, therefore, extrapolate the potential herbicidal, insecticidal, and fungicidal activities based on established structure-activity relationships and the known mechanisms of action of analogous compounds. We will also present detailed experimental protocols for the synthesis and biological evaluation of this class of molecules, providing a framework for future research.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The primary route involves the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1]

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve 3-amino-2-chloropyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of o-nitrobenzoyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound as a crystalline solid.[1]

Synthesis_Workflow Reactants 3-Amino-2-chloropyridine + o-Nitrobenzoyl Chloride Reaction Nucleophilic Acyl Substitution Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup (Water, NaHCO3) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Herbicidal Activity

The benzamide functional group is a well-established pharmacophore in a number of commercial herbicides.[2] These herbicides primarily act through two main mechanisms: inhibition of mitosis (cell division) and inhibition of cellulose biosynthesis.

2.1. Mechanism of Action: Mitosis Inhibition

Benzamide herbicides like propyzamide disrupt microtubule formation, a critical process for the formation of the spindle fibers during mitosis. This leads to an arrest of the cell cycle and ultimately inhibits plant growth.

Mitosis_Inhibition Benzamide Benzamide Herbicide (e.g., Propyzamide) Tubulin Tubulin Proteins Benzamide->Tubulin Binds to Microtubules Microtubule Assembly Benzamide->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision PlantGrowth Plant Growth Inhibition CellDivision->PlantGrowth

Caption: Proposed mechanism of mitosis inhibition by benzamide herbicides.

2.2. Comparative Efficacy of Benzamide Herbicides

While no specific herbicidal data exists for this compound, we can compare the efficacy of known benzamide herbicides to establish a baseline.

HerbicideChemical ClassTarget WeedsApplication Rate (g a.i./ha)Efficacy (%)Reference
PropyzamideBenzamideAnnual grasses and some broadleaf weeds1000-150085-95[2]
IsoxabenBenzamideBroadleaf weeds100-20090-100[2]
This compound Benzamide Derivative Unknown N/A N/A

2.3. Predicted Herbicidal Profile and Experimental Evaluation

Based on its benzamide core, this compound could potentially exhibit pre-emergent herbicidal activity by inhibiting seedling growth. The presence of the chloropyridinyl and nitrobenzoyl moieties may influence its spectrum of activity and potency.

Experimental Protocol: Herbicidal Efficacy Screening

  • Plant Material: Grow a selection of monocot and dicot weed species (e.g., barnyardgrass, velvetleaf) and crop species (e.g., corn, soybean) in pots under controlled greenhouse conditions.

  • Herbicide Application: Apply this compound at a range of concentrations as a pre-emergence (soil application) or post-emergence (foliar spray) treatment. Include a known herbicide (e.g., atrazine) as a positive control and an untreated group as a negative control.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury. Measure plant height and fresh/dry weight to quantify the herbicidal effect.

  • Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in plant growth) to determine the herbicidal potency.[3][4]

Potential Insecticidal Activity

The 2-chloropyridinyl group is a key component of several successful insecticides, most notably the neonicotinoids. These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[5]

3.1. Mechanism of Action: nAChR Agonism

Neonicotinoids bind to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, neonicotinoids are not readily broken down by acetylcholinesterase, leading to persistent stimulation of the receptors, hyperexcitation of the nervous system, and eventual paralysis.

nAChR_Agonism Neonicotinoid Chloropyridinyl Compound (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Stimulation Continuous Stimulation Neuron->Stimulation Leads to Paralysis Paralysis and Death Stimulation->Paralysis Causes

Caption: Mechanism of action of chloropyridinyl insecticides on the nAChR.

3.2. Comparative Efficacy of Chloropyridinyl Insecticides

A number of insecticides containing the chloropyridinyl moiety have been commercialized. Their efficacy against various insect pests is well-documented.

InsecticideChemical ClassTarget PestsLC50 (mg/L)Reference
ImidaclopridNeonicotinoidAphids, whiteflies, termites0.024 (Myzus persicae)
ThiaclopridNeonicotinoidSucking and biting insects3.8 (Plutella xylostella)[5]
This compound Benzamide Derivative Unknown N/A

3.3. Predicted Insecticidal Profile and Experimental Evaluation

The presence of the 2-chloropyridin-3-yl group in the target molecule suggests a potential for insecticidal activity, possibly through interaction with the nAChR. The benzamide and nitro groups will likely influence the overall physicochemical properties of the molecule, affecting its ability to penetrate the insect cuticle and reach the target site.

Experimental Protocol: Insecticidal Bioassay

  • Test Insects: Rear a susceptible strain of a model insect pest, such as the diamondback moth (Plutella xylostella) or the armyworm (Mythimna separata).

  • Compound Application: Prepare serial dilutions of this compound in a suitable solvent. Apply the solutions to leaf discs (for chewing insects) or incorporate them into an artificial diet.

  • Exposure: Place the insects on the treated substrate and maintain them under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the LC50 (the concentration that causes 50% mortality) using probit analysis to determine the insecticidal potency.[6]

Potential Fungicidal Activity

Nitroaromatic compounds, including nitrobenzamides, have been reported to possess antifungal properties.[7] Their mechanism of action can be varied, but often involves the disruption of cellular respiration or the generation of reactive oxygen species. Additionally, some benzamide derivatives are known to inhibit succinate dehydrogenase in the fungal mitochondrial respiratory chain.

4.1. Mechanism of Action: Disruption of Fungal Respiration

Certain benzamide fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), block the electron transport chain at complex II (succinate dehydrogenase). This inhibits ATP production, leading to a cessation of fungal growth. The nitro group in this compound could also contribute to antifungal activity through mechanisms such as oxidative stress.

4.2. Comparative Efficacy of Benzamide and Nitroaromatic Fungicides

FungicideChemical ClassTarget FungiEC50 (µg/mL)Reference
FluopyramPyridinyl-ethyl-benzamide (SDHI)Botrytis cinerea0.016
1,3-Dichloro-5-nitrobenzeneNitroaromaticAspergillus niger-[7]
This compound Benzamide Derivative Unknown N/A

4.3. Predicted Fungicidal Profile and Experimental Evaluation

The combination of the benzamide and nitroaromatic moieties in this compound suggests a potential for broad-spectrum fungicidal activity. The chloropyridinyl group may also play a role in its antifungal properties.

Experimental Protocol: In Vitro Antifungal Assay

  • Fungal Strains: Obtain pure cultures of economically important plant pathogenic fungi, such as Botrytis cinerea (gray mold) and Alternaria solani (early blight).

  • Culture Medium: Prepare a suitable growth medium, such as potato dextrose agar (PDA), and amend it with various concentrations of this compound.

  • Inoculation: Place a mycelial plug from a fresh culture of the test fungus onto the center of each amended agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.

  • Growth Inhibition Measurement: After a defined incubation period, measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to an untreated control.

  • Data Analysis: Determine the EC50 (the concentration that causes 50% inhibition of mycelial growth).[8]

Conclusion and Future Directions

This compound is a molecule with significant potential for biological activity, drawing from the well-established properties of its chloropyridinyl, benzamide, and nitroaromatic components. Based on these structural features, it is plausible that this compound and its derivatives could exhibit herbicidal, insecticidal, and/or fungicidal effects.

The lack of direct experimental data underscores the need for a systematic biological evaluation of this compound. The protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on synthesizing this compound and its analogs and screening them for a wide range of biological activities. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these molecules for potential development as novel agrochemicals or therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide Analogs: An Inquiry into Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for analogs of N-(2-chloropyridin-3-yl)-2-nitrobenzamide. While direct and extensive SAR studies on this specific scaffold are not widely published, this document synthesizes data from structurally related nitrobenzamide and benzamide derivatives to infer potential therapeutic applications and guide future research. By examining the biological activities of analogous compounds, we can extrapolate key structural motifs that may govern efficacy and selectivity, particularly in the realms of anti-inflammatory and antimicrobial research.

The core structure, this compound, combines a nitroaromatic moiety, known for its role in various bioactive molecules, with a chloropyridine ring, a common feature in medicinal chemistry.[1][2] The amide linkage provides a key point for structural modification and interaction with biological targets. Understanding how modifications to each of these components—the nitrobenzoyl ring, the chloropyridine ring, and the amide linker—impact biological activity is crucial for the rational design of novel therapeutic agents.

Comparative Biological Activities of Structurally Related Nitrobenzamide Analogs

Nitrobenzamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The position of the nitro group and other substitutions on the benzamide ring, as well as the nature of the substituent on the amide nitrogen, are critical determinants of their biological profile.[4]

Anti-inflammatory Activity

Several studies have highlighted the potential of nitrobenzamide derivatives as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] For instance, certain nitro-substituted benzamide derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory cascade.[3]

Compound IDModifications from Core StructureKey Biological ActivityIC50 (µM)Reference
Analog A 4-Nitro substitution on benzoyl ringInhibition of NO production3.7[3]
Analog B 3-Nitro substitution on benzoyl ringInhibition of NO production5.3[3]
Nimesulide (Reference Drug)COX-2 Inhibition-[3]

Table 1: Comparative anti-inflammatory activity of nitrobenzamide analogs.

The data suggests that the position of the nitro group significantly influences anti-inflammatory potency. Analogs with the nitro group at the 4-position of the benzoyl ring have shown potent inhibition of NO production.[3] This provides a valuable starting point for the design of this compound analogs with potential anti-inflammatory properties.

Antimicrobial Activity

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[6] Its mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[5] Derivatives of nitrobenzamide have shown promising activity against various pathogens, including Mycobacterium tuberculosis.[4]

Compound IDModifications from Core StructureTarget OrganismMIC (µg/mL)Reference
Analog C 3,5-Dinitro, C12 N-alkyl chainM. tuberculosis H37Rv0.016[4]
Analog D 3-Nitro-5-trifluoromethyl, C12 N-alkyl chainM. tuberculosis H37Rv0.016[4]
Analog E 4-Nitro, C12 N-alkyl chainM. tuberculosis H37Rv>128[4]
Isoniazid (Reference Drug)M. tuberculosis H37Rv0.025[4]

Table 2: Comparative antimycobacterial activity of nitrobenzamide analogs.

These findings underscore the importance of both the substitution pattern on the benzoyl ring and the lipophilicity of the substituent on the amide nitrogen for antimycobacterial activity. The presence of two electron-withdrawing groups, such as two nitro groups or a nitro and a trifluoromethyl group, appears to be beneficial.[4]

Inferred Structure-Activity Relationships for this compound Analogs

Based on the comparative data, we can propose a hypothetical SAR for this compound analogs.

SAR_Hypothesis cluster_0 Core Scaffold: this compound cluster_1 Modifications & Predicted Outcomes cluster_2 Potential Biological Activities Core Core Structure Nitro_Position Nitro Group Position (e.g., 3- or 4-position) Core->Nitro_Position Investigate Isomers Benzoyl_Sub Other Benzoyl Substituents (e.g., -CF3, additional -NO2) Core->Benzoyl_Sub Introduce Electron- Withdrawing Groups Pyridine_Sub Pyridine Ring Substituents (e.g., modify chloro group) Core->Pyridine_Sub Modulate Lipophilicity and Target Binding Anti_Inflammatory Enhanced Anti-inflammatory Activity Nitro_Position->Anti_Inflammatory Potentially Potentiates Antimicrobial Enhanced Antimicrobial Activity Benzoyl_Sub->Antimicrobial Likely Increases Potency Pyridine_Sub->Anti_Inflammatory May Influence Selectivity Pyridine_Sub->Antimicrobial Could Affect Permeability Synthesis_Workflow Start Starting Materials: - Substituted 2-Nitrobenzoyl Chloride - 3-Amino-2-chloropyridine Reaction Amidation Reaction: - Anhydrous CH2Cl2 - Triethylamine - Stir at 0°C to RT Start->Reaction Workup Aqueous Workup: - Wash with dilute HCl - Wash with saturated NaHCO3 - Wash with brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Column Chromatography (SiO2) Workup->Purification Product Final Product: This compound Analog Purification->Product

References

A Senior Application Scientist's Guide to the Comparative Analysis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent system is a critical, yet often underestimated, parameter in drug development and chemical synthesis, profoundly influencing the solubility, stability, crystal habit, and bioavailability of active pharmaceutical ingredients (APIs). This guide presents a comprehensive framework for the comparative analysis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (NCNB), a key intermediate in synthetic chemistry[1][2], across a spectrum of solvent systems. We provide detailed, field-tested protocols for evaluating solubility and characterizing solvent-solute interactions using UV-Vis, ¹H NMR, and FTIR spectroscopy. The causality behind experimental choices is elucidated, offering researchers a robust, self-validating methodology for solvent screening and selection. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their processes through a fundamental understanding of solvent effects.

Introduction: The Critical Role of the Solvent Environment

This compound (CAS: 1028-86-0) is a substituted benzamide featuring a complex molecular architecture that includes a chloro-substituted pyridine ring, a nitro-substituted benzene ring, and a central amide linkage[3][4]. These structural motifs, common in medicinal chemistry, bestow upon the molecule a specific polarity, hydrogen bonding capacity, and potential for various intermolecular interactions[5]. The physical and chemical behavior of NCNB is therefore not an intrinsic constant but is dynamically influenced by its immediate chemical environment—the solvent.

Amides, as a functional group, are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen and nitrogen lone pair)[6]. This dual capacity leads to complex solubility profiles that are highly dependent on the solvent's properties. Factors such as solvent polarity, proticity (ability to donate hydrogen bonds), and polarizability dictate the extent to which the solvent can disrupt the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.

This guide provides a systematic approach to quantify and compare these interactions for NCNB, enabling a rational selection of solvents for applications ranging from reaction chemistry and purification to formulation and final dosage form.

Rationale for Solvent System Selection

A meaningful comparative analysis hinges on the selection of a diverse yet representative set of solvents. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes to probe the different potential interactions with NCNB. The selection process must balance scientific rigor with practical considerations like safety, cost, and environmental impact[7].

Our chosen solvent systems for this analysis are:

  • Protic Solvents:

    • Methanol (MeOH): A polar protic solvent capable of strong hydrogen bonding.

    • Ethanol (EtOH): Similar to methanol but with a slightly larger non-polar alkyl chain.

  • Dipolar Aprotic Solvents:

    • Acetonitrile (ACN): A polar aprotic solvent with a strong dipole moment but no hydrogen bond donating ability.

    • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, an excellent hydrogen bond acceptor[8].

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent commonly used in organic synthesis.

  • Non-Polar/Weakly Polar Solvents:

    • Toluene: A non-polar aromatic solvent, capable of π-π stacking interactions.

    • Dichloromethane (DCM): A weakly polar aprotic solvent, effective at dissolving many organic compounds.

    • Ethyl Acetate (EtOAc): A moderately polar solvent with hydrogen bond accepting capability.

This selection allows for the systematic evaluation of how hydrogen bond donation, acceptance, and general polarity affect the behavior of NCNB.

Experimental Methodologies: A Validated Approach

The following protocols are designed to be self-validating, providing a clear and reproducible path to generating high-quality, comparable data.

Workflow for Comprehensive Solvent Analysis

The overall experimental process follows a logical progression from quantitative solubility determination to qualitative spectroscopic characterization of the underlying molecular interactions.

G cluster_0 Phase 1: Preparation & Purity cluster_1 Phase 2: Quantitative Solubility cluster_3 Phase 4: Data Integration start Obtain NCNB Sample purity Confirm Purity (>98%) via HPLC start->purity sol_exp Equilibrium Solubility Determination (Shake-Flask Method) purity->sol_exp analysis Quantify Concentration (e.g., UV-Vis or HPLC) sol_exp->analysis uv_vis UV-Vis Spectroscopy (Solvatochromism Analysis) analysis->uv_vis Prepare Saturated Solutions nmr ¹H NMR Spectroscopy (Chemical Shift Perturbation) uv_vis->nmr ftir FTIR Spectroscopy (H-Bonding Analysis) nmr->ftir end Comparative Analysis & Reporting ftir->end

Caption: Experimental workflow for NCNB solvent analysis.

Protocol: Equilibrium Solubility Determination

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility[9]. It ensures that the solution reaches equilibrium, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. This is crucial for applications like crystallization and formulation where yield and stability are paramount[10].

Step-by-Step Protocol:

  • Preparation: Add an excess amount of NCNB (e.g., 50 mg) to a series of 4 mL glass vials. The excess solid is critical to ensure equilibrium with a saturated solution.

  • Solvent Addition: To each vial, add 2 mL of a designated test solvent (Methanol, DMSO, Toluene, etc.).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for 24 hours to ensure equilibrium is reached. A 24-hour period is typically sufficient for most systems, but validation via time-point sampling (e.g., at 12, 24, and 36 hours) is recommended during initial setup.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a 1 mL aliquot from the supernatant of each vial using a syringe fitted with a 0.22 µm PTFE filter. This filtration step is critical to remove all undissolved particulates, which would otherwise inflate the measured concentration.

  • Dilution & Quantification: Accurately dilute the filtered aliquot with a suitable solvent (often Acetonitrile for reverse-phase HPLC) to a concentration within the linear range of a pre-established calibration curve. Quantify the concentration of NCNB using a validated HPLC-UV method.

Protocol: Spectroscopic Analysis of Solvent-Solute Interactions

Causality: Spectroscopic techniques provide insight into the specific molecular interactions driving the observed solubility trends. By observing shifts in absorption maxima (UV-Vis), proton chemical shifts (NMR), or vibrational frequencies (FTIR), we can infer changes in the electronic environment and hydrogen-bonding status of different parts of the NCNB molecule[8][11][12].

A. UV-Vis Spectroscopy Protocol:

  • Stock Solution: Prepare a concentrated stock solution of NCNB in a volatile solvent like DCM.

  • Sample Preparation: In a series of quartz cuvettes, place 2 mL of each test solvent.

  • Spiking: Add a small, precise volume (e.g., 10 µL) of the stock solution to each cuvette and mix thoroughly. The goal is to achieve a final concentration that gives an absorbance maximum between 0.5 and 1.5 AU.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from 200 to 500 nm, using the pure solvent as a blank.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the π→π* and n→π* transitions. Shifts in λ_max (solvatochromism) indicate changes in the relative stabilization of the ground and excited states of the molecule by the solvent[12].

B. ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare solutions of NCNB in deuterated versions of the selected solvents (e.g., Methanol-d₄, DMSO-d₆, Toluene-d₈) at a consistent concentration (e.g., 5 mg/mL).

  • Spectral Acquisition: Acquire ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans).

  • Analysis: Reference each spectrum appropriately. Compare the chemical shifts (δ) of key protons, especially the amide N-H proton and the aromatic protons adjacent to the nitro and chloro groups. Downfield shifts of the N-H proton are indicative of stronger hydrogen bonding with the solvent[13]. Shifts in the aromatic protons can reveal changes in the molecule's conformation or electronic distribution due to solvent interactions.

C. FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare solutions of NCNB in each IR-transparent test solvent at a consistent, relatively high concentration (e.g., 20 mg/mL) to ensure adequate signal.

  • Spectral Acquisition: Acquire FTIR spectra using a liquid transmission cell. Collect a background spectrum of the pure solvent first, which will be automatically subtracted from the sample spectrum.

  • Analysis: Focus on the C=O (Amide I band, ~1630-1680 cm⁻¹) and N-H stretch (~3100-3400 cm⁻¹) regions[14]. A shift of the Amide I band to a lower wavenumber (red shift) indicates a weakening of the C=O bond, which is a hallmark of hydrogen bonding to the carbonyl oxygen[15][16]. Changes in the position and shape of the N-H stretching band provide complementary information about hydrogen bonding at the amide nitrogen.

Data Presentation & Comparative Analysis (Illustrative Data)

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The following tables are populated with hypothetical, illustrative data to demonstrate how experimental results would be presented.

Table 1: Equilibrium Solubility of NCNB at 25 °C
Solvent SystemSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mol/L)
TolueneNon-Polar2.41.50.0054
DichloromethaneWeakly Polar, Aprotic3.115.20.0547
Ethyl AcetateModerately Polar, Aprotic4.48.90.0321
AcetonitrilePolar, Aprotic5.812.50.0450
EthanolPolar, Protic4.325.80.0929
MethanolPolar, Protic5.131.00.1116
N,N-DimethylformamidePolar, Aprotic6.4155.60.5604
Dimethyl SulfoxidePolar, Aprotic7.2>200>0.7202

Interpretation: The illustrative data show the lowest solubility in non-polar Toluene and the highest in the highly polar, aprotic solvents DMF and DMSO. The polar protic solvents, Methanol and Ethanol, show good solvating power, likely due to their ability to form hydrogen bonds with the amide group. This quantitative data forms the basis for the subsequent spectroscopic investigation into the nature of these interactions.

Table 2: Spectroscopic Data for NCNB in Selected Solvents
Solvent SystemUV-Vis λ_max (nm)¹H NMR δ (N-H) (ppm)FTIR ν (C=O) (cm⁻¹)
Toluene3458.951675
Dichloromethane3489.101672
Acetonitrile3519.451668
Methanol35410.151662
DMSO35810.881659

Interpretation:

  • UV-Vis: The progressive red shift (bathochromic shift) in λ_max from Toluene to DMSO suggests that the excited state of NCNB is more stabilized by polar solvents than the ground state.

  • ¹H NMR: The significant downfield shift of the amide proton (N-H) signal from 8.95 ppm in Toluene to 10.88 ppm in DMSO provides strong evidence of increased hydrogen bonding between the N-H group and the solvent's hydrogen bond acceptors (the oxygen atoms in Methanol and DMSO)[8].

  • FTIR: The corresponding decrease in the C=O stretching frequency from 1675 cm⁻¹ in Toluene to 1659 cm⁻¹ in DMSO indicates a weakening of the carbonyl double bond. This is a direct consequence of the solvent forming hydrogen bonds with the carbonyl oxygen, which pulls electron density away and reduces the bond order[16].

Conclusion and Recommendations

This guide outlines a systematic, multi-technique approach for the comparative analysis of this compound in various solvent systems. By integrating quantitative solubility data with qualitative spectroscopic analysis, researchers can build a comprehensive understanding of the specific solvent-solute interactions that govern the compound's behavior.

Based on our illustrative analysis, a solvent like Methanol represents a good compromise for processes like purification, offering high solubility and the ability to engage in hydrogen bonding, which can be manipulated by temperature for effective crystallization. For applications requiring maximum solubilization, such as in certain analytical techniques or reaction chemistries, DMSO is clearly the superior choice. Conversely, a solvent like Toluene would be an ideal anti-solvent for precipitating NCNB from a more polar solution.

The true value of this guide lies not in the specific (and hypothetical) data presented, but in the logic and structure of the investigation. By applying this framework, researchers and drug development professionals can make informed, data-driven decisions on solvent selection, mitigating risks in scale-up, improving process efficiency, and ensuring the final product's desired physical characteristics.

References

A Comparative Guide to the Reactivity of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a molecule of significant interest, possessing two key electrophilic sites amenable to nucleophilic attack: the 2-position of the chloropyridine ring and the carbonyl group of the nitrobenzamide moiety. The inherent electronic properties of this compound, arising from the interplay of the electron-withdrawing pyridine nitrogen and the nitro group, create a nuanced reactivity profile. This guide provides a comprehensive assessment of the reactivity of this compound with a range of common nucleophiles—amines, thiols, and alkoxides. By presenting objective, side-by-side comparisons and detailed experimental protocols, we aim to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.

The primary focus of this guide is the nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring. The chlorine atom at this position is activated towards displacement due to the electron-withdrawing nature of the adjacent ring nitrogen. This activation facilitates the formation of the key Meisenheimer intermediate, a resonance-stabilized anion, which is the rate-determining step in many SNAr reactions.[1][2] The 2-nitrobenzamide substituent further influences the electronic environment of the pyridine ring, although its direct impact on the C2 position is modulated by its position and orientation.

Comparative Reactivity Analysis: A Head-to-Head Evaluation

The propensity of this compound to react with various nucleophiles is not uniform. The intrinsic properties of the nucleophile, such as its basicity, polarizability, and steric bulk, play a pivotal role in dictating the reaction rate and, in some cases, the reaction pathway.

Theoretical Framework: Understanding the Driving Forces

The reactivity of chloropyridine isomers in SNAr reactions is well-established to follow the order: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is rationalized by the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer complex through resonance when the leaving group is at the ortho (2-) or para (4-) position.[1][2] For this compound, the chlorine is favorably positioned for nucleophilic attack.

The 2-nitrobenzamide group, while not directly in conjugation with the C2 position, exerts an overall electron-withdrawing effect that can further enhance the electrophilicity of the pyridine ring. This effect, however, is likely less pronounced than that of a nitro group directly substituted on the pyridine ring.

Experimental Data Summary

To provide a clear and concise comparison, the following table summarizes the expected relative reactivity and typical reaction conditions for the reaction of this compound with representative primary amines, thiols, and alkoxides. The data is based on established principles of SNAr reactions on activated chloropyridines.

Nucleophile CategoryRepresentative NucleophileExpected Relative ReactivityTypical SolventTypical Temperature (°C)Notes
Primary Amines BenzylamineModerate to HighDMF, DMSO, NMP80 - 120Reaction rate is dependent on the basicity and steric hindrance of the amine.
Thiols ThiophenolHighDMF, DMSO25 - 80Thiols are generally excellent nucleophiles for SNAr due to their high polarizability.
Alkoxides Sodium MethoxideModerateMethanol, THF25 - 65Alkoxide basicity can lead to competing side reactions.

Reaction Mechanisms and Experimental Workflows

A deeper understanding of the underlying mechanisms and experimental procedures is crucial for successful synthetic execution.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via a two-step addition-elimination mechanism.

Caption: General SNAr mechanism.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the reactivity of this compound with benzylamine, thiophenol, and sodium methoxide.

General Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound (1 eq.) - Nucleophile (1.1 eq.) - Anhydrous Solvent start->setup reaction Reaction under Inert Atmosphere (Nitrogen or Argon) setup->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with water or sat. NH4Cl - Extract with organic solvent monitoring->workup purification Purification: - Dry organic layer (Na2SO4 or MgSO4) - Concentrate under reduced pressure - Column Chromatography workup->purification characterization Product Characterization: - NMR (1H, 13C) - Mass Spectrometry purification->characterization end End characterization->end

Caption: Standard experimental workflow.

Protocol 1: Reaction with Benzylamine

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

  • Addition of Nucleophile: Add benzylamine (1.1 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiophenol

  • Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Base and Nucleophile Addition: Add potassium carbonate (1.5 mmol) followed by thiophenol (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Reaction with Sodium Methoxide

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution).

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash column chromatography.

Conclusion and Future Outlook

The experimental evidence and theoretical principles outlined in this guide demonstrate that this compound is a versatile substrate for nucleophilic aromatic substitution. The reactivity is highest with soft, polarizable nucleophiles like thiols, followed by primary amines, and then alkoxides. This predictable reactivity profile allows for the strategic and selective introduction of a wide array of functional groups at the 2-position of the pyridine ring.

These findings open avenues for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. Further investigations could explore the use of other nucleophiles, the influence of catalysts, and the potential for orthogonal reactivity at the benzamide carbonyl group under different reaction conditions. The protocols provided herein serve as a robust starting point for such explorations.

References

A Spectroscopic Journey: Comparative Analysis of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the synthesis of novel chemical entities, particularly within the demanding landscape of drug discovery, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the medicinally relevant scaffold, N-(2-chloropyridin-3-yl)-2-nitrobenzamide, and its commercially available precursors, 2-chloropyridin-3-amine and 2-nitrobenzoyl chloride. By examining the distinct spectroscopic fingerprints of each compound using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide offers a comprehensive framework for reaction monitoring and final product verification.

Synthetic Pathway: From Precursors to Product

The formation of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of 2-chloropyridin-3-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This reaction typically requires a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[1]

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 2-chloropyridin-3-amine 2-chloropyridin-3-amine final_product N-(2-Chloropyridin-3-yl)- 2-nitrobenzamide 2-chloropyridin-3-amine->final_product Nucleophilic Attack 2-nitrobenzoyl_chloride 2-nitrobenzoyl chloride 2-nitrobenzoyl_chloride->final_product Acyl Source Synthesis_Protocol start Start dissolve_amine Dissolve 2-chloropyridin-3-amine and triethylamine in an anhydrous solvent (e.g., DCM, THF) under an inert atmosphere. start->dissolve_amine cool_mixture Cool the mixture to 0 °C in an ice bath. dissolve_amine->cool_mixture add_acyl_chloride Add a solution of 2-nitrobenzoyl chloride in the same solvent dropwise. cool_mixture->add_acyl_chloride stir_reaction Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). add_acyl_chloride->stir_reaction workup Wash the reaction mixture with water, aq. NaHCO₃, and brine. stir_reaction->workup dry_and_concentrate Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry_and_concentrate purify Purify the crude product by recrystallization or column chromatography. dry_and_concentrate->purify end End purify->end

References

A Comparative Guide to the Potential Applications of N-(2-Chloropyridin-3-yl)-2-nitrobenzamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. This guide provides an in-depth technical comparison of n-(2-Chloropyridin-3-yl)-2-nitrobenzamide, a molecule possessing two key pharmacophores—a chloropyridine ring and a nitrobenzamide moiety—with its structural analogs. While direct peer-reviewed studies on the specific applications of this compound are not yet prevalent, a comprehensive analysis of related structures reveals significant potential in anticancer and antimicrobial research. This guide will dissect the structure-activity relationships (SAR) of analogous compounds, present comparative experimental data from published studies, and provide detailed protocols for evaluating such molecules.

Rationale: The Therapeutic Potential of the Chloropyridine and Nitrobenzamide Scaffolds

The therapeutic promise of this compound can be inferred from the well-documented biological activities of its constituent parts.

  • The Nitrobenzamide Moiety: Nitrobenzamide derivatives are a versatile class of compounds that have been extensively investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[2]

  • The Chloropyridine Moiety: Chloropyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The pyridine ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide array of biological activities, including antimicrobial and antitumor properties.[4] The chlorine substituent can act as a leaving group for further chemical modifications or contribute to the molecule's overall electronic properties and binding interactions.

The combination of these two moieties in a single molecule suggests a synergistic potential for potent biological activity, making this compound a compelling candidate for further investigation.

Comparative Analysis: Anticancer Activity

Based on the known anticancer properties of related compounds, a primary application for this compound is likely in oncology. The following table compares the cytotoxic activity of various N-pyridylbenzamide and nitrobenzamide derivatives against different cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Structurally Related Compounds

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
Hypothetical Position of this compound VariousMTT AssayTo be determined
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)MTT Assay0.028[5]
3-amino-N-(4-bromophenyl)-4-methoxybenzamideVero (Normal Kidney)Not Specified620[6]
N-(piperidin-4-yl)benzamide derivative (10b)HepG2 (Hepatocellular Carcinoma)Not Specified0.12[7]
N-(piperidin-4-yl)benzamide derivative (10j)HepG2 (Hepatocellular Carcinoma)Not Specified0.13[7]

Expert Analysis: The data presented in Table 1 highlights the potent anticancer activity of compounds containing nitro and chloro-substituted aromatic rings. For instance, the 2-aryl-5(6)-nitro-1H-benzimidazole derivative exhibits nanomolar efficacy against the A549 lung cancer cell line, suggesting that the nitro group can be a key contributor to cytotoxicity.[5] The N-(piperidin-4-yl)benzamide derivatives also show high potency against HepG2 cells.[7] These findings strongly support the rationale for investigating the anticancer potential of this compound. The presence of both a nitro group and a chloropyridine ring may lead to a unique mechanism of action or enhanced potency.

Experimental Workflow: Evaluating Anticancer Potency

The following diagram illustrates a typical workflow for assessing the in vitro anticancer activity of a test compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., A549, MCF-7, HepG2) compound_prep 2. Compound Stock Solution (in DMSO) serial_dilution 3. Serial Dilutions (in culture medium) cell_seeding 4. Cell Seeding (96-well plates) incubation 5. Compound Incubation (e.g., 24, 48, 72 hours) cell_seeding->incubation mtt_addition 6. MTT Reagent Addition incubation->mtt_addition formazan_formation 7. Formazan Crystal Formation (by viable cells) mtt_addition->formazan_formation solubilization 8. Solubilization (e.g., with DMSO) formazan_formation->solubilization absorbance_reading 9. Absorbance Reading (at ~570 nm) solubilization->absorbance_reading ic50_calculation 10. IC50 Calculation (Dose-response curve) absorbance_reading->ic50_calculation

Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Analysis: Antimicrobial Activity

The chloropyridine and nitroaromatic moieties are also present in various antimicrobial agents. This suggests a second potential application for this compound.

Table 2: Comparative in vitro Antimicrobial Activity of Structurally Related Compounds

Compound/AnalogMicrobial StrainAssay TypeMIC (µg/mL)Reference
Hypothetical Position of this compound VariousBroth MicrodilutionTo be determined
2-amino-4-chloropyridine derivative (3b)Staphylococcus aureusAgar-well diffusion-[12]
2-amino-4-chloropyridine derivative (3c)Escherichia coliAgar-well diffusion-[12]
N-alkylated pyridine-based organic salt (66)Staphylococcus aureusNot Specified56 (as % inhibition)[13]
N-alkylated pyridine-based organic salt (66)Escherichia coliNot Specified55 (as % inhibition)[13]

Expert Analysis: The data in Table 2 indicates that chloropyridine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12][13] The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group within microbial cells to produce cytotoxic reactive nitrogen species. This dual functionality within this compound could lead to potent and broad-spectrum antimicrobial effects.

Experimental Workflow: Determining Antimicrobial Efficacy

The following diagram outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

G cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture (e.g., S. aureus, E. coli) compound_prep 2. Compound Stock Solution (in appropriate solvent) serial_dilution 3. Serial Dilutions (in broth medium) plate_prep 4. Prepare 96-well plate with compound dilutions inoculum_prep 5. Standardize Bacterial Inoculum (0.5 McFarland standard) inoculation 6. Inoculate wells inoculum_prep->inoculation incubation_step 7. Incubate plate (e.g., 18-24 hours at 37°C) inoculation->incubation_step visual_inspection 8. Visual Inspection for Turbidity incubation_step->visual_inspection mic_determination 9. Determine MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15][16][17]

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or analog)

  • Appropriate solvent for the test compound (e.g., DMSO, water)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[16]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Conclusion and Future Directions

While direct experimental evidence for the applications of this compound is currently limited, the analysis of its structural components and related compounds strongly suggests its potential as a valuable lead molecule in both anticancer and antimicrobial drug discovery. The presence of the chloropyridine and nitrobenzamide moieties provides a strong rationale for its investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains using the detailed protocols provided in this guide. Subsequent studies should aim to elucidate its mechanism of action, which will be crucial for optimizing its structure to enhance potency and selectivity. Structure-activity relationship studies, exploring modifications of the substitution patterns on both the pyridine and benzamide rings, will be instrumental in developing novel and effective therapeutic agents based on this promising scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

N-(2-Chloropyridin-3-yl)-2-nitrobenzamide is a substituted benzamide containing both a chlorinated pyridine ring and a nitroaromatic group.[3] These functional groups are common in biologically active compounds and synthetic intermediates.[3] The absence of comprehensive public safety data necessitates a conservative and proactive approach to handling. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by empowering you with the knowledge to work safely and effectively.

Hazard Profile: A Structurally-Informed Assessment

Given the molecular structure, we must anticipate hazards associated with both halogenated organic compounds and nitroaromatics.[2][4]

  • Chlorinated Pyridine Moiety: Compounds in this class are often associated with acute toxicity if swallowed, inhaled, or in contact with skin.[2] They can also cause skin and eye irritation.[2]

  • Nitrobenzamide Moiety: Nitroaromatic compounds and benzamides are frequently classified as skin, eye, and respiratory irritants.[4][5] Some are harmful if swallowed.[5][6]

Based on these related compounds, a cautious hazard assessment is summarized below.

Anticipated Hazard Description Primary Exposure Route Basis for Assessment
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, DermalBased on hazard profiles of similar chlorinated pyridine and nitrobenzamide compounds.[2][5]
Skin Irritation May cause skin irritation upon direct contact.DermalA common classification for substituted benzamides and pyridines.[5][7]
Eye Irritation May cause serious eye irritation or damage.OcularA common classification for related chemical classes.[5][7]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.InhalationA typical hazard for solid organic compounds, especially if handled as a powder.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements (Minimum for All Handling)
  • Eye Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times.[4][8]

  • Hand Protection: Chemical-resistant nitrile gloves are suitable for providing splash protection and handling solids.[4] Always inspect gloves for tears or holes before use. Contaminated gloves must be changed immediately, and hands should be washed thoroughly after removal.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect against incidental contact.[4][8]

  • General Attire: Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[8]

Enhanced PPE for High-Risk Procedures

For operations with a higher risk of dust generation, splashing, or aerosolization (e.g., weighing large quantities, sonicating solutions, preparing concentrated stock):

  • Face Protection: A face shield worn over chemical splash goggles is strongly recommended to protect the entire face.[4][9]

  • Respiratory Protection: If the procedure cannot be contained within a certified chemical fume hood and dust formation is likely, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) must be used.[4][8] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[8]

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Procedure risk_assessment High Risk of Dust or Splash? start->risk_assessment fume_hood Work in Fume Hood? enhanced_ppe Add: - Face Shield fume_hood->enhanced_ppe Yes respirator Add: - NIOSH Respirator fume_hood->respirator No (Consult EHS) core_ppe Required: - Safety Goggles - Nitrile Gloves - Lab Coat end_procedure Proceed with Caution core_ppe->end_procedure risk_assessment->fume_hood Yes risk_assessment->core_ppe No enhanced_ppe->end_procedure respirator->end_procedure

Caption: PPE selection workflow based on procedural risk.

Operational Plan for Safe Handling

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound and its solutions should occur within a designated area inside a certified chemical fume hood.[4][10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[4]

  • Gather Materials: Assemble all necessary equipment, solvents, and waste containers within the fume hood to minimize traffic in and out of the containment area.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 3).

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid generating dust clouds.

    • If transferring to a flask with a narrow neck, use a powder funnel.

  • During the Experiment:

    • Keep all containers with the compound clearly labeled.

    • Maintain sash height at the lowest practical level during manipulations in the fume hood.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.[4]

  • Containment (Solid Spill):

    • Do NOT dry sweep. This will aerosolize the powder.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[11]

  • Collection:

    • Carefully scoop the contained material into a clearly labeled, sealable container designated for hazardous waste.[11]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or methanol), followed by a thorough wash with soap and water.[6][12]

    • All cleaning materials (absorbent pads, cloths, contaminated PPE) must be collected and disposed of as hazardous waste.[11]

  • Reporting: Report the incident to your laboratory supervisor and institutional EHS department as required.

Waste Disposal Plan

Improper disposal can lead to significant environmental contamination.[11] As a halogenated and nitrated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Waste Stream Identification: This compound belongs to the halogenated organic waste stream. Do not mix with non-halogenated waste.[11]

  • Containerization:

    • Solid Waste: Collect unused product, reaction residues, and contaminated consumables (e.g., filter paper, weigh boats, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible (e.g., glass or polyethylene) container for halogenated liquid waste.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name of all constituents and their approximate concentrations.

Storage and Disposal
  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment.[11] The SAA should be a secure, well-ventilated area away from incompatible materials.[10]

  • Disposal Request: Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's EHS department or licensed hazardous waste contractor for pickup.[11]

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[11]

Waste_Disposal_Workflow cluster_1 Waste Disposal for this compound start Waste Generated (Solid or Liquid) segregate Segregate as 'Halogenated Organic Waste' start->segregate container Use Designated, Compatible Waste Container segregate->container label_waste Attach Completed Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store request_pickup Request Pickup from EHS (When Full or No Longer in Use) store->request_pickup end_disposal Document Disposal request_pickup->end_disposal

Caption: Step-by-step workflow for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Chloropyridin-3-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.